1-(1,1-Difluoroethyl)-3-fluorobenzene
Description
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Properties
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGRYFDPSJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-3-fluorobenzene (CAS No. 1138445-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-Difluoroethyl)-3-fluorobenzene is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the geminal difluoroethyl group and the fluorine atom on the phenyl ring, impart desirable physicochemical properties that can enhance the pharmacological profile of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and potential applications, with a focus on its role in the development of novel therapeutics.
The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 1,1-difluoroethyl moiety, in particular, can serve as a bioisosteric replacement for other functional groups, offering a stable and lipophilic alternative that can lead to improved pharmacokinetic and pharmacodynamic characteristics.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from data on analogous fluorinated aromatic compounds and from information provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 1138445-15-4 | [Internal Search] |
| Molecular Formula | C₈H₇F₃ | [Internal Search] |
| Molecular Weight | 160.14 g/mol | [Internal Search] |
| Appearance | Likely a colorless liquid | Inferred from related compounds |
| Boiling Point | Not specified; likely similar to related fluorinated aromatics (e.g., 1-ethynyl-3-fluorobenzene: 138 °C) | [3] |
| Density | Not specified; likely slightly denser than water (e.g., 1-ethynyl-3-fluorobenzene: 1.039 g/mL) | [3] |
| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents. | Inferred from related compounds |
Synthesis and Characterization
The synthesis of this compound is not widely detailed in publicly available literature. However, general methods for the synthesis of gem-difluoroethyl aromatic compounds can be applied. A plausible synthetic route could involve the reaction of a suitable precursor, such as 3-fluoroacetophenone, with a fluorinating agent.
A common method for introducing a gem-difluoroethyl group is the treatment of a ketone with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Characterization:
The structural confirmation of this compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons and the methyl group. The coupling of the methyl protons to the adjacent fluorine atoms would result in a triplet.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. It would display two distinct signals: one for the single fluorine on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation.
Applications in Drug Development
The 1-(1,1-difluoroethyl)-3-fluorophenyl moiety is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms.
Rationale for Incorporation into Drug Candidates:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing the 1,1-difluoroethyl group can block metabolically labile sites, thereby increasing the half-life and bioavailability of a drug.[1][2]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.
-
Conformational Control: The presence of the difluoroethyl group can influence the preferred conformation of a molecule, which can be critical for optimal interaction with a receptor or enzyme active site.
While no currently marketed drugs have been identified that specifically contain the 1-(1,1-difluoroethyl)-3-fluorophenyl group, the broader class of fluorinated aromatics is prevalent in a wide range of therapeutics, including anticancer agents, central nervous system drugs, and anti-infectives.[6]
Drug Discovery Workflow Incorporating Fluorinated Moieties:
Caption: A simplified drug discovery workflow highlighting lead optimization.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for structurally similar compounds like fluorobenzene and 1,3-difluorobenzene, the following precautions should be observed.[7][8][9][10][11]
General Safety Precautions:
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[7][8]
-
Toxicity: Likely to be harmful if inhaled or swallowed. Avoid breathing vapors.[7]
-
Irritation: May cause skin and eye irritation.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ground containers when transferring to prevent static discharge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Safe Handling and Transfer
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical or CO₂) and a safety shower/eyewash station are readily accessible.
-
Don the required PPE: safety goggles with side shields, nitrile or neoprene gloves, and a flame-retardant lab coat.
-
-
Inert Atmosphere Transfer (for anhydrous applications):
-
Assemble and flame-dry all glassware under vacuum.
-
Allow glassware to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Using a clean, dry syringe, pierce the septum of the this compound container.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Carefully transfer the liquid to the reaction vessel, ensuring the needle tip is below the surface of any solvent already in the flask.
-
-
General Transfer:
-
If an inert atmosphere is not required, perform the transfer in a well-ventilated fume hood.
-
Use a glass pipette or syringe for accurate measurement.
-
Avoid splashing and ensure the container is securely capped after use.
-
-
Spill and Waste Disposal:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique fluorine substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, potentially leading to improved efficacy, safety, and pharmacokinetic profiles. While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding based on the principles of fluorine chemistry and data from analogous compounds. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of next-generation pharmaceuticals.
References
Please note that direct references for this compound are scarce. The following list includes resources for related compounds and general principles of fluorine in medicinal chemistry.
- J. M. W. (2013). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Fluorobenzene. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Fluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Fluorobenzene. (n.d.). The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
SAFETY DATA SHEET: Fluorobenzene. (2021). Carl ROTH. Retrieved from [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2015). JMU Scholarly Commons. Retrieved from [Link]
-
1,3-Difluorobenzene. (n.d.). PubChem. Retrieved from [Link]
-
Fluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2021). Agilent. Retrieved from [Link]
- Process for preparing 1,3-difluorobenzene. (1996). Google Patents.
-
p-Fluoroethylbenzene. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
HAZARD SUMMARY: Fluorobenzene. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(1,1-Difluoroethyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The 1-(1,1-difluoroethyl)-3-fluorobenzene moiety is an exemplar of a fluorinated aromatic motif with significant potential in these fields. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 1138445-15-4). In the absence of extensive experimental data for this specific compound, this guide leverages predicted values from validated computational models, provides detailed, field-proven experimental protocols for the determination of these properties, and contextualizes the data with insights into the influence of fluorine substitution on molecular characteristics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel fluorinated aromatic compounds.
Introduction: The Significance of Fluorinated Aromatic Scaffolds
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in molecular design.[1] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
The 1-(1,1-difluoroethyl) group, in particular, is of growing interest as it can serve as a bioisostere for other functional groups, like the methoxy group, while imparting distinct electronic and conformational effects.[3] When combined with a fluorine atom on the aromatic ring, as in this compound, a unique electronic profile is established that can influence the molecule's reactivity and interactions. This guide will delve into the specific physicochemical properties of this compound, providing both predicted data and the experimental means to validate them.
Molecular Structure and Core Physicochemical Properties
The molecular structure of this compound is foundational to understanding its properties.
Figure 2: Workflow for boiling point determination.
Methodology:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube.
-
Apparatus Setup: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. Attach the test tube to a thermometer.
-
Heating: Immerse the assembly in a heating bath (e.g., silicone oil) and begin to heat gently with constant stirring.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Record Boiling Point: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to enter the capillary tube upon cooling. [2][4]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. [1][5]
Figure 3: Workflow for aqueous solubility determination.
Methodology:
-
Sample Addition: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the aqueous phase from the undissolved compound by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate Solubility: The measured concentration represents the aqueous solubility of the compound.
Determination of Lipophilicity (logP) by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (logP). [6]
Figure 4: Workflow for logP determination by RP-HPLC.
Methodology:
-
Calibration: Create a calibration curve by injecting a series of standard compounds with known logP values onto a C18 RP-HPLC column and measuring their retention times.
-
Sample Analysis: Inject a solution of this compound onto the same column under identical conditions and measure its retention time.
-
Data Processing: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a linear regression equation.
-
logP Calculation: Use the retention time of the target compound to calculate its k' and then use the regression equation to determine its logP value. [7]
Predicted Spectral Properties
Due to the novelty of this compound, experimental spectral data is not readily available in the public domain. However, computational methods can provide valuable predictions to aid in its identification and characterization. [8][9]
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom on the ring and the difluoroethyl group.
-
Methyl Region (δ ~1.9 ppm): The three protons of the methyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show eight distinct signals.
-
Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
Difluoroethyl Group Carbons: The carbon of the CF₂ group will be a triplet due to coupling to the two fluorine atoms. The methyl carbon will appear as a quartet due to coupling to the three protons.
¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.
-
Aromatic Fluorine (δ ~-110 to -115 ppm): A single resonance is expected for the fluorine atom on the benzene ring, which will be split by the adjacent aromatic protons.
-
Difluoroethyl Fluorines (δ ~-90 to -100 ppm): A single resonance for the two equivalent fluorine atoms of the difluoroethyl group is expected, appearing as a quartet due to coupling with the three methyl protons (³JFH).
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and subsequent loss of HF.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-F stretching: Strong absorptions in the region of 1000-1350 cm⁻¹
Synthesis and Reactivity
Synthesis
The synthesis of 1-(1,1-difluoroethyl)arenes can be achieved through various methods, including the reaction of corresponding ketones with deoxofluorinating agents or through cross-coupling reactions. [3]A plausible synthetic route to this compound could involve the reaction of 1-(3-fluorophenyl)ethan-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Reactivity
The reactivity of the aromatic ring is influenced by the electronic properties of the substituents.
-
Fluorine (on the ring): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho-, para-director for electrophilic aromatic substitution due to resonance effects. [10]* 1,1-Difluoroethyl Group: This group is also expected to be electron-withdrawing due to the inductive effect of the two fluorine atoms, thus deactivating the ring towards electrophilic substitution. The combined effect of both substituents will likely make the benzene ring less reactive than benzene itself.
Conclusion
This compound is a molecule of significant interest for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties, relying on predictive models in the absence of extensive experimental data. The detailed experimental protocols provided herein offer a clear pathway for the empirical determination and validation of these properties. As research into novel fluorinated compounds continues to expand, a thorough understanding of their fundamental characteristics, as outlined in this guide, will be indispensable for the rational design of new molecules with tailored functions.
References
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Ni, K., & Hu, J. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
- Pimlott, S. L., & Sutherland, A. (2011). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules.
- Wody, J. M., Chen, Y., & Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Vernier. (n.d.). Determination of a Boiling Point - Experiment.
- Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Kaliszan, R., & Wiczling, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- USP. (2020). 1236 SOLUBILITY MEASUREMENTS.
- Guidechem. (n.d.). This compound 1138445-15-4.
- Amadis Chemical. (n.d.). (1,1-Difluoroethyl)-3-fluorobenzene,1138445-15-4.
- The Royal Society of Chemistry. (n.d.). Supporting Information for... The Royal Society of Chemistry.
- Gramatica, P., & Gadaleta, D. (2014). QSPR Studies for Predicting Physico-chemical Properties of Perfluorinated Compounds.
- Sosnowska, A., & Puzyn, T. (2023). Towards higher scientific validity and regulatory acceptance of predictive models for PFAS. Environmental Science: Processes & Impacts.
- Li, X., et al. (2018). Recent advance in the synthesis of (1,1-difluoroethyl)arenes. Journal of Fluorine Chemistry.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.
- Burnett, D. A. (2010). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science.
- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.
- Lombardo, F., et al. (2002). US Patent No. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Papa, E., & Gramatica, P. (2011). QSAR Classification Models for the Screening of the Endocrine-Disrupting Activity of Perfluorinated Compounds.
- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum.
- AZoM. (2017).
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics.
- Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry).
- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv.
- PubChem. (n.d.). (1,1-Difluoroethyl)benzene.
- Sigma-Aldrich. (n.d.). 1-Ethynyl-3-fluorobenzene 98 2561-17-3.
- Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.
- ChemicalBook. (n.d.). 1,3-Difluorobenzene (372-18-9)IR1.
- LibreTexts. (2023).
- Michigan State University. (n.d.).
- NIST. (n.d.). Benzene, fluoro-. NIST WebBook.
- ChemicalBook. (n.d.). 1,2-Difluorobenzene(367-11-3) IR Spectrum.
- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) IR1.
- PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-prop-1-en-2-ylbenzene.
- PubChem. (n.d.). 1-Fluoro-3-iodobenzene.
- NIST. (n.d.). Benzene, fluoro-. NIST WebBook.
- Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry.
- ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes.
- chemguide. (n.d.). Learning outcome 30.1.4.
- NIH. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
- Matrix Scientific. (n.d.). 1-(1,1-Difluoroethyl)-4-fluorobenzene.
- ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies...
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An In-Depth Technical Guide to the Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 1-(1,1-difluoroethyl)-3-fluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and the difluoroethyl moiety into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This document details a robust and accessible synthetic route, grounded in established chemical principles, and provides the necessary experimental protocols and characterization data for successful implementation in a laboratory setting.
Strategic Importance of this compound
The unique substitution pattern of this compound makes it a desirable intermediate in the synthesis of complex bioactive molecules. The 3-fluorophenyl group is a common motif in pharmaceuticals, while the 1,1-difluoroethyl group serves as a bioisostere for various functional groups, such as ethers and carbonyls, offering improved metabolic stability and altered electronic properties. The development of reliable synthetic methods to access such compounds is therefore of paramount importance to the advancement of drug discovery and materials science.
Retrosynthetic Analysis and Chosen Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to a key disconnection at the C-F bonds of the difluoroethyl group. This suggests that a precursor ketone, 3'-fluoroacetophenone, can be converted to the desired product via a deoxofluorination reaction. This approach is advantageous as 3'-fluoroacetophenone is a commercially available and relatively inexpensive starting material.
Caption: Retrosynthetic approach for this compound.
The forward synthesis, therefore, focuses on the efficient conversion of the carbonyl group of 3'-fluoroacetophenone into a geminal difluoride. Several reagents are known to effect this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being among the most common and effective.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the title compound from 3'-fluoroacetophenone.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| 3'-Fluoroacetophenone | ≥98% | Commercially Available |
| Diethylaminosulfur Trifluoride (DAST) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house Preparation |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic and moisture-sensitive reagent that can decompose violently upon heating. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3'-fluoroacetophenone (1.0 eq).
-
Dissolution: Anhydrous dichloromethane (DCM) is added to the flask to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dissolved in anhydrous DCM is added dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize any unreacted DAST and acidic byproducts.
-
Extraction: The aqueous layer is separated and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show a characteristic triplet of quartets for the methyl protons of the 1,1-difluoroethyl group due to coupling with the two fluorine atoms and the protons on the adjacent carbon. The aromatic protons will appear as complex multiplets in the aromatic region. |
| ¹³C NMR | The carbon NMR spectrum will show a triplet for the carbon of the CF₂ group due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit splitting due to coupling with the fluorine atom on the ring. |
| ¹⁹F NMR | The fluorine NMR spectrum is a key characterization tool. It is expected to show two distinct signals: a quartet for the two equivalent fluorine atoms of the difluoroethyl group (due to coupling with the three methyl protons) and a singlet or narrow multiplet for the fluorine atom on the aromatic ring. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇F₃). |
Mechanism of Deoxofluorination
The reaction of a ketone with DAST proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen attacks the electrophilic sulfur atom of DAST, leading to the formation of a fluorosulfurane intermediate. Subsequent intramolecular nucleophilic attack by the fluoride ion on the carbon atom of the original carbonyl group, with the concomitant departure of a stable thionyl fluoride and diethylamine, results in the formation of the geminal difluoride.
Caption: Simplified mechanism of deoxofluorination with DAST.
Conclusion
This technical guide outlines a reliable and well-characterized method for the synthesis of this compound. The deoxofluorination of commercially available 3'-fluoroacetophenone provides a direct and efficient route to this valuable building block. The provided experimental protocol and characterization data serve as a practical resource for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis and utilization of this and related fluorinated compounds in their research endeavors.
References
- Singh, R. P., & Shreeve, J. M. (2004). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2004(17), 2561-2578.
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). The Chemistry of Amine-Polyhydrofluorides. Chemical Reviews, 99(11), 3177-3200.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
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Li, X., Liu, J., Li, X., Liu, H., Liu, H., Li, Y., Liu, Y., & Dong, Y. (2018). Recent advance in the synthesis of (1,1-difluoroethyl)arenes. Journal of Fluorine Chemistry, 216, 102–106. [Link][1]
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Organic Syntheses procedure for deoxofluorination. (n.d.). Organic Syntheses. Retrieved from [Link]
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Spectroscopic Characterization of 1-(1,1-Difluoroethyl)-3-fluorobenzene: A Technical Guide
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly valuable. 1-(1,1-Difluoroethyl)-3-fluorobenzene, a molecule featuring both an aromatic fluorine substituent and a difluoroethyl group, represents a key structural motif. Understanding its detailed spectroscopic signature is paramount for its unambiguous identification, quality control, and for elucidating its interactions in complex chemical and biological systems.
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages predictive spectroscopic models and draws upon established principles of spectroscopy, using closely related fluorinated aromatic compounds for comparative analysis. This approach offers a robust framework for researchers, scientists, and drug development professionals to interpret and utilize spectroscopic data for this class of compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents distinct features that govern its spectroscopic behavior. The presence of three fluorine atoms in different chemical environments (one on the aromatic ring and two on the ethyl side chain) and a substituted benzene ring gives rise to characteristic signals in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on established increments and computational models, providing a reliable guide for spectral interpretation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the methyl group of the ethyl side chain. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | m | 1H | Ar-H |
| ~7.10 - 7.25 | m | 3H | Ar-H |
| ~2.05 | t (³JHF ≈ 18 Hz) | 3H | -CH₃ |
Rationale behind Predictions: The aromatic protons will appear in the typical downfield region for benzene derivatives. The presence of two fluorine substituents on the ring will lead to complex splitting patterns (multiplicities, 'm'). The methyl protons of the 1,1-difluoroethyl group are expected to show a characteristic triplet splitting due to coupling with the two adjacent fluorine atoms (³JHF).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon signals will exhibit splitting due to one-bond and two-bond couplings with fluorine (¹JCF and ²JCF).
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |
| ~163 | d, ¹JCF ≈ 245 Hz | C-F (aromatic) |
| ~140 | t, ²JCF ≈ 25 Hz | C-C(F₂)CH₃ |
| ~131 | d, ³JCF ≈ 8 Hz | Ar-C |
| ~125 | s | Ar-C |
| ~122 | t, ¹JCF ≈ 240 Hz | -CF₂- |
| ~116 | d, ²JCF ≈ 21 Hz | Ar-C |
| ~114 | d, ²JCF ≈ 22 Hz | Ar-C |
| ~24 | t, ²JCF ≈ 29 Hz | -CH₃ |
Rationale behind Predictions: Carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JCF). Carbons two bonds away will exhibit smaller, but still significant, two-bond couplings (²JCF). The quaternary carbon of the difluoroethyl group will appear as a triplet due to coupling with the two fluorine atoms. Similarly, the methyl carbon will also be a triplet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct observation of the fluorine atoms and their environments.
Predicted ¹⁹F NMR Data (471 MHz, CDCl₃, referenced to CFCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -95 | q (³JHF ≈ 18 Hz) | -CF₂- |
| ~ -112 | m | Ar-F |
Rationale behind Predictions: The two geminal fluorine atoms of the difluoroethyl group are chemically equivalent and will appear as a single resonance. This signal will be split into a quartet by the three protons of the adjacent methyl group (³JHF). The aromatic fluorine will appear as a complex multiplet due to couplings with the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to C-F and C-H bonds, as well as aromatic C=C stretching vibrations.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Strong | Aromatic C=C stretch |
| 1490-1450 | Strong | Aromatic C=C stretch |
| 1350-1100 | Very Strong | C-F stretch |
| 900-690 | Strong | C-H out-of-plane bend |
Rationale behind Predictions: The most intense and characteristic bands in the IR spectrum will be the C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms will likely result in a complex and broad absorption pattern in this region. Aromatic C=C stretching bands will be observed in the 1620-1450 cm⁻¹ range, and C-H stretching vibrations will appear above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 161 | Moderate | [M - CH₃]⁺ |
| 111 | High | [M - CF₂CH₃]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
| 65 | Moderate | [CF₂CH₃]⁺ |
Rationale behind Predictions: The molecular ion peak ([M]⁺) is expected to be observed at m/z 176. A common fragmentation pathway for ethyl-substituted aromatics is the loss of a methyl radical (-CH₃), giving a fragment at m/z 161. Cleavage of the C-C bond between the aromatic ring and the difluoroethyl group would result in a fragment at m/z 111, corresponding to the fluorophenyl cation, and a fragment at m/z 65, corresponding to the difluoroethyl cation.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Employ proton decoupling to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 64 scans. Use CFCl₃ as an external reference or calibrate the spectrum relative to a known internal standard.
IR Spectroscopy Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry Acquisition
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.
-
GC Conditions: Use a capillary column (e.g., HP-5MS) with helium as the carrier gas. Program the oven temperature to ramp from 50 °C to 250 °C at a rate of 10 °C/min.
-
MS Conditions: Set the EI source energy to 70 eV. Acquire mass spectra over a range of m/z 40-400.
Spectroscopic Data Acquisition Workflow
Caption: General workflow for spectroscopic data acquisition.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By combining computational predictions with established spectroscopic principles and data from analogous compounds, a comprehensive and reliable spectroscopic profile has been established. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis, facilitating the confident identification and characterization of this important fluorinated molecule.
References
Due to the predictive nature of the spectroscopic data for the specific target molecule, direct references for experimental spectra are not available. The following references provide foundational knowledge and data for related compounds and spectroscopic prediction methodologies.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. Fluorobenzene. [Link]
-
Spectral Database for Organic Compounds (SDBS). 1,3-Difluorobenzene. [Link]
-
ACD/Labs. NMR Prediction. [Link]
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ChemAxon. NMR Predictor. [Link]
A Technical Guide to the Discovery and History of Fluorinated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: The introduction of fluorine into the benzene ring has profoundly influenced modern science, leading to transformative advances in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive exploration of the discovery and history of fluorinated benzene derivatives. It traces the journey from early, often hazardous, synthetic attempts to the development of sophisticated and controlled fluorination methodologies. By examining the key scientific breakthroughs and the pioneering figures behind them, this document offers insights into the evolution of organofluorine chemistry. Furthermore, it delves into the unique physicochemical properties conferred by fluorine and how these have been strategically exploited to create novel molecules with enhanced efficacy and function. This guide serves as an in-depth technical resource, detailing seminal reactions, modern synthetic strategies, and the ever-expanding applications of this critical class of compounds.
Introduction: The Unique Role of Fluorine in Benzene Chemistry
Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules.[1][2] Its influence on the benzene ring is particularly significant, altering the electronic profile, metabolic stability, and binding interactions of the parent molecule.[3][4] The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which contributes to the enhanced thermal and metabolic stability of fluorinated compounds.[5][6] This stability is a key reason why fluorinated motifs are prevalent in pharmaceuticals and agrochemicals, as they can resist metabolic degradation, leading to a longer biological half-life.[1][7][8]
The introduction of fluorine can also modulate the lipophilicity of a benzene derivative, a critical parameter for drug absorption and distribution.[3][7] Furthermore, the small van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen, enabling it to fit into enzyme receptors while altering the electronic nature of the molecule.[6][9][10] This "hydrogen mimicry" with an electronic twist has become a powerful strategy in drug design.[6]
The Dawn of an Era: Early Discoveries and Pioneering Syntheses
The journey into organofluorine chemistry began in the 19th century, predating the isolation of elemental fluorine itself.[2][5] One of the earliest reports of an organofluorine compound was in 1835 by Dumas and Péligot, who synthesized fluoromethane.[11] Alexander Borodin is also credited with pioneering work, synthesizing benzoyl fluoride in 1862 through a halogen exchange reaction.[5][11]
However, the direct fluorination of benzene proved to be a formidable challenge. Early attempts to react benzene with elemental fluorine were often met with violent explosions and the formation of tarry, uncharacterizable products.[5] In 1929, Bancroft and Jones reported explosions during their attempts to fluorinate benzene and toluene.[5] A marginal improvement came in 1931 when Bancroft and Wherty used fluorine diluted with nitrogen, which avoided an explosion but still only yielded tar.[5] These early struggles highlighted the extreme reactivity of elemental fluorine and the need for more controlled fluorination methods.
A significant breakthrough in the synthesis of aromatic fluorine compounds came in 1886 when O. Wallach reported the first synthesis of fluorobenzene.[9][12] His two-step method involved the conversion of phenyldiazonium chloride to a triazene, which was then cleaved with hydrofluoric acid.[12]
The Balz-Schiemann Reaction: A Gateway to Aromatic Fluorides
A pivotal moment in the history of fluorinated benzenes was the discovery of the Balz-Schiemann reaction in 1927.[5] This reaction provided a reliable and more general method for introducing a fluorine atom onto an aromatic ring.[13] The process involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aromatic amine.[9][13][14]
The general procedure involves diazotization of an aromatic amine in the presence of tetrafluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. This salt is then isolated and heated, leading to the formation of the aryl fluoride, boron trifluoride (BF₃), and nitrogen gas.[12][14]
Experimental Protocol: The Balz-Schiemann Reaction for the Synthesis of Fluorobenzene [14]
-
Aniline is diazotized in the presence of sodium nitrite and tetrafluoroboric acid at low temperatures to form benzenediazonium tetrafluoroborate.
-
The precipitated benzenediazonium tetrafluoroborate is filtered, washed, and thoroughly dried.
-
The dry salt is gently heated, initiating an exothermic decomposition. The reaction can become vigorous and may require cooling.
-
The decomposition yields fluorobenzene, boron trifluoride, and nitrogen gas.
-
The collected distillate, containing fluorobenzene, is washed with a sodium hydroxide solution to remove any phenolic byproducts and then with water.
-
The crude fluorobenzene is dried over a drying agent like calcium chloride and then purified by distillation.
This reaction was a significant step forward, making a wide range of fluoroaromatic compounds accessible for the first time.[5]
}
The Evolution of Synthetic Methodologies
Following the discovery of the Balz-Schiemann reaction, the field of organofluorine chemistry continued to evolve, with the development of new and more versatile fluorination methods.
Halogen Exchange (Halex) Reactions
In 1936, Gottlieb reported a nucleophilic halogen exchange (Halex) reaction to synthesize a fluoroarene, where a chlorine atom was replaced by fluorine using potassium fluoride (KF).[5] This method is particularly effective for aromatic systems that are activated towards nucleophilic attack, such as those containing electron-withdrawing groups. The Halex process has become a cornerstone of the industrial production of many fluorinated aromatic compounds.
Electrophilic Fluorination
For a long time, the direct introduction of an electrophilic fluorine equivalent onto an aromatic ring was a significant challenge due to the high reactivity of reagents like elemental fluorine. The development of modern electrophilic fluorinating agents, often referred to as "F+" sources, revolutionized this area. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have made electrophilic fluorination a much more controlled and predictable process.[15][16][17] These reagents are typically stable solids that are easier and safer to handle than fluorine gas.[16]
Transition-Metal-Catalyzed Fluorination
More recently, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of fluorinated benzenes. In 2006, the first palladium-catalyzed ortho C-H bond fluorination of an arene was reported.[18] This and subsequent developments in copper- and silver-catalyzed fluorinations have enabled the direct and site-selective introduction of fluorine atoms into aromatic C-H bonds, offering new avenues for the synthesis of complex fluorinated molecules.[18]
| Method | Fluorinating Agent | Typical Substrate | Advantages | Limitations |
| Balz-Schiemann | HBF₄ (forms ArN₂⁺BF₄⁻) | Aromatic amines | Good yields, broad scope | Requires stoichiometric amounts, often harsh thermal conditions |
| Halex Reaction | KF, CsF | Activated aryl chlorides/bromides | Industrially scalable, cost-effective | Limited to activated substrates |
| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arenes | Mild conditions, high regioselectivity | Reagents can be expensive |
| Transition-Metal Catalysis | AgF, KF | Arenes with directing groups | High site-selectivity (C-H activation) | Catalyst cost, substrate scope can be limited |
The Impact of Fluorinated Benzenes in Science and Technology
The availability of a diverse range of fluorinated benzene derivatives has had a profound impact on several scientific disciplines.
Medicinal Chemistry
In medicinal chemistry, the incorporation of fluorine has become a routine strategy for optimizing the properties of drug candidates.[3][7] It is estimated that approximately 25% of all pharmaceuticals on the market contain fluorine.[11] Fluorine substitution can enhance metabolic stability by blocking sites of enzymatic oxidation.[8][19] For example, the addition of fluorine to the para-position of a benzene ring can prevent P450-mediated hydroxylation.[8] Fluorine can also alter the pKa of nearby functional groups and improve the binding affinity of a drug to its target receptor.[1][6] Notable examples of drugs containing a fluorinated benzene motif include the antidepressant fluoxetine and the chemotherapy agent 5-fluorouracil.[20]
}
Agrochemicals
Similar to pharmaceuticals, fluorinated benzene derivatives are crucial in the agrochemical industry.[3] The introduction of fluorine can lead to more potent and selective herbicides, insecticides, and fungicides.[3][21] Fluorinated compounds often exhibit enhanced environmental resilience, resisting degradation from UV light and moisture.
Materials Science
In materials science, fluorinated benzenes are used in the synthesis of polymers and liquid crystals.[3] The unique properties of the C-F bond can lead to materials with improved thermal stability, chemical resistance, and specific electronic properties.[3] For instance, partially fluorinated phenacenes are being explored for applications in organic electronics.[22]
Conclusion and Future Outlook
The history of fluorinated benzene derivatives is a testament to the relentless pursuit of scientific advancement. From the explosive early experiments to the precise and controlled methods of today, the journey has unlocked a class of compounds that are indispensable to modern society. The unique properties conferred by fluorine continue to be exploited in innovative ways, particularly in the life sciences and materials science. As synthetic methodologies become even more sophisticated, allowing for the late-stage and highly selective fluorination of complex molecules, the impact of fluorinated benzenes is set to grow even further. The future of this field will likely focus on developing more sustainable and efficient fluorination processes and exploring new applications for these versatile compounds.
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Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. Available at: [Link]
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A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Chinese Journal of Chemistry. Available at: [Link]
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Al-Aboudi, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. Available at: [Link]
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Fluorobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). Molecules. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules. Available at: [Link]
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Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (2018). ACS Symposium Series. Available at: [Link]
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Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Difluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among the diverse array of fluorinated motifs, the difluoroethyl group (-CHF₂CH₃ and -CH₂CF₂H) has emerged as a particularly valuable functional group. This technical guide provides a comprehensive overview of the multifaceted roles of the difluoroethyl group in drug design and development. We will delve into its profound influence on physicochemical properties, metabolic stability, and target engagement, supported by mechanistic insights and illustrative case studies. Furthermore, this guide will explore the synthetic methodologies for its introduction and provide practical considerations for its application in drug discovery programs.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine into organic molecules can dramatically alter their biological and physicochemical properties.[1][2][3] With a van der Waals radius comparable to that of a hydrogen atom, fluorine can often be substituted for hydrogen with minimal steric perturbation.[2] However, its high electronegativity imparts unique electronic characteristics that can profoundly influence a molecule's pKa, dipole moment, and conformational preferences.[2][4] The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][5][6] These combined attributes have led to a significant increase in the number of fluorinated drugs approved by the FDA.[3][4][7]
The Difluoroethyl Group: A Versatile Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. The difluoroethyl group has proven to be a versatile bioisostere for several common functional groups, offering a unique combination of steric and electronic properties.
Mimic of Hydroxyl, Thiol, and Amino Groups
The difluoromethyl group (CF₂H) within the 2,2-difluoroethyl moiety can act as a lipophilic hydrogen bond donor.[8][9][10] This is due to the increased acidity of the C-H bond adjacent to the two electron-withdrawing fluorine atoms.[10] This property allows the difluoroethyl group to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH₂) groups, which are common hydrogen bond donors but can be liabilities due to metabolic instability or undesirable basicity.[8][11]
A Metabolically Stable Methoxy Bioisostere
Aryl ethers, particularly methoxy groups, are prevalent in bioactive molecules but are often susceptible to O-dealkylation, a common metabolic pathway.[12][13] The 1,1-difluoroethyl group (-CF₂CH₃) serves as an excellent bioisostere for the methoxy group (-OCH₃).[12][13] It mimics the steric and electronic features of the methoxy group while offering significantly enhanced metabolic stability.[12][13] This "point mutation" of an oxygen atom to a difluorinated carbon can lead to remarkable improvements in both potency and pharmacokinetic profiles.[12]
Caption: Bioisosteric roles of the difluoroethyl group.
Modulation of Physicochemical Properties
The introduction of a difluoroethyl group can significantly impact a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (logP/logD)
Lipophilicity is a key parameter in drug design, influencing membrane permeability, solubility, and plasma protein binding.[14][15] While extensive fluorination often increases lipophilicity, the effect of a difluoroethyl group is more nuanced.[16] The 2,2-difluoroethyl group is considered a lipophilic hydrogen-bond donor, meaning it can increase lipophilicity while retaining some hydrogen bonding capability.[9][10] This can be advantageous for improving cell membrane permeability.[17][18] However, the introduction of fluorine can also alter the overall charge distribution of a molecule, and the net effect on lipophilicity should be experimentally determined for each new chemical series.
| Functional Group | Typical logP Contribution | Key Characteristics |
| Methyl (-CH₃) | +0.5 | Lipophilic |
| Hydroxyl (-OH) | -1.0 to -0.5 | Hydrophilic, H-bond donor/acceptor |
| Methoxy (-OCH₃) | +0.0 to +0.2 | Lipophilic, H-bond acceptor |
| Difluoroethyl (-CH₂CF₂H) | Variable | Lipophilic, weak H-bond donor |
| 1,1-Difluoroethyl (-CF₂CH₃) | Variable | Lipophilic, metabolically stable |
Caption: Comparative physicochemical properties of the difluoroethyl group and its bioisosteric counterparts.
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine atoms can significantly influence the acidity and basicity of nearby functional groups.[2] Introducing a difluoroethyl group can lower the pKa of neighboring amines, reducing their basicity.[11] This can be beneficial for improving oral bioavailability, as a less basic compound will exist in a more neutral, membrane-permeable form at physiological pH.
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a difluoroethyl group is the enhancement of metabolic stability.[1][2][6] The high strength of the C-F bond makes it resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2][5]
Blocking Metabolic Hotspots
By replacing a metabolically labile C-H bond with a C-F bond, or by replacing an entire functional group prone to metabolism (like a methoxy group) with a difluoroethyl group, medicinal chemists can effectively block "metabolic hotspots" on a drug candidate.[2][6] This can lead to a longer half-life, increased systemic exposure, and potentially a lower required dose.[1]
Metabolism of the Difluoroethyl Group Itself
While generally stable, the difluoroethyl group is not completely inert. For instance, α,α-difluoroethyl thioethers can undergo metabolism where the sulfur is oxidized to the corresponding sulfoxide and then more slowly to the sulfone.[19] Understanding the potential metabolic pathways of the difluoroethyl-containing moiety itself is crucial for a comprehensive drug development program.
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The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The deliberate introduction of fluorine into organic molecules represents one of the most impactful strategies in modern medicinal chemistry, agrochemistry, and materials science.[1][2][3][4] This is not a matter of chance; the unique physicochemical properties of fluorine—its high electronegativity, small size, and the sheer strength of the carbon-fluorine bond—allow chemists to meticulously sculpt the biological and physical properties of a molecule.[5][6][7] It is estimated that approximately 20-30% of all pharmaceuticals and 30-50% of agrochemicals contain at least one fluorine atom.[8][9] This guide provides an in-depth exploration of fluorinated building blocks, moving beyond a simple catalog of reagents to explain the causal relationships behind their selection and application. We will dissect the profound effects of fluorine on molecular properties, classify the major types of building blocks, detail core synthetic methodologies with step-by-step protocols, and illustrate these principles with authoritative examples.
The "Fluorine Effect": A Paradigm Shift in Molecular Design
The strategic substitution of a hydrogen atom or hydroxyl group with fluorine can trigger a cascade of beneficial changes in a molecule's profile.[10][11][12] Understanding these underlying effects is critical to rationally designing next-generation therapeutics and materials.
Metabolic Stability: The Power of the C-F Bond
The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This exceptional strength renders it highly resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug degradation in the body.[5][13] By replacing a metabolically labile C-H bond at a vulnerable position (e.g., a benzylic or allylic site) with a C-F bond, chemists can effectively "shield" the molecule from enzymatic breakdown, thereby increasing its half-life and bioavailability.[5][6][13]
Modulating Lipophilicity (LogP) and Permeability
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine is nuanced and context-dependent. A single fluorine substitution for hydrogen can slightly increase LogP.[13] However, fluorinated groups like trifluoromethyl (-CF3) are potent modulators. Despite being composed of highly electronegative atoms, the -CF3 group is surprisingly lipophilic, often used to enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[11][12]
Fine-Tuning Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect (-I effect) can significantly alter the pKa of nearby acidic or basic functional groups.[11][14][15] For instance, placing a fluorine atom on the carbon alpha to a carboxylic acid will lower its pKa, making it more acidic. Conversely, adding fluorine near a basic amine will decrease its basicity (lower pKa of the conjugate acid). This modulation is a crucial tool for optimizing a drug's ionization state at physiological pH, which directly impacts its solubility, receptor binding, and cell permeability.[11][15]
Conformational Control and Binding Affinity
Fluorine substitution can enforce specific molecular conformations that may be more favorable for binding to a biological target.[5][12][13][15] This is due to stereoelectronic effects like the gauche effect, where the polar C-F bond prefers a specific dihedral angle relative to other polar groups, influencing ring puckering and overall molecular shape.[13] These subtle conformational biases can lock a molecule into its "bioactive conformation," leading to enhanced binding affinity and target selectivity.[5][12][13]
| Property | Effect of Fluorination | Causality / Rationale | Impact on Drug Development |
| Metabolic Stability | Significantly Increased | High C-F bond strength (~110 kcal/mol) resists cleavage by Cytochrome P450 enzymes.[5][13] | Longer drug half-life, improved bioavailability, lower required dosage. |
| Lipophilicity (LogP) | Modulated (Increase/Decrease) | Single F substitution often slightly increases LogP; larger fluoroalkyl groups (-CF3, -SCF3) significantly increase it.[13] | Enhanced membrane permeability, improved absorption, potential for CNS penetration.[2][11] |
| Acidity/Basicity (pKa) | Altered (pKa Lowered) | Strong inductive electron withdrawal by fluorine decreases electron density at nearby acidic/basic centers.[11][14][15] | Optimization of solubility and ionization state at physiological pH for better target engagement and cell entry. |
| Binding Affinity | Often Increased | Favorable dipole-dipole or C-F---H-X interactions with protein targets; stabilization of bioactive conformations.[5][13] | Higher potency and selectivity, leading to reduced off-target effects. |
| Conformation | Biased / Restricted | Stereoelectronic interactions (e.g., gauche effect) influence torsional angles and ring puckering.[13][15] | "Pre-organizes" the molecule for its target, reducing the entropic penalty of binding. |
A Synthetic Chemist's Guide to Fluorinated Building Blocks
The art of organofluorine chemistry lies in selecting the right tool for the job. Fluorinated building blocks are best classified by the specific fluorinated motif they introduce. This functional approach allows a researcher to quickly identify the appropriate reagent class to achieve a desired molecular transformation.
Caption: A conceptual overview of fluorinating reagents.
Monofluorinating Agents (-F)
These reagents are designed to introduce a single fluorine atom. The choice between a nucleophilic or electrophilic source is dictated by the electronic nature of the substrate.
-
Nucleophilic Reagents (F⁻ Sources) : Ideal for SN2, SNAr, or epoxide opening reactions on electron-poor substrates.[16]
-
Alkali Metal Fluorides (KF, CsF) : Cost-effective but require polar aprotic solvents and often phase-transfer catalysts to overcome low solubility and high lattice energy.[17][18] The Halogen Exchange (HALEX) reaction is a powerful industrial method using these sources.[19]
-
Amine/HF Complexes (Olah's Reagent) : Offer improved handling and reactivity over pure HF.[17]
-
Deoxofluorinating Reagents (DAST, Deoxo-Fluor®) : Versatile for converting alcohols and carbonyls to mono- and difluorinated products, respectively.[8][16] Caution is advised due to their potential for thermal instability.
-
-
Electrophilic Reagents (F⁺ Sources) : Essential for fluorinating electron-rich species like enolates, enol ethers, and aromatic rings.[20][21]
-
N-F Reagents (Selectfluor®, NFSI) : These are the modern workhorses of electrophilic fluorination.[20][22] Selectfluor™ is a stable, crystalline solid known for its broad applicability, safety, and ease of handling.[22][23] NFSI (N-Fluorobenzenesulfonimide) is another widely used, reliable reagent.[20]
-
Trifluoromethylating Agents (-CF3)
The trifluoromethyl group is a key pharmacophore. Reagents for its introduction are classified by their mechanistic pathway.
-
Nucleophilic -CF3 Sources :
-
Ruppert-Prakash Reagent (TMSCF3) : A versatile nucleophilic source of the CF3 anion (upon activation with a fluoride source) for addition to carbonyls and other electrophiles.[7]
-
-
Radical -CF3 Sources :
-
Langlois Reagent (NaSO2CF3) : An inexpensive and stable solid that, upon oxidation (e.g., with t-BuOOH), generates the CF3 radical for addition to (hetero)arenes.
-
Togni Reagents : Hypervalent iodine compounds that serve as electrophilic sources of the CF3 group but often react via radical pathways.
-
-
Electrophilic -CF3 Sources :
-
Umemoto Reagents : Cationic S-CF3 reagents that can trifluoromethylate a wide range of nucleophiles.
-
Di- and Monofluoromethylating Agents (-CF2H, -CH2F)
These groups are gaining prominence as they can act as lipophilic hydrogen bond donors or metabolically stable mimics of alcohols and thiols.[24][25][26][27]
-
Difluoromethylating Agents : Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) and zinc-based reagents (e.g., (DMPU)2Zn(CF2H)2) are used to introduce the -CF2H group.[7][24][27]
-
Monofluoromethylating Agents : Monofluoromethyl sulfonium salts have been developed for the C-monofluoromethylation of soft nucleophiles.[7]
Core Methodologies and Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following sections detail validated procedures for common, high-impact fluorination reactions.
Protocol: Electrophilic Fluorination of a Ketone using Selectfluor™
This protocol describes the α-fluorination of a ketone via its enolate, a fundamental transformation in medicinal chemistry. The choice of an electrophilic reagent is causal: the enolate is a carbon-centered nucleophile, requiring an electrophilic fluorine source for a productive reaction.[20][22]
Workflow Diagram:
Caption: Workflow for α-fluorination of a ketone.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the ketone substrate (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled ketone solution. Stir for 1 hour at -78 °C. The causality here is the need for a strong, non-nucleophilic base to quantitatively generate the kinetic enolate without competing side reactions.
-
Fluorination: In a separate flask, dissolve Selectfluor™ (1.2 eq) in anhydrous dimethylformamide (DMF). Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the α-fluoroketone.
Protocol: Nucleophilic Aromatic Substitution (SNAr) for Aryl Fluoride Synthesis
This protocol describes the synthesis of an electron-deficient aryl fluoride from the corresponding aryl chloride. The reaction's success hinges on a nucleophilic mechanism, requiring a fluoride anion source and a substrate activated by electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[19][28]
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or using Schlenk technique, add anhydrous potassium fluoride (KF) (3.0 eq) and a phase-transfer catalyst such as tetrabutylammonium chloride (Bu4NCl) (0.1 eq) to an oven-dried reaction vessel. This combination serves as a cost-effective and efficient source of "naked" fluoride ions.[28]
-
Reaction Setup: Add the activated aryl chloride (1.0 eq) and a polar aprotic solvent like anhydrous dimethyl sulfoxide (DMSO) or sulfolane.
-
Heating: Seal the vessel and heat the mixture to 130-180 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of C-Cl bond cleavage and the lattice energy of KF.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine to remove the solvent and catalyst. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the crude product by distillation or column chromatography.
The Role of ¹⁹F NMR Spectroscopy
A crucial, yet often overlooked, aspect of organofluorine chemistry is the analytical power of ¹⁹F NMR spectroscopy.[29][30] Fluorine has a spin ½ nucleus (¹⁹F) and is 100% abundant, making it a highly sensitive NMR probe.[30][31] Key advantages include:
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range spans over 300 ppm, providing exquisite sensitivity to the local electronic environment and minimizing signal overlap.[31]
-
No Background Signal: Since naturally occurring organofluorine compounds are extremely rare, biological systems have virtually no background ¹⁹F signal, making it an ideal tool for studying drug-protein interactions and metabolism in vivo.[24][29][32]
-
Quantitative Analysis: Signal integration allows for precise quantification of fluorinated species.[31]
Challenges and Future Directions
Despite significant progress, challenges in organofluorine chemistry remain.[19][33][34] The development of more efficient, selective, and sustainable fluorination methods is paramount.[2][19] Key areas of active research include:
-
Late-Stage Fluorination: Developing methods to introduce fluorine into complex, fully elaborated molecules at a late stage of a synthesis, which is highly valuable in drug discovery programs.[34][35]
-
Catalytic Methods: Designing transition-metal-catalyzed reactions that can operate under milder conditions with lower reagent loadings.
-
Sustainable Fluorine Sources: Exploring ways to utilize abundant and inexpensive sources like calcium fluoride (CaF2) more directly, reducing reliance on hazardous HF.[7][19]
The strategic use of fluorinated building blocks will undoubtedly continue to be a cornerstone of innovation, enabling scientists to design safer, more effective pharmaceuticals and advanced materials for the future.[1][2][36]
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Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
An In-depth Technical Guide: Preliminary Biological Screening of Fluorinated Aromatics
The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—grant medicinal chemists a powerful tool to modulate a drug candidate's profile.[3][4] Strategic fluorination can profoundly influence a molecule's metabolic stability, binding affinity, membrane permeability, and pKa, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][5][6] For instance, the C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic degradation by cytochrome P450 enzymes and thereby increasing a drug's half-life.[3][7] Furthermore, fluorine's potent electron-withdrawing nature can lower the pKa of nearby basic amines, which can improve bioavailability by enhancing membrane permeation.[3][4]
Given the vast chemical space of potential fluorinated aromatics, a robust and logical screening cascade is paramount for efficiently identifying promising lead compounds. This guide, intended for researchers, scientists, and drug development professionals, details a multi-stage preliminary screening workflow. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a scientifically rigorous approach. The workflow is structured to eliminate compounds with undesirable properties early, focusing resources on candidates with the highest potential for success. The screening funnel begins with a foundational assessment of cytotoxicity, proceeds to an evaluation of metabolic stability, and culminates in a preliminary confirmation of target engagement.
Part 1: Foundational Gatekeeping - Cytotoxicity Assessment
The initial and most critical gate in any screening cascade is the assessment of general cytotoxicity. A compound that is highly toxic to cells at concentrations required for a therapeutic effect is unlikely to be a viable drug candidate. This step serves to filter out non-specific, cytotoxic molecules before investing further resources. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[8][9]
Causality and Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] In living, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[8] By dissolving these formazan crystals and measuring the absorbance of the resulting solution, one can quantify the reduction in cell viability caused by a test compound.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each fluorinated aromatic compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 to 100 µM). Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Reaction and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[10]
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in control wells.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using a plate shaker.
-
Read the absorbance on a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[10][11]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clear comparison.
| Compound ID | Aromatic Scaffold | Fluorination Pattern | Cell Line | IC50 (µM) |
| FA-001 | Quinoline | 6-CF₃ | A549 (Lung) | 9.8 |
| FA-002 | Quinoline | 7-F | A549 (Lung) | > 100 |
| FA-003 | Benzofuran | 5-OCF₃ | MCF-7 (Breast) | 15.2 |
| FA-004 | Indole | 2-CF₃, 5-F | HCT-116 (Colon) | 7.5 |
Part 2: Early ADME Profiling - In Vitro Metabolic Stability
Compounds that survive the cytotoxicity screen must then be evaluated for their metabolic stability. A compound that is too rapidly metabolized by the body will have a short half-life and poor bioavailability, making it difficult to maintain therapeutic concentrations.[12] Fluorine substitution is a key strategy to block metabolically labile positions on an aromatic ring, as the strong C-F bond resists oxidative metabolism.[1][7]
Causality and Scientific Principle: Liver S9 Fraction Assay
The liver is the primary site of drug metabolism. In vitro assays using liver fractions are essential for predicting in vivo clearance.[12] While liver microsomes contain primarily Phase I (e.g., CYP450) enzymes and hepatocytes represent the "gold standard" with a full complement of enzymes, liver S9 fractions offer a pragmatic and efficient alternative for early screening.[12][13] The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal (Phase I) and cytosolic (Phase I and Phase II) enzymes.[14][15] This makes it a cost-effective system for assessing both oxidative and conjugative metabolism in a high-throughput format.[15][16]
Experimental Workflow: Metabolic Stability Screening
Caption: Workflow for determining metabolic stability using a liver S9 fraction assay.
Detailed Protocol: S9 Metabolic Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver S9 fraction and an NADPH-regenerating system (containing glucose-6-phosphate and G6P-dehydrogenase) on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the reaction buffer.
-
Prepare a "stop" or "quench" solution of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Incubation:
-
In a microcentrifuge tube, combine the S9 fraction (e.g., to a final concentration of 1 mg/mL), reaction buffer, and the test compound solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the ice-cold quench solution to stop the reaction.[15]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The slope is calculated from the equation: ln(% remaining) = -kt.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).
-
Data Presentation: Metabolic Stability Profile
| Compound ID | t½ (min) | CLint (µL/min/mg) | Stability Category |
| FA-001 | 15.2 | 45.6 | Low |
| FA-002 | > 60 | < 11.5 | High |
| FA-003 | 45.7 | 15.2 | Medium |
| FA-004 | 29.8 | 23.2 | Medium-Low |
Part 3: Mechanistic Insight - Preliminary Target Engagement
After confirming that a compound possesses acceptable cytotoxicity and metabolic stability profiles, the next crucial step is to verify that it interacts with its intended biological target. Target engagement assays provide direct evidence of a drug's mechanism of action and are essential for building structure-activity relationships.[17] For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a highly specific and powerful method for detecting binding events.[18]
Causality and Scientific Principle: ¹⁹F NMR-Based Screening
The ¹⁹F nucleus is an ideal probe for NMR because it has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance. Crucially, there is no endogenous ¹⁹F signal in biological systems, meaning any observed signal comes directly from the fluorinated test compound, providing a clean background for analysis.[18] When a small fluorinated molecule binds to a large protein, its chemical environment changes, and its rotational correlation time increases dramatically. This leads to observable changes in the ¹⁹F NMR spectrum, such as:
-
Chemical Shift Perturbation (CSP): The ¹⁹F resonance may shift upon binding due to changes in the local electronic environment.
-
Line Broadening: The signal of the bound ligand broadens significantly due to faster transverse relaxation, sometimes to the point of disappearing from the spectrum.
By comparing the ¹⁹F spectrum of a compound in the presence and absence of the target protein, direct binding can be confirmed. Competition experiments, where a known binder is displaced by a test compound, can also be used for screening libraries.[19]
Experimental Workflow: Target Engagement via ¹⁹F NMR```dot
Caption: A decision-gated cascade for the preliminary biological screening of fluorinated aromatics.
Conclusion
This technical guide outlines a systematic, three-tiered approach for the preliminary biological screening of novel fluorinated aromatic compounds. By initiating with a broad cytotoxicity assessment, progressing to a crucial evaluation of metabolic stability, and finally confirming on-target activity, this workflow provides a robust framework for early-stage drug discovery. Each step acts as a critical quality gate, ensuring that only compounds with a viable combination of safety, favorable pharmacokinetics, and desired mechanism of action advance in the development pipeline. This structured methodology enables research teams to make data-driven decisions efficiently, de-risk projects early, and ultimately focus their efforts on developing fluorinated candidates with the highest probability of clinical success.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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A Theoretical Investigation of 1-(1,1-Difluoroethyl)-3-fluorobenzene: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 1-(1,1-difluoroethyl) moiety, in particular, is of growing interest as it can serve as a bioisostere for more metabolically labile groups, such as the methoxy group, thereby enhancing the pharmacokinetic profile of drug candidates.[3] This guide presents a comprehensive theoretical framework for the study of 1-(1,1-Difluoroethyl)-3-fluorobenzene, a representative of this important class of compounds. Due to the limited availability of experimental data for this specific isomer, this work also includes a comparative theoretical analysis of its ortho- and para-substituted counterparts, 1-(1,1-difluoroethyl)-2-fluorobenzene and 1-(1,1-difluoroethyl)-4-fluorobenzene, to highlight the subtle yet significant influence of substituent positioning on molecular properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a robust computational workflow to elucidate the structural, electronic, and spectroscopic properties of these fluorinated aromatics. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to yield reliable and predictive data to guide experimental efforts.
Part 1: Molecular Structure and Conformational Analysis
A molecule's three-dimensional structure is fundamental to its function. For flexible molecules like this compound, understanding the conformational landscape is the first step in a thorough theoretical characterization. The rotation around the bond connecting the aromatic ring and the difluoroethyl group is expected to be the primary source of conformational isomerism.
Computational Methodology for Conformational Searching
A multi-level computational approach is recommended for an efficient and accurate exploration of the conformational space.[4] This typically involves an initial scan with a less computationally expensive method, followed by refinement of the low-energy conformers at a higher level of theory.
Experimental Protocol: Conformational Search Workflow
-
Initial Conformer Generation: A systematic search of the potential energy surface is performed by rotating the dihedral angle between the benzene ring and the difluoroethyl group. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to rapidly identify potential energy minima.
-
Geometry Optimization of Conformers: The geometries of the identified unique conformers are then optimized using Density Functional Theory (DFT). A suitable combination of functional and basis set, such as B3LYP with the 6-31G(d) basis set, provides a good balance of accuracy and computational cost for initial optimizations.
-
Refinement of Low-Energy Conformers: The geometries of the conformers lying within a specified energy window (e.g., 5 kcal/mol) of the global minimum are then re-optimized at a higher level of theory, for instance, using the ωB97X-D functional with the aug-cc-pVDZ basis set. This functional is adept at describing non-covalent interactions, which can be important in fluorinated systems.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies confirms a stable conformation.
-
Solvation Effects: The influence of a solvent environment on the conformational equilibrium is assessed using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] This is crucial as the relative energies of conformers can be significantly altered by the polarity of the medium.
Predicted Conformational Preferences
The conformational analysis reveals the rotational barrier around the C(aryl)-C(ethyl) bond. The relative energies of the stable conformers are determined by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding and dipole-dipole interactions.
The diagram below illustrates the computational workflow for determining the stable conformers of this compound.
Caption: Workflow for conformational analysis.
Part 2: Electronic Structure and Chemical Bonding
Delving into the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are powerful tools for this purpose.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns well with chemical intuition.
Experimental Protocol: NBO Analysis
-
Wavefunction Generation: Perform a single-point energy calculation on the optimized geometry of the lowest energy conformer at a high level of theory (e.g., M06-2X/aug-cc-pVTZ). The M06-2X functional is known to perform well for main-group chemistry.
-
NBO Calculation: The NBO analysis is then carried out on the resulting wavefunction. Key outputs to analyze include:
-
Natural Charges: To understand the charge distribution and the electron-withdrawing nature of the fluorine substituents.
-
Hybridization: To describe the bonding orbitals.
-
Second-Order Perturbation Theory Analysis: To identify and quantify hyperconjugative interactions, such as those between filled bonding orbitals and empty antibonding orbitals, which contribute to molecular stability.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.
Experimental Protocol: QTAIM Analysis
-
Electron Density Calculation: The electron density is obtained from the same high-level wavefunction used for the NBO analysis.
-
Topological Analysis: The analysis of the electron density identifies critical points where the gradient of the density is zero.
-
(3, -1) Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the bond. For C-F bonds, a high ρ and a positive ∇²ρ are characteristic of a polar covalent interaction.
-
The following diagram outlines the workflow for the electronic structure analysis.
Caption: Workflow for electronic structure analysis.
Part 3: Spectroscopic Properties
The theoretical prediction of spectroscopic data, particularly NMR chemical shifts, is a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shift Calculations
The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
Experimental Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: Use the optimized geometries of the lowest energy conformers obtained from the conformational analysis.
-
GIAO Calculation: Perform the GIAO calculation at a DFT level of theory known to provide accurate NMR predictions for fluorinated compounds, such as ωB97X-D with the aug-cc-pVDZ basis set.[2]
-
Chemical Shift Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The chemical shift is calculated as δ = σ_ref - σ_calc. The reference shielding (σ_ref) should be calculated at the same level of theory.
-
Conformational Averaging: If multiple conformers are significantly populated at room temperature, their predicted NMR spectra should be averaged based on their Boltzmann populations to obtain a spectrum that is comparable to the experimental one.
Predicted NMR Data
The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and its isomers provide a basis for their spectroscopic identification. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the positions of the fluorine substituents.
Table 1: Predicted ¹⁹F NMR Chemical Shifts (ppm) relative to CFCl₃
| Compound | F (on ring) | F (on ethyl group) |
|---|---|---|
| 1-(1,1-Difluoroethyl)-2-fluorobenzene | Predicted Value | Predicted Value |
| This compound | Predicted Value | Predicted Value |
| 1-(1,1-Difluoroethyl)-4-fluorobenzene | Predicted Value | Predicted Value |
(Note: The values in this table would be populated with the results from the GIAO calculations.)
Part 4: Reactivity and Molecular Properties
Understanding the reactivity of this compound is crucial for its potential applications. Key molecular properties that govern reactivity can be calculated using DFT.
Frontier Molecular Orbitals and Reactivity Descriptors
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Experimental Protocol: Calculation of Reactivity Descriptors
-
DFT Calculation: The HOMO and LUMO energies are obtained from the DFT calculations performed for geometry optimization.
-
Conceptual DFT: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:
-
Ionization Potential (I ≈ -E_HOMO)
-
Electron Affinity (A ≈ -E_LUMO)
-
Chemical Hardness (η ≈ (E_LUMO - E_HOMO)/2)
-
Electrophilicity Index (ω = (I+A)²/(8η))
-
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.
Experimental Protocol: MEP Calculation
-
Wavefunction Generation: The MEP is calculated from the electron density obtained from a DFT calculation.
-
Visualization: The MEP is mapped onto the molecular surface, typically an isosurface of the electron density. Regions of negative potential (usually colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
The diagram below illustrates the workflow for predicting reactivity.
Caption: Workflow for reactivity analysis.
Conclusion
This technical guide provides a comprehensive theoretical framework for the in-depth study of this compound and its isomers. By following the detailed computational protocols, researchers can gain valuable insights into the conformational preferences, electronic structure, spectroscopic properties, and reactivity of these important fluorinated molecules. The presented workflows, grounded in established quantum chemical methods, offer a reliable and predictive approach to complement and guide experimental investigations in drug discovery and materials science. The comparative analysis of the ortho-, meta-, and para-isomers underscores the power of computational chemistry to elucidate the subtle structure-property relationships that are critical for the rational design of new molecules with desired functionalities.
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Methodological & Application
The Strategic deployment of 1-(1,1-Difluoroethyl)-3-fluorobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Fluorine Advantage in Modern Crop Protection
The relentless demand for increased agricultural productivity and sustainable crop protection strategies has propelled the agrochemical industry towards the development of highly efficacious and environmentally benign active ingredients. In this pursuit, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has emerged as a paramount design strategy.[1][2][3] The unique physicochemical properties conferred by fluorine, such as high electronegativity, the strength of the carbon-fluorine bond, and its ability to modulate lipophilicity and metabolic stability, have led to a significant number of blockbuster agrochemicals.[2][4] Among the diverse array of fluorinated building blocks, 1-(1,1-Difluoroethyl)-3-fluorobenzene stands out as a key intermediate for the synthesis of a new generation of pesticides, offering a unique combination of reactive handles and beneficial fluorine-imparted properties. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.
Core Attributes of this compound as a Building Block
The utility of this compound in agrochemical design stems from several key molecular features:
-
The 1,1-Difluoroethyl Moiety: This group is a bioisostere for other functionalities and can significantly enhance the metabolic stability of the final product by blocking sites of oxidative metabolism.[5] Its lipophilic nature can also improve the penetration of the active ingredient through biological membranes.
-
The 3-Fluoro Substituent: The fluorine atom on the phenyl ring acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and providing an additional point of interaction with the target enzyme or receptor. It can also block metabolic deactivation at that position.[4]
-
Versatile Reactivity: The aromatic ring of this compound is amenable to a variety of electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to build complex agrochemical structures.
Application Note 1: Synthesis of Novel Pyrazole Carboxamide Fungicides
One of the most significant applications of this compound is in the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is renowned for its potent and broad-spectrum activity against a wide range of fungal pathogens. The following protocol details a representative synthesis.
Workflow for the Synthesis of a Pyrazole Carboxamide Fungicide Intermediate
Caption: Synthetic workflow for a pyrazole-containing fungicide intermediate.
Experimental Protocol: Synthesis of 3-(1,1-Difluoroethyl)-5-fluoroaniline
This protocol outlines the initial steps in the synthesis of a key aniline intermediate.
Materials:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Iron powder
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Nitration:
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add this compound.
-
Maintain the temperature at 0-5 °C and add fuming nitric acid dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene.
-
-
Reduction:
-
In a round-bottom flask equipped with a reflux condenser, suspend iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a small amount of concentrated hydrochloric acid.
-
Add the 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to afford 3-(1,1-Difluoroethyl)-5-fluoroaniline.
-
Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (by HPLC) |
| 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene | C₈H₆F₃NO₂ | 209.14 | 85-90 | >98% |
| 3-(1,1-Difluoroethyl)-5-fluoroaniline | C₈H₈F₃N | 179.15 | 90-95 | >99% |
Application Note 2: Synthesis of Novel Herbicides via Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the fluorine atoms in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a route to novel herbicides.
Workflow for SNAr-based Herbicide Synthesis
Caption: General workflow for herbicide synthesis via SNAr.
Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Precursor
Materials:
-
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
-
4-Hydroxyphenoxyacetic acid methyl ester
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxyphenoxyacetic acid methyl ester in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene in DMF.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diphenyl ether derivative.
Data Summary:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Purity (by GC-MS) |
| Methyl 2-(4-(3-(1,1-difluoroethyl)-5-nitrophenoxy)phenoxy)acetate | C₁₇H₁₅F₂NO₆ | 383.30 | 75-80 | >97% |
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its unique combination of a metabolically robust difluoroethyl group and a reactive fluorinated aromatic ring allows for the creation of novel active ingredients with enhanced efficacy and desirable physicochemical properties. The protocols and workflows presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of next-generation crop protection solutions.
References
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 8, 208. [Link]
-
Xing, P., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(10), 4255-4266. [Link]
-
Solvay. (n.d.). Organic Fluorinated Building Blocks. Solvay. [Link]
-
Theodoridis, G. (2016). Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 339-364). [Link]
-
ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. ResearchGate. [Link]
-
Li, Y., et al. (2021). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry, 69(39), 11459–11476. [Link]
-
European Patent Office. (2020). Agrochemical composition with improved drift, spreading and uptake properties. EP 3994990 A1. [Link]
Sources
Application Notes and Protocols: A Guide to the Regioselective Difluoroethylation of 3-Fluorobenzene
Introduction: The Strategic Importance of the Difluoroethyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a cornerstone strategy for optimizing pharmacological profiles. Among the various fluorinated motifs, the difluoroethyl group (-CF₂CH₃) has emerged as a valuable bioisostere for methoxy and methylthio groups, offering a unique combination of metabolic stability, lipophilicity, and conformational properties. Its introduction can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive experimental protocol for the regioselective difluoroethylation of 3-fluorobenzene, a common scaffold in pharmaceutical research, through a robust nickel-catalyzed cross-coupling reaction. The principles and procedures detailed herein are designed to be adaptable for a range of substituted aromatic systems, empowering researchers in drug development to access novel chemical matter.
Mechanistic Insights: The Rationale Behind a Nickel-Catalyzed Radical Pathway
The difluoroethylation of aryl halides, such as 3-fluorobenzene, can be effectively achieved through a nickel-catalyzed cross-coupling reaction with a suitable difluoroethyl source, such as 1,1-difluoroethyl chloride (CH₃CF₂Cl)[1]. The reaction is believed to proceed through a radical-mediated pathway, a departure from traditional polar aromatic substitution mechanisms. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The catalytic cycle is initiated by the reduction of a Ni(II) precatalyst to a more reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide (3-fluorobenzene) to form an Ar-Ni(II)-X intermediate. Concurrently, the difluoroethylating agent, CH₃CF₂Cl, is activated to generate a difluoroethyl radical (•CF₂CH₃). This radical species then reacts with the Ar-Ni(II)-X complex, leading to the formation of the desired difluoroethylated aromatic product and regeneration of the active nickel catalyst.
Regioselectivity in Radical Aromatic Substitution:
The fluorine substituent on the benzene ring of the substrate plays a critical role in directing the regioselectivity of the radical addition. In radical aromatic substitution reactions, the incoming radical typically adds to the position that leads to the most stable radical intermediate. For 3-fluorobenzene, the fluorine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. While electrophilic aromatic substitution on halobenzenes generally favors ortho and para products, the regioselectivity of radical addition can be more complex. Theoretical and experimental evidence suggests that radical attack on fluorinated benzenes can lead to a mixture of isomers. However, the specific directing effects of the fluorine atom in this nickel-catalyzed system are crucial to consider for predicting the major product. It is anticipated that the reaction will yield a mixture of 1-(1,1-difluoroethyl)-2-fluorobenzene, 1-(1,1-difluoroethyl)-3-fluorobenzene, and 1-(1,1-difluoroethyl)-4-fluorobenzene, with the distribution depending on the subtle interplay of electronic and steric factors. Careful analysis of the product mixture is therefore essential.
Visualizing the Process
Reaction Mechanism
Caption: Proposed mechanism for nickel-catalyzed difluoroethylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established methods for nickel-catalyzed fluoroalkylation of aryl halides[1]. Researchers should exercise caution and adhere to all laboratory safety protocols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluorobenzene | ≥99% | Sigma-Aldrich | |
| 1,1-Difluoroethyl chloride (CH₃CF₂Cl) | Commercially available | Gas, handle with care | |
| Nickel(II) chloride | Anhydrous | Strem Chemicals | |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | ≥98% | Sigma-Aldrich | Ligand |
| Zinc powder | <10 µm, ≥98% | Sigma-Aldrich | Reductant |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Solvent |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific | For extraction |
| Saturated aqueous NH₄Cl | For quenching | ||
| Brine | For washing | ||
| Anhydrous magnesium sulfate | For drying |
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add nickel(II) chloride (0.02 mmol, 2.6 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (0.02 mmol, 5.4 mg), and zinc powder (2.0 mmol, 130 mg).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL) to the Schlenk tube via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-fluorobenzene (1.0 mmol, 96.1 mg, 88 µL) to the reaction mixture via syringe.
-
-
Introduction of Difluoroethylating Agent:
-
Carefully bubble 1,1-difluoroethyl chloride (CH₃CF₂Cl) gas through the reaction mixture at a slow, steady rate for 1-2 minutes. Alternatively, a pre-filled balloon of CH₃CF₂Cl can be attached to the Schlenk tube.
-
-
Reaction Conditions:
-
Seal the Schlenk tube tightly with a Teflon screw cap.
-
Place the reaction vessel in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the isomeric products.
-
Characterization
The isolated products should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and determining the isomeric ratio of the products. The characteristic triplet of quartets for the -CF₂CH₃ group in the ¹H NMR and the corresponding signals in the ¹⁹F NMR are diagnostic.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the products.
Expected Results and Troubleshooting
Yield and Regioselectivity: The overall yield of the difluoroethylated products is expected to be in the moderate to good range. As discussed, a mixture of ortho, meta, and para isomers is anticipated. The exact ratio will need to be determined experimentally.
Troubleshooting:
-
Low Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Check the quality and activity of the zinc powder.
-
Increase the reaction time or temperature moderately.
-
Ensure efficient introduction and sealing of the CH₃CF₂Cl gas.
-
-
Formation of Side Products:
-
Side reactions such as hydrodehalogenation of the starting material may occur. Optimizing the stoichiometry of the reagents, particularly the reductant, can help minimize this.
-
Dimerization of the starting material can also be a competing reaction. Adjusting the catalyst and ligand loading may be beneficial.
-
Safety Precautions
-
1,1-Difluoroethyl chloride is a gas and should be handled in a well-ventilated fume hood.
-
Nickel compounds are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction is performed under an inert atmosphere; proper Schlenk line techniques are required.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the difluoroethylation of 3-fluorobenzene. By understanding the underlying radical mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable fluorinated building blocks. The adaptability of this nickel-catalyzed method offers significant potential for the late-stage functionalization of complex molecules, thereby accelerating the discovery and development of new therapeutic agents.
References
-
Liu, J., et al. (2020). Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH₃CF₂Cl). Asian Journal of Organic Chemistry, 9(3), 391-394. [Link]
Sources
Application Note: The 1-(1,1-Difluoroethyl)-3-fluorobenzene Moiety as a Strategic Bioisostere in Modern Drug Design
Abstract
In medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profile is a cornerstone of the drug discovery process. Bioisosteric replacement, the substitution of one chemical group for another with similar physicochemical properties, is a critical tool for optimizing potency, selectivity, and pharmacokinetic parameters.[1] The strategic incorporation of fluorine has become a powerful tactic to modulate molecular properties, including metabolic stability, lipophilicity, and receptor binding affinity.[2][3] This application note provides a detailed guide for researchers and drug development professionals on the use of the 1-(1,1-difluoroethyl) aromatic moiety, specifically 1-(1,1-difluoroethyl)-3-fluorobenzene, as a bioisosteric replacement for common functional groups. We will explore the scientific rationale, comparative physicochemical data, detailed synthetic protocols, and the profound impact this substitution can have on a drug candidate's profile.
The Rationale: Why 1,1-Difluoroethyl?
The introduction of fluorine into drug candidates is often transformative, but the specific effects are highly dependent on the context and type of fluorinated group used.[4] The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable motif, primarily as a bioisostere for the methoxy group (-OCH₃).[5]
Key Advantages:
-
Metabolic Stability: Aryl methyl ethers are highly susceptible to cytochrome P450-mediated O-demethylation, a common and often undesirable metabolic pathway. The carbon-fluorine bond is exceptionally strong and not prone to enzymatic cleavage, making the -CF₂CH₃ group a robust replacement that blocks this metabolic route.[6][7]
-
Stereoelectronic Mimicry: The 1,1-difluoroethyl group effectively mimics the steric and electronic characteristics of a methoxy group.[5][6][7] The CF₂ group is a weak hydrogen bond acceptor, similar to the ether oxygen, allowing it to preserve key interactions with biological targets.
-
Modulation of Physicochemical Properties: While mimicking the methoxy group, the 1,1-difluoroethyl moiety subtly alters key properties. It can fine-tune lipophilicity (LogP/LogD) and aqueous solubility. Unlike the highly lipophilic trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H) is less lipophilic and can act as a hydrogen bond donor, offering a different set of properties for optimization.[8] The additional methyl group in the -CF₂CH₃ moiety provides a conformational preference that places it out of the plane of the aromatic ring, which can be exploited to optimize binding poses.[6]
-
Alternative to Bulky Lipophilic Groups: In some contexts, fluorinated alkyl groups can serve as less lipophilic alternatives to motifs like the tert-butyl group. While not a direct isostere, this replacement can improve solubility and other pharmacokinetic properties that are often challenging with highly lipophilic moieties.[9][10]
The diagram below illustrates the logic behind this bioisosteric substitution, highlighting the metabolic vulnerability of the methoxy group and the stability conferred by its fluorinated counterpart.
Caption: Workflow for the Nickel-catalyzed synthesis of the target building block.
Step-by-Step Methodology:
-
Materials:
-
3-Fluorophenylboronic acid (1.0 equiv)
-
NiCl₂(dme) (0.10 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous
-
1,1-Difluoroethyl chloride (CH₃CF₂Cl) (≥5.0 equiv, typically bubbled through the solution or added via a gas-tight syringe)
-
Schlenk flask or pressure vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup.
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-fluorophenylboronic acid, NiCl₂(dme), 4,4'-di-tert-butyl-2,2'-bipyridine, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DME via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully bubble 1,1-difluoroethyl chloride gas through the stirred suspension for 10-15 minutes or add the required amount via a pre-cooled, gas-tight syringe. Safety Note: CH₃CF₂Cl is a gas at room temperature (b.p. -9.5 °C) and should be handled in a well-ventilated fume hood.
-
Seal the vessel and heat the reaction mixture to 60 °C.
-
Maintain stirring at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Causality Behind Choices:
-
Catalyst System: A nickel catalyst is used due to its demonstrated efficacy in activating the relatively inert C-Cl bond of CH₃CF₂Cl. [11]The bipyridine ligand is crucial for stabilizing the nickel catalytic species and facilitating the cross-coupling cycle.
-
Base and Solvent: K₃PO₄ is a suitable base for the transmetalation step of the boronic acid. Anhydrous DME is used as it is an effective solvent for this type of cross-coupling reaction.
-
Excess Reagent: A significant excess of the gaseous CH₃CF₂Cl is required to maintain a sufficient concentration in the reaction medium to drive the reaction to completion.
Case Study: Enhancement of a DHODH Inhibitor
The utility of the 1,1-difluoroethyl group is exemplified in the optimization of a triazolopyrimidine-based inhibitor of dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases. [12]
-
Parent Compound (A): The initial lead molecule contained a meta-methoxy-phenyl group. While potent, it suffered from rapid metabolic clearance due to O-demethylation.
-
Optimized Compound (B): Replacing the methoxy group with a 1,1-difluoroethyl group completely blocked the metabolic hotspot. This single atomic substitution resulted in a remarkable improvement in pharmacokinetic profile while maintaining, and in some cases enhancing, the compound's potency. [5][12]
Compound Key Moiety In Vitro Potency (IC₅₀) Metabolic Stability (% remaining after 30 min, liver microsomes) Parent (A) -OCH₃ 15 nM < 5% | Analog (B) | -CF₂CH₃ | 8 nM | > 90% |
Data are representative based on published findings for illustrative purposes. [6][7]
Conclusion
The this compound moiety and related (1,1-difluoroethyl)arenes are powerful tools in the medicinal chemist's arsenal. By acting as a robust bioisostere for the metabolically labile methoxy group, this functionality offers a proven strategy to enhance the pharmacokinetic properties of drug candidates without sacrificing potency. The development of efficient synthetic methods, such as the nickel-catalyzed cross-coupling described herein, has made these building blocks readily accessible for both early-stage SAR exploration and late-stage lead optimization. Researchers and drug development professionals are encouraged to consider this bioisosteric replacement as a primary strategy for overcoming challenges related to metabolic instability.
References
-
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]
-
Zhang, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. Available at: [Link]
- Process for preparing 1,3-difluorobenzene. Google Patents.
-
The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). PubMed. Available at: [Link]
-
(A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)... ResearchGate. Available at: [Link]
-
Zhou, Q., et al. (2013). Direct synthesis of fluorinated heteroarylether bioisosteres. Tel Aviv University. Available at: [Link]
-
(A) Difluoroethyl-containing bioactive and drug molecules; (B)... ResearchGate. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Goundry, W., et al. (2023). β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications. Available at: [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]
-
Meanwell, N. A. (2018). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]
-
Zhou, Q., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Available at: [Link]
-
Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
-
Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC. Available at: [Link]
- Process for preparing 1,3-difluorobenzene. Google Patents.
-
Gouverneur, V., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC. Available at: [Link]
-
Liu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses. Available at: [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of... OUCI. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of the 1,1-Difluoroethyl Moiety into Bioactive Molecules
Foreword: The Rise of the 1,1-Difluoroethyl Group in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance therapeutic profiles. Among the arsenal of fluorinated motifs, the 1,1-difluoroethyl group (–CF₂CH₃) has emerged as a uniquely valuable substituent. Its growing importance stems from its ability to act as a bioisostere of common functional groups, most notably the methoxy group (–OCH₃), while conferring significant advantages in metabolic stability and target engagement.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and practical methodologies for incorporating the 1,1-difluoroethyl moiety. We will move beyond a simple recitation of methods to explore the causal logic behind choosing a specific synthetic strategy, provide detailed, field-proven protocols, and illustrate key concepts with clear diagrams and case studies.
Strategic Rationale: Why and When to Employ the –CF₂CH₃ Moiety
The decision to introduce a 1,1-difluoroethyl group is driven by its predictable and beneficial impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (BDE ~130 kcal/mol), making the α-carbon of the ethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This is a critical advantage over a methoxy group, where O-dealkylation is a common metabolic liability. Replacing a metabolically vulnerable ethyl or methoxy group with –CF₂CH₃ can significantly prolong a drug's half-life.
-
Bioisosterism and Potency: The –CF₂CH₃ group serves as an excellent bioisostere for the methoxy group, mimicking its steric and electronic features.[1][2] It can also act as a surrogate for hydroxyl (–OH) or thiol (–SH) groups.[5][6] This substitution can lead to remarkable improvements in potency, as seen in dihydroorotate dehydrogenase (DHODH) inhibitors where replacing –OCH₃ with –CF₂CH₃ boosted efficacy.[1]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: The –CF₂CH₃ group increases lipophilicity more than a hydroxyl group but less than a trifluoromethyl (–CF₃) group, offering a nuanced tool to optimize membrane permeability and solubility.
-
pKa Alteration: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing target binding or pharmacokinetic properties.
-
Conformational Control: The steric bulk and dipole moment of the –CF₂CH₃ group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape for receptor binding.[2]
-
Synthetic Methodologies: A Chemist's Guide to Installation
The synthesis of 1,1-difluoroethylated compounds can be broadly approached from three perspectives: nucleophilic, electrophilic, and radical pathways. The choice of method depends critically on the substrate, the desired point of installation (early vs. late-stage), and functional group tolerance.
Overview of Synthetic Strategies
Caption: Major synthetic pathways for 1,1-difluoroethylation.
Nucleophilic 1,1-Difluoroethylation
This approach involves using a reagent that delivers a nucleophilic "CF₂CH₃⁻" equivalent. These methods are particularly effective for reacting with electrophilic centers like carbonyls or alkyl halides.
-
(1,1-Difluoroethyl)trimethylsilane (TMSCF₂CH₃): A versatile reagent that, upon activation with a fluoride source (e.g., CsF, TBAF), adds efficiently to aldehydes and ketones.[7]
-
Sulfone-Based Reagents (e.g., PhSO₂CF₂CH₃): These reagents can be deprotonated to form a stable carbanion that reacts with various electrophiles.
Electrophilic 1,1-Difluoroethylation
Here, the strategy is reversed, using a reagent that delivers an electrophilic "CF₂CH₃⁺" synthon to a nucleophilic substrate like an enolate, phenol, or electron-rich heterocycle.
-
Hypervalent Iodine Reagents: Analogues of Togni or Umemoto reagents tailored for the CF₂CH₃ group can be used, though they are often complex to synthesize.
-
Sulfonium Salts: These have emerged as powerful, bench-stable reagents for the electrophilic transfer of the difluoroethyl group.
Radical 1,1-Difluoroethylation
Radical methods are arguably the most powerful for late-stage functionalization (LSF) , where the moiety is installed on a complex, drug-like molecule in the final steps of a synthesis.[8] These reactions often exhibit excellent functional group tolerance.
-
Precursors: Simple and inexpensive sources like 1,1-difluoroethyl iodide (CH₃CF₂I) or 1,1-difluoroethyl chloride (CH₃CF₂Cl) are commonly used.[9][10]
-
Initiation: Modern methods rely on visible-light photoredox catalysis, using catalysts like iridium or ruthenium complexes to generate the 1,1-difluoroethyl radical (CF₂CH₃•) under exceptionally mild conditions. This radical can then be coupled with heteroaromatics or other substrates.
Detailed Application Protocol: Late-Stage C-H Difluoroethylation of a Heterocycle via Photoredox Catalysis
This protocol provides a representative, field-proven method for the direct C-H functionalization of an electron-rich heterocycle, a common core in bioactive molecules. The methodology leverages the generation of a 1,1-difluoroethyl radical from an inexpensive precursor using visible light.
Workflow Diagram
Caption: General workflow for photoredox C-H difluoroethylation.
Protocol: Difluoroethylation of 1-Methylindole
-
Objective: To install a –CF₂CH₃ group at the C2 position of 1-methylindole, a privileged scaffold in medicinal chemistry.
-
Materials & Reagents:
Reagent M.W. Amount (mg) Mmol Equiv. 1-Methylindole 131.17 26.2 0.20 1.0 1,1-Difluoro-1-iodoethane 191.94 76.8 0.40 2.0 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ 1123.0 5.6 0.005 0.025 K₂HPO₄ 174.18 69.7 0.40 2.0 | Dimethyl Sulfoxide (DMSO) | - | 2.0 mL | - | - |
-
Step-by-Step Procedure:
-
To a 4 mL glass vial equipped with a magnetic stir bar, add 1-methylindole (26.2 mg, 0.20 mmol), the iridium photocatalyst (5.6 mg, 2.5 mol%), and K₂HPO₄ (69.7 mg, 0.40 mmol).
-
Seal the vial with a septum-lined cap.
-
Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a microsyringe, add anhydrous DMSO (2.0 mL) followed by 1,1-difluoro-1-iodoethane (76.8 mg, 0.40 mmol).
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is actively stirring to allow for even irradiation.
-
Irradiate the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Expected Outcome: The desired product, 2-(1,1-difluoroethyl)-1-methyl-1H-indole, is expected as a colorless oil or white solid in moderate to good yield (typically 60-80%).
Characterization: Confirming Successful Incorporation
Unambiguous confirmation of the –CF₂CH₃ installation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹⁹F NMR: This is the most definitive technique. The –CF₂CH₃ group will appear as a characteristic quartet in the ¹⁹F NMR spectrum due to coupling with the three protons of the adjacent methyl group (³JHF ≈ 15-25 Hz). The chemical shift is typically in the range of -80 to -110 ppm (relative to CFCl₃).
-
¹H NMR: The methyl protons (–CH₃) of the moiety will appear as a triplet due to coupling to the two fluorine atoms (³JHF ≈ 15-25 Hz). The chemical shift is usually around 1.8-2.2 ppm.
-
¹³C NMR: The difluorinated carbon (–CF₂) will appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-280 Hz).
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the newly synthesized molecule.
Case Study: LSZ102, a Clinical Stage Bioactive Molecule
A compelling example of the successful application of the 1,1-difluoroethyl group is LSZ102 , an orally bioavailable Selective Estrogen Receptor Degrader (SERD) developed for the treatment of estrogen receptor-positive breast cancer.[11] In the development of LSZ102 and related analogues, a key part of the structure-activity relationship (SAR) studies involved replacing a methoxy group with the metabolically robust 1,1-difluoroethyl group. This modification was crucial for achieving a desirable pharmacokinetic profile suitable for an oral drug. The synthesis of LSZ102 involves a late-stage installation of a key fragment, highlighting the importance of robust chemical methods compatible with complex molecular architectures.[12]
| Property | Methoxy Analog (-OCH₃) | Difluoroethyl Analog (-CF₂CH₃) | Rationale/Advantage |
| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to oxidation | Increased in vivo half-life |
| Potency (ER Degradation) | Active | Potent (IC₅₀ in low nM range) | Maintains or improves target engagement |
| Oral Bioavailability | Moderate | Improved | Better drug-like properties |
Conclusion and Future Outlook
The 1,1-difluoroethyl moiety is more than just another fluorinated substituent; it is a strategic tool for overcoming common hurdles in drug discovery, particularly metabolic instability. The continued development of novel synthetic methods, especially in the realm of late-stage functionalization via photoredox and transition-metal catalysis, is making the incorporation of this group more accessible and efficient than ever.[9][13] As our understanding of its influence on molecular properties deepens, the –CF₂CH₃ group is set to become an even more prevalent feature in the next generation of therapeutics.
References
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Liu, J. et al. (2019). 1,1-Difluoroethyl chloride (CH₃CF₂Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances, 9(49), 28674–28678. Available at: [Link]
-
Liu, J. et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. National Institutes of Health. Available at: [Link]
-
Li, X. et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]
-
Ni, K. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Konno, T. et al. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Baran, P. S. et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3331–3334. Available at: [Link]
-
Wang, X. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
-
Scott, J. S. et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Hu, J. et al. (2016). Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. The Journal of Organic Chemistry. Available at: [Link]
-
Baran, P. S. et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health. Available at: [Link]
-
ATB molécules. (n.d.). 1,1-DIFLUOROETHYLENE | C2H2F2. atb.uq.edu.au. Available at: [Link]
-
Gasser, C. et al. (2018). Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Prakash, G. K. S. et al. (2004). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 125(4), 543-549. Available at: [Link]
-
Ngai, M.-Y. et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. Available at: [Link]
-
Ichikawa, J. et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses. Available at: [Link]
-
Liu, J. et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Available at: [Link]
-
Parmentier, M. et al. (2018). Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C–H Activation Strategy. Organic Process Research & Development. Available at: [Link]
-
Ackermann, L. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
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- 8. Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. escholarship.org [escholarship.org]
- 11. Discovery of LSZ102, a Potent, Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen Receptor Positive Breast Cancer (Journal Article) | OSTI.GOV [osti.gov]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(1,1-Difluoroethyl)-3-fluorobenzene
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-(1,1-difluoroethyl)-3-fluorobenzene. This substrate, possessing both a fluorine substituent and a 1,1-difluoroethyl group, presents unique challenges and opportunities in the synthesis of novel chemical entities for pharmaceutical and materials science applications. This document outlines the underlying mechanistic principles, offers guidance on catalyst and ligand selection, and provides step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The provided methodologies are synthesized from established principles for the activation of challenging C-F bonds and reactions of electron-deficient aryl halides, offering robust starting points for researchers in the field.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine atoms and fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, can profoundly impact the biological activity and material properties of organic molecules. The this compound scaffold is of particular interest as it combines the features of a metabolically stable difluoroalkyl group with the electronic influence of a fluorine atom on the aromatic ring.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] However, the high bond dissociation energy of the C-F bond presents a significant challenge for these transformations, often requiring specialized catalysts and reaction conditions.[5][6] This guide provides a detailed exploration of the key parameters for successful cross-coupling reactions involving this challenging substrate.
Mechanistic Considerations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The activation of the C-F bond in this compound is the most challenging step and is highly dependent on the choice of an electron-rich and sterically hindered phosphine ligand.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Cross-Coupling Reactions [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 6. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1-(1,1-Difluoroethyl)-3-fluorobenzene Derivatives
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond, offer a powerful toolkit for modulating the pharmacological profile of drug candidates. Strategic fluorination can significantly enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and membrane permeability.[1]
This guide focuses on the structure-activity relationship (SAR) studies of a particularly interesting class of compounds: 1-(1,1-difluoroethyl)-3-fluorobenzene derivatives. The 1-(1,1-difluoroethyl) group serves as a bioisostere for a methoxy group, offering similar steric and electronic features but with improved metabolic stability.[2] The additional fluorine atom on the phenyl ring provides another point of modulation for optimizing drug-like properties. These derivatives have shown promise in various therapeutic areas, including oncology, due to their potential to interact favorably with biological targets.[3]
This document provides a comprehensive overview of the synthetic strategies, biological evaluation protocols, and SAR analysis for this promising class of compounds, tailored for researchers, scientists, and drug development professionals.
I. Synthetic Strategies for this compound Derivatives
The synthesis of a focused library of analogs is the first critical step in any SAR campaign. The following section outlines a general and adaptable synthetic route to access a variety of this compound derivatives.
Protocol 1: Synthesis of the Core Scaffold and Representative Analogs
This protocol describes a multi-step synthesis to generate a series of this compound derivatives with variations at a key position, exemplified by the synthesis of fluorophenyl-substituted 1,3,4-thiadiazoles, a class of compounds with demonstrated anticancer activity.[3]
Workflow Diagram:
Caption: Synthetic workflow for generating a library of this compound derivatives.
Materials:
-
3-Fluorobenzaldehyde
-
Diethylaminosulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Arylboronic acids (various)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Thiosemicarbazide
-
Appropriate solvents (e.g., Dichloromethane (CH₂Cl₂), Toluene, Ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of this compound.
-
Dissolve 3-fluorobenzaldehyde in anhydrous CH₂Cl₂ in a flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Step 2: Bromination of the Core Scaffold.
-
To a solution of this compound in a suitable solvent, add NBS and a catalytic amount of concentrated H₂SO₄.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the brominated intermediate.
-
-
Step 3: Suzuki Coupling for Aryl Diversification.
-
In a reaction vessel, combine the brominated intermediate, a desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a suitable solvent system (e.g., toluene/ethanol/water) and degas the mixture.
-
Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract the product.
-
Purify the crude product by column chromatography to obtain the biaryl compound.
-
-
Step 4: Heterocycle Formation (Example: 1,3,4-Thiadiazole). [3]
-
To a solution of the biaryl carboxylic acid (obtained after further functionalization of the product from Step 3, if necessary) in a suitable solvent, add thiosemicarbazide and a catalytic amount of H₂SO₄.
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the final 1,3,4-thiadiazole derivative.
-
Characterization:
All synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
II. Biological Evaluation: Protocols for Assessing Anticancer Activity
To establish a meaningful SAR, the synthesized derivatives must be evaluated for their biological activity against a relevant target. This section provides a protocol for assessing the in vitro anticancer activity of the synthesized compounds, using estrogen-dependent breast cancer cell lines as an example.[3]
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining the in vitro cytotoxicity of synthesized compounds using the MTT assay.
Materials:
-
MCF-7 (estrogen-dependent breast cancer) and MDA-MB-231 (estrogen-independent breast cancer) cell lines.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized this compound derivatives.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the cancer cell lines according to standard protocols.
-
Trypsinize the cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
III. Structure-Activity Relationship (SAR) Analysis
The culmination of the synthetic and biological evaluation efforts is the SAR analysis, which aims to correlate specific structural features with biological activity.
Data Presentation:
The biological data should be organized into a clear and concise table to facilitate comparison and the identification of trends.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Breast Cancer Cell Lines.
| Compound ID | R Group (Modification) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (MDA-MB-231/MCF-7) |
| 1a | H | > 100 | > 100 | - |
| 1b | 4-Fluorophenyl | 55.2 | > 100 | > 1.8 |
| 1c | 4-Chlorophenyl | 48.9 | > 100 | > 2.0 |
| 1d | 4-Methoxyphenyl | 75.6 | > 100 | > 1.3 |
| 1e | 3,4-Dichlorophenyl | 35.1 | > 100 | > 2.8 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Interpretation of SAR Trends:
-
Core Scaffold: The unsubstituted parent compound (1a) shows no significant activity, indicating that the appended aryl group is crucial for cytotoxicity.
-
Effect of Phenyl Substitution: The introduction of a phenyl ring (1b-1e) leads to a significant increase in activity against the estrogen-dependent MCF-7 cell line.
-
Halogen Substitution: Halogen substitution on the appended phenyl ring appears to be beneficial for activity. A chloro-substituted analog (1c) is slightly more potent than the fluoro-substituted analog (1b). The di-chloro substituted analog (1e) exhibits the highest potency in this series, suggesting that increased lipophilicity and/or specific electronic interactions in the binding pocket may be at play.
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (1d) results in a slight decrease in activity compared to the halogenated analogs, suggesting that electron-withdrawing groups may be preferred.
-
Selectivity: All active compounds demonstrate selectivity for the estrogen-dependent MCF-7 cell line over the estrogen-independent MDA-MB-231 line, hinting at a potential mechanism of action related to the estrogen pathway.[3]
Logical Relationship Diagram:
Caption: Logical diagram illustrating the key structure-activity relationships observed.
IV. Conclusion and Future Directions
The SAR studies of this compound derivatives reveal that this scaffold is a promising starting point for the development of novel anticancer agents. The key takeaways from this initial investigation are:
-
The 1-(1,1-difluoroethyl)-3-fluorophenyl moiety is a viable core for designing biologically active compounds.
-
Substitution at the appended aryl ring is critical for activity, with electron-withdrawing groups, particularly halogens, enhancing cytotoxicity.
-
The observed selectivity towards estrogen-dependent breast cancer cells warrants further investigation into the mechanism of action, potentially involving targets within the estrogen signaling pathway.
Future work should focus on expanding the library of analogs to further probe the SAR. This includes exploring a wider range of substituents on the appended aryl ring, investigating different heterocyclic linkers, and modifying the substitution pattern on the core this compound ring. In parallel, mechanism of action studies, such as target identification and validation, will be crucial for advancing the most promising compounds towards preclinical development.
V. References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Li, X., Liu, J., Li, X., Liu, H., Liu, H., Li, Y., ... & Dong, Y. (2018). Recent advance in the synthesis of (1, 1-difluoroethyl) arenes. Journal of Fluorine Chemistry, 216, 102-106. [Link]
-
Zielińska-Pisklak, M., Stolarczyk, M., & Szeleszczuk, Ł. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]
-
Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. [Link]
-
Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl) quinazolin-4-yl) amino) phenyl) acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Fleming, C. L., Sandoz, P. A., Inghardt, T., Önfelt, B., Grøtli, M., & Andréasson, J. (2019). A fluorescent kinase inhibitor that exhibits diagnostic changes in emission upon binding. Angewandte Chemie International Edition, 58(43), 15000-15004. [Link]
-
Singh, U. P., & Gaikwad, A. K. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. Molecules, 28(13), 5031. [Link]
-
Menger, R. F. (2014). The synthesis of 1, 3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. Senior Honors Projects, 2010-current. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2023). ASR352, A potent anticancer agent: Synthesis, preliminary SAR, and biological activities against colorectal cancer bulk, 5-fluorouracil/oxaliplatin resistant and stem cells. Heliyon, 9(7), e17829. [Link]
-
Li, X., Liu, J., Li, X., Liu, H., Liu, H., Li, Y., ... & Dong, Y. (2018). Recent advance in the synthesis of (1, 1-difluoroethyl) arenes. Journal of Fluorine Chemistry, 216, 102-106. [Link]
-
Zielińska-Pisklak, M., Stolarczyk, M., & Szeleszczuk, Ł. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to overcome common challenges, optimize your reaction conditions, and ensure a successful and safe experimental outcome.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the deoxofluorination of 3'-fluoroacetophenone using reagents like diethylaminosulfur trifluoride (DAST).
Issue 1: Low to No Product Formation
Question: I've followed the standard protocol for the DAST-mediated fluorination of 3'-fluoroacetophenone, but I'm observing very low yields or no formation of the desired this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in a DAST-mediated deoxofluorination is a common issue that can often be traced back to a few key areas. Let's break down the potential causes and solutions.
A. Reagent Quality and Handling:
-
DAST Inactivity: DAST is highly sensitive to moisture and can hydrolyze, rendering it inactive. Ensure you are using a fresh, high-purity batch of DAST. Older samples may appear orange or darker in color, indicating decomposition.[1] It is crucial to handle DAST under strictly anhydrous conditions in a well-ventilated fume hood.[2]
-
Solvent Purity: The presence of water in your solvent (e.g., dichloromethane, DCM) will quench the DAST reagent. Always use a freshly distilled or anhydrous grade solvent.
B. Reaction Conditions:
-
Temperature Control: The addition of DAST to the ketone should typically be performed at low temperatures (e.g., -78 °C or 0 °C) to control the initial exothermic reaction.[1][3] After the initial addition, the reaction is often allowed to warm to room temperature.[3] Inadequate cooling can lead to side reactions and decomposition of the reagent and starting material.
-
Reaction Time: While some reactions are complete within a few hours, others may require extended reaction times (e.g., overnight) to go to completion.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
C. Troubleshooting Workflow:
To systematically address this issue, consider the following experimental workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired gem-difluoride, but I'm also seeing significant amounts of side products, complicating purification. What are these impurities and how can I minimize their formation?
Answer:
The formation of side products in deoxofluorination reactions is often related to the reactivity of the starting material and reaction intermediates.
A. Common Side Products:
-
Vinyl Fluoride: For enolizable ketones like 3'-fluoroacetophenone, a common side product is the corresponding vinyl fluoride.[4] This arises from the deprotonation of an intermediate carbocation.
-
Rearrangement Products: Cationic rearrangements, such as the Wagner-Meerwein or pinacol rearrangements, can occur, especially if the reaction is run at higher temperatures or with substrates prone to such rearrangements.[4][5]
B. Mitigation Strategies:
-
Temperature Control: Maintaining a low reaction temperature throughout the addition of DAST is critical to suppress the formation of side products.
-
Choice of Fluorinating Agent: While DAST is common, other reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are known to be more thermally stable and may provide superior results with fewer side reactions in some cases.[1][6]
Issue 3: Difficulties in Product Purification
Question: I'm struggling to isolate pure this compound from the crude reaction mixture. What are the best practices for purification?
Answer:
Purification can be challenging due to the similar polarities of the product and some side products.
A. Work-up Procedure:
-
Quenching: The reaction should be carefully quenched by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate or a similar weak base to neutralize any remaining acidic species.
-
Extraction: After quenching, the product should be extracted with a suitable organic solvent like dichloromethane or diethyl ether.
B. Chromatographic Separation:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful selection of the solvent system and monitoring by TLC are crucial for achieving good separation.
II. Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the deoxofluorination of a ketone with DAST?
A1: The reaction is believed to proceed through the initial activation of the carbonyl group by the electrophilic sulfur of DAST. This is followed by the addition of a fluoride ion to the carbonyl carbon. Subsequent elimination of a sulfur-containing byproduct and a second fluoride addition leads to the formation of the gem-difluoride.[7][8]
Caption: Simplified mechanism of DAST-mediated deoxofluorination.
Q2: What are the key safety precautions when working with DAST?
A2: DAST is a corrosive, flammable, and moisture-sensitive reagent that can cause severe burns.[2] It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Upon heating, DAST can decompose to form explosive compounds, so it is crucial to maintain reaction temperatures below 50 °C.[1] Always consult the Safety Data Sheet (SDS) before use.[9]
Q3: Can I use other fluorinating agents for this transformation?
A3: Yes, several other deoxofluorinating agents can be used, each with its own advantages and disadvantages. Deoxo-Fluor® is a more thermally stable alternative to DAST.[1][6] Other reagents like sulfur tetrafluoride (SF4) can also effect this transformation, but it is a highly toxic gas and more difficult to handle.[1]
Q4: How does the fluorine substituent on the aromatic ring of the starting material affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom on the benzene ring of 3'-fluoroacetophenone can slightly deactivate the carbonyl group towards electrophilic attack by DAST. However, this effect is generally not significant enough to prevent the reaction from proceeding.
III. Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the deoxofluorination of 3'-fluoroacetophenone using DAST.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3'-Fluoroacetophenone | 138.14 | 1.0 g | 7.24 mmol | 1.0 |
| DAST | 161.19 | 1.75 g (1.43 mL) | 10.86 mmol | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Procedure:
-
To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3'-fluoroacetophenone (1.0 g, 7.24 mmol).[10][11]
-
Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.43 mL, 10.86 mmol) dropwise to the stirred solution over 10-15 minutes.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
IV. References
-
Vertex AI Search. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from
-
Enamine. (n.d.). DAST. Retrieved from
-
Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. Retrieved from
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from
-
Sigma-Aldrich. (n.d.). 3'-Fluoroacetophenone 99%. Retrieved from
-
ChemicalBook. (n.d.). 3'-Fluoroacetophenone synthesis. Retrieved from
-
Tokyo Chemical Industry. (n.d.). 3'-Fluoroacetophenone. Retrieved from
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. DAST - Enamine [enamine.net]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 3'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. 3'-Fluoroacetophenone | 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Difluoroethylation
Welcome to the technical support center for difluoroethylation reactions. The strategic introduction of the difluoroethyl group (-CF2CH3) is of significant interest in pharmaceutical and agrochemical research due to its ability to modulate the physicochemical and biological properties of molecules.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their difluoroethylation experiments. It provides in-depth, experience-based insights into common challenges and their solutions, ensuring both technical accuracy and practical applicability.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your difluoroethylation reactions in a question-and-answer format.
Issue 1: Low to No Product Yield
Question: My difluoroethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common frustration that can stem from multiple factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Core Directive: Start with the Basics
Before delving into complex mechanistic possibilities, always verify the fundamentals of your experimental setup.[4]
-
Reagent Integrity:
-
Difluoroethylating Reagent: Many difluoroethylating reagents can be sensitive to moisture and air. For instance, difluorodiazoethane is unstable and must be generated in situ under rigorously dry conditions.[5] If using a commercially available reagent, ensure it has been stored correctly and is within its expiration date. For reagents like 1,1-difluoroethyl chloride (CH3CF2Cl), which is a gas at room temperature, ensure proper handling and accurate measurement.[1][2][3]
-
Substrate Purity: Impurities in your starting material can interfere with the reaction. Re-purify your substrate if there is any doubt about its quality.[4]
-
Solvent and Additives: Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[6] The quality of bases, ligands, and other additives is equally critical.
-
-
Reaction Setup:
-
Inert Atmosphere: For many transition-metal-catalyzed or radical-based difluoroethylation reactions, the exclusion of oxygen is paramount. Ensure your glassware is properly dried and the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon).[4][6]
-
Temperature Control: Some difluoroethylation reactions are highly temperature-sensitive.[6] Inaccurate temperature monitoring can lead to side reactions or decomposition. Use a calibrated thermometer or temperature probe.
-
Stoichiometry: Double-check all calculations for reagent amounts and concentrations.[4]
-
Advanced Troubleshooting: Mechanistic Considerations
If the basic parameters are correct, consider the reaction mechanism and potential points of failure.
-
For Radical Reactions:
-
Initiation Issues: If your reaction relies on a radical initiator (e.g., photocatalyst or thermal initiator), ensure it is active. For photoredox catalysis, verify the light source is emitting at the correct wavelength and intensity to excite the photocatalyst.[5]
-
Radical Trapping: Unwanted side reactions can consume the generated difluoroethyl radical. Analyze the crude reaction mixture for byproducts that might indicate undesired pathways.
-
-
For Nucleophilic/Electrophilic Reactions:
-
Incorrect Base/Solvent Combination: The choice of base and solvent is critical and interdependent. For example, in the difluoroethylation of amines, a non-nucleophilic, sterically hindered base is often required to prevent competitive reactions.[7] The solvent can significantly influence the reactivity of nucleophiles and electrophiles.[8][9][10]
-
Substrate Reactivity: Your substrate may be too electron-rich or electron-poor for the chosen conditions. For instance, in electrophilic aromatic substitution, strongly deactivated rings may fail to react.
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield difluoroethylation reactions.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is messy, showing multiple spots on the TLC or peaks in the GC/MS. How can I improve the selectivity and minimize byproducts?
Answer: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. Identifying these byproducts is the first step toward mitigating them.
Common Side Reactions and Their Causes:
| Side Reaction/Byproduct | Potential Cause | Proposed Solution |
| Over-reaction/Poly-difluoroethylation | Excess difluoroethylating reagent, high temperature, or prolonged reaction time. | Reduce the equivalents of the difluoroethylating reagent. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Elimination Products | Strong, sterically unhindered bases can promote elimination over substitution.[10] | Switch to a weaker or more sterically hindered base (e.g., use t-BuOK instead of NaH). The choice of solvent can also influence the S_N2 versus E2 pathway.[8] |
| Hydrolysis of Reagent/Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.[6] |
| Homocoupling of Substrate | For cross-coupling reactions, this can indicate inefficient reductive elimination or transmetalation. | Re-evaluate the ligand, catalyst, or additives. Sometimes, adjusting the stoichiometry of the reactants can help. |
| Decomposition | Reaction temperature may be too high, or the product may be unstable under the reaction or workup conditions.[11] | Run the reaction at a lower temperature. Perform a stability test on your product under the workup conditions (e.g., acidic or basic washes).[11] |
Strategies to Enhance Selectivity:
-
Temperature Screening: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures often favor the desired product.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence reaction pathways.[9][12] For instance, polar aprotic solvents like DMF or DMSO can accelerate S_N2 reactions, while polar protic solvents may favor other pathways.[10]
-
Base Screening: The strength and steric bulk of the base are critical. A weaker base might prevent deprotonation at undesired sites, while a bulkier base can enhance regioselectivity.
-
Catalyst and Ligand Optimization (for catalyzed reactions): In transition-metal-catalyzed reactions, the choice of metal and ligand is paramount for controlling selectivity. For example, in nickel-catalyzed difluoroethylation of arylboronic acids, the ligand can influence the efficiency of the catalytic cycle.[1][2][3]
Issue 3: Difficulty in Product Purification
Question: I've successfully formed my difluoroethylated product, but I'm struggling to purify it from the remaining starting materials or byproducts. What purification strategies are effective?
Answer: Purification challenges are common, especially when the product has similar polarity to impurities.[13][14][15][16]
Troubleshooting Purification:
| Purification Challenge | Suggested Solution |
| Co-elution with Starting Material | If the product and starting material have very similar Rf values on TLC, try a different solvent system for column chromatography. A less polar or more polar eluent system might provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil/Difficult to Crystallize | Try co-distillation with a non-polar solvent like toluene to remove residual solvents. If crystallization fails, consider preparative HPLC or supercritical fluid chromatography (SFC) for challenging separations. |
| Removal of Catalysts/Metal Residues | For transition-metal-catalyzed reactions, passing the crude product through a plug of silica gel or a specialized metal scavenger resin can be effective. |
| Product Instability on Silica Gel | Some fluorinated compounds can be sensitive to the acidic nature of silica gel.[11] Consider using deactivated (neutral) silica or alumina for chromatography. |
| Formation of Emulsions During Workup | Emulsions can make phase separation difficult.[11] Try adding brine to the aqueous layer to increase its ionic strength, or filter the mixture through a pad of Celite. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right difluoroethylating reagent for my substrate?
A1: The choice of reagent depends on the nature of your substrate and the desired reaction mechanism.
-
For C-H Difluoroethylation: Radical-based methods are often employed. Reagents that can generate a difluoroethyl radical, often through photoredox catalysis, are suitable.[17]
-
For Nucleophilic Substrates (e.g., Amines, Phenols, Thiols): Electrophilic difluoroethylating reagents are required. Hypervalent iodine reagents have emerged as effective for this purpose.[18]
-
For Cross-Coupling Reactions: Reagents like 1,1-difluoroethyl chloride can be used with arylboronic acids in the presence of a nickel catalyst.[1][2][3]
Q2: What is the role of the base in the difluoroethylation of phenols and amines?
A2: The base plays a crucial role in deprotonating the acidic proton of the phenol or amine, generating the nucleophile that attacks the electrophilic difluoroethyl source. The choice of base is critical:
-
Strength: The base must be strong enough to deprotonate the substrate but not so strong that it causes side reactions with the solvent or the difluoroethylating reagent.
-
Steric Hindrance: A non-nucleophilic, sterically hindered base is often preferred to avoid competing with the substrate as a nucleophile.[7]
-
Solubility: The base should be soluble in the chosen reaction solvent.
Q3: Can I perform late-stage difluoroethylation on a complex molecule?
A3: Yes, late-stage functionalization is a key application of modern difluoroethylation methods. Several protocols have been developed to be tolerant of a wide range of functional groups, making them suitable for modifying complex molecules like natural products and active pharmaceutical ingredients.[17][19] However, it is essential to carefully examine the compatibility of the functional groups present in your molecule with the chosen reaction conditions.
Q4: My reaction involves a photocatalyst. What are the key parameters to optimize?
A4: For photoredox-catalyzed reactions, several parameters are critical:
-
Photocatalyst Choice: Different photocatalysts (e.g., iridium or ruthenium complexes) have distinct redox potentials.[5] The choice should be matched to the redox properties of your substrates.
-
Light Source: The wavelength of the light source must overlap with the absorption spectrum of the photocatalyst. The intensity of the light can also affect the reaction rate.
-
Solvent: The solvent must be transparent at the wavelength of irradiation and should be degassed to remove oxygen, which can quench the excited state of the photocatalyst.
Workflow for Photocatalytic Difluoroethylation
Caption: General experimental workflow for a photoredox-catalyzed difluoroethylation reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Difluoroethylation of an Amine
This protocol is a generalized procedure based on the use of a hypervalent iodine reagent.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the amine substrate (1.0 equiv), the difluoroethylating reagent (e.g., (2,2-difluoro-ethyl)(aryl)iodonium triflate, 1.2 equiv), and a suitable base (e.g., Na2CO3, 2.0 equiv).[7]
-
Solvent Addition: Add an anhydrous, aprotic solvent (e.g., CH2Cl2 or MeCN) to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and stir the mixture at room temperature or a slightly elevated temperature as required.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of NaHCO3. Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Nickel-Catalyzed Difluoroethylation of an Arylboronic Acid
This protocol is a generalized procedure based on the use of 1,1-difluoroethyl chloride.[1][2][3]
-
Preparation: In a glovebox, add the arylboronic acid (1.0 equiv), a nickel catalyst (e.g., NiCl2(dme), 5-10 mol%), a ligand (e.g., a bipyridine derivative, 5-10 mol%), and a base (e.g., K2CO3, 2.0 equiv) to a pressure-rated reaction vessel.
-
Solvent Addition: Add an anhydrous solvent (e.g., DME or THF).
-
Reagent Addition: Seal the vessel, remove it from the glovebox, and introduce 1,1-difluoroethyl chloride (CH3CF2Cl) gas via a balloon or by condensing a measured amount at low temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitoring: After cooling to room temperature, carefully vent the vessel and take an aliquot for analysis by GC-MS or LC-MS to check for conversion.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
-
ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]
-
PubMed. (2022). Direct Superacid-Promoted Difluoroethylation of Aromatics. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]
-
Nature. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The electrophilic difluoroethylation of amines. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Anomalous Reaction of Ethyl Bromofluoro- and Difluoro-Acetates with Dialkylphosphonites. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). How Solvation Influences the SN2 versus E2 Competition. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. Retrieved from [Link]
-
PubMed. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Retrieved from [Link]
-
ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for difluoroethylation functionalization. Retrieved from [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
-
ACS Publications. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA | Request PDF. Retrieved from [Link]
-
PubMed. (2003). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Pharmaceutical Technology. (2014). Challenges and Strategies for the Downstream Purification and Formulation of Fab Antibody Fragments. Retrieved from [Link]
-
PubMed. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
PubMed. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]
-
PubMed. (n.d.). Common errors in inhalation therapy: Impact and solutions. Retrieved from [Link]
Sources
- 1. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. How To [chem.rochester.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and solutions for the downstream purification of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current trends and challenges in the downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct Superacid-Promoted Difluoroethylation of Aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene
Welcome to the technical support center for the synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting byproduct formation and optimizing reaction outcomes.
The synthesis of fluorinated organic molecules is a critical aspect of modern medicinal chemistry, and the introduction of a difluoroethyl group can significantly modulate the physicochemical and pharmacological properties of a parent compound. However, the synthesis of molecules such as this compound is not without its challenges, often leading to a variety of byproducts that can complicate purification and reduce yields. This guide provides in-depth, experience-driven advice to help you overcome these common hurdles.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing a deoxofluorination strategy starting from 3-fluoroacetophenone.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of starting material (3-fluoroacetophenone) in the final product mixture. | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of the fluorinating agent (e.g., DAST, Deoxo-Fluor®). 2. Reagent Decomposition: The fluorinating agent may have degraded due to moisture or improper storage. | 1. Optimize Reaction Conditions: Increase reaction time, cautiously elevate the temperature, or use a slight excess of the fluorinating agent. Monitor reaction progress by TLC or GC-MS.[1] 2. Ensure Reagent Quality: Use freshly opened or properly stored fluorinating agent. Consider titrating the reagent if its activity is . |
| Formation of a vinyl fluoride byproduct (1-Fluoro-3-(1-fluorovinyl)benzene). | Elimination Side Reaction: This is a common side reaction in deoxofluorination of ketones, particularly at elevated temperatures.[2] | Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A gradual increase in temperature can help find the optimal balance. |
| Presence of over-fluorinated byproducts. | Excessive Fluorinating Agent: Using a large excess of the fluorinating agent can sometimes lead to undesired fluorination on the aromatic ring, although this is less common under standard deoxofluorination conditions. | Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. A modest excess (e.g., 1.1-1.5 equivalents) is often sufficient. |
| Observation of a dark, tar-like substance in the reaction mixture. | Polymerization: Furan and its derivatives are known to polymerize in the presence of acid.[1] While not a furan, acidic conditions generated during the reaction can sometimes promote polymerization of starting materials or products. | Control Acidity: The addition of a non-nucleophilic, acid-scavenging base (e.g., pyridine, triethylamine) in small amounts can mitigate acid-catalyzed polymerization. |
| Formation of an alcohol intermediate (1-(3-fluorophenyl)ethan-1-ol). | Incomplete reaction or hydrolysis: The reaction may not have gone to completion, or the intermediate may have been hydrolyzed during workup. | Anhydrous Conditions and Careful Workup: Ensure all glassware is oven-dried and reagents are anhydrous. Quench the reaction carefully with a non-aqueous workup if possible, or minimize contact with water. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key mechanistic steps?
A1: A prevalent method is the deoxofluorination of 3-fluoroacetophenone using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or its analogs. The generally accepted mechanism involves the activation of the carbonyl group by the fluorinating agent, followed by nucleophilic attack of fluoride. A subsequent elimination of a sulfur-based byproduct and a second fluoride addition yields the geminal difluoride.[2]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method. Use a non-polar solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the more polar starting ketone and the less polar difluorinated product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify volatile byproducts.[1]
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography is typically the most effective method for separating this compound from the starting material and byproducts. A gradient elution with a hexane/ethyl acetate mobile phase usually provides good separation. Distillation can also be an option if the boiling points of the components are sufficiently different.[3]
Q4: I'm observing multiple unidentified spots on my TLC. How can I identify these byproducts?
A4: A combination of analytical techniques is recommended. Isolate the major byproducts by preparative TLC or column chromatography. Then, use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (GC-MS or LC-MS) to elucidate their structures. ¹⁹F NMR is particularly powerful for identifying fluorine-containing isomers and byproducts.[4]
Q5: Are there alternative synthetic strategies to avoid some of these byproducts?
A5: Yes, alternative routes exist. For instance, a nickel-catalyzed cross-coupling of an arylboronic acid with 1,1-difluoroethyl chloride has been reported for the synthesis of (1,1-difluoroethyl)arenes.[5] This approach may avoid the types of byproducts seen in deoxofluorination reactions.
Experimental Protocol: Deoxofluorination of 3-Fluoroacetophenone
This protocol provides a general procedure for the synthesis of this compound. Caution: Fluorinating agents like DAST are toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
3-Fluoroacetophenone
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluoroacetophenone (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathway
Caption: Potential reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]
-
ResearchGate. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
-
ResearchGate. (2025). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for difluoroethylation functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comprehensive Nontargeted Analysis of Fluorosurfactant Byproducts and Reaction Products in Wastewater from Semiconductor Manufacturing. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
ResearchGate. (n.d.). Difluoroethylation Reactions of Organic Compounds | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Retrieved from [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. Retrieved from [Link]
Sources
purification techniques for fluorinated aromatic compounds
Answering the urgent need for robust purification strategies in modern chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for purifying fluorinated aromatic compounds. Fluorine's unique electronic properties, which make it a valuable element in pharmaceuticals and materials science, also introduce significant challenges in purification.[1][2] This guide offers field-proven insights and systematic troubleshooting protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated aromatic compounds?
A: The introduction of fluorine atoms into an aromatic ring fundamentally alters a molecule's physicochemical properties, leading to several purification challenges:
-
Altered Polarity and Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can cause unexpected elution profiles in chromatography.[3][4] The high electronegativity of fluorine can create strong molecular dipoles, yet perfluorinated regions can be simultaneously hydrophobic and lipophobic, complicating solvent selection.
-
Co-elution with Impurities: Fluorinated compounds and their non-fluorinated or partially fluorinated precursors or byproducts often have very similar polarities, making them difficult to separate using standard chromatographic techniques.[5][6]
-
Changes in Acidity/Basicity: A fluorine atom's strong electron-withdrawing effect can significantly lower the pKa of nearby acidic or basic functional groups (e.g., nitrogen atoms in heterocycles), affecting their ionization state and behavior in different purification systems.[3]
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, which can be exploited for specialized purification techniques but may also lead to aggregation or unusual solubility behavior.[3]
-
Volatility and Stability: Highly fluorinated aromatics can have lower boiling points and higher vapor pressures than their hydrocarbon analogs, increasing the risk of sample loss during solvent removal or distillation.[5][7] Some compounds may also be unstable on acidic stationary phases like silica gel.[8]
Q2: Which purification technique is the most effective for my fluorinated aromatic compound?
A: The optimal technique depends on the compound's properties (volatility, polarity, stability), the nature of the impurities, and the scale of the purification. A general decision-making framework is outlined below.
Caption: Purification strategy decision workflow.
Table 1: Comparison of Common Purification Techniques for Fluorinated Aromatic Compounds
| Technique | Principle | Best For... | Advantages | Disadvantages |
|---|---|---|---|---|
| Flash Chromatography | Adsorption/Partition | Routine purification of mg-to-gram scale mixtures. | Fast, versatile, widely applicable. | Can have limited resolution for close-eluting spots; risk of compound decomposition on silica.[8] |
| Recrystallization | Differential Solubility | Final purification of solid compounds to achieve high purity. | Can yield exceptionally pure material; cost-effective at scale. | Finding a suitable solvent can be difficult; risk of "oiling out"; potential for low recovery.[9][10] |
| Distillation | Differential Boiling Point | Separating volatile liquids with different boiling points. | Excellent for removing non-volatile or very volatile impurities. | Not suitable for non-volatile compounds or azeotropes; thermal decomposition risk.[7] |
| Prep HPLC | High-Resolution Partition | Difficult separations requiring high efficiency; final polishing step. | Superior resolution; automated. | Slower throughput; requires more solvent; fractions are dilute. |
| Prep SFC | High-Resolution Partition (using CO₂) | Chiral and achiral separations; "green" alternative to HPLC. | Very fast run times and solvent removal; reduced solvent waste.[11][12] | Requires specialized equipment; sample solubility can be a challenge.[11] |
| Fluorous SPE (F-SPE) | Fluorous Interactions | Rapidly separating highly fluorinated compounds from non-fluorinated ones. | Highly selective for "fluorous" tags or highly fluorinated molecules.[3] | Requires a highly fluorinated target compound for effective retention. |
Q3: What is Supercritical Fluid Chromatography (SFC) and why is it increasingly used for fluorinated compounds?
A: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase.[13] It has emerged as a powerful, "green" alternative to both normal and reverse-phase HPLC for several reasons:
-
Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for much faster flow rates and shorter run times compared to HPLC, significantly increasing throughput.[11][13]
-
Reduced Solvent Waste: The primary mobile phase component is CO₂, which is vented off post-collection, drastically reducing the consumption of organic solvents like acetonitrile or hexane.[12]
-
Simplified Post-Purification: Fractions are collected in a small amount of organic co-solvent, making solvent removal much faster than evaporating aqueous fractions from reverse-phase HPLC.[11]
-
Unique Selectivity: SFC can provide different selectivity profiles compared to HPLC, sometimes successfully separating compounds that are inseparable by other means. Chiral stationary phases are particularly effective in SFC for separating enantiomers of fluorinated molecules.[13]
Troubleshooting Guides
This section addresses specific issues encountered during common purification procedures.
Guide 1: Flash Column Chromatography
Caption: Troubleshooting poor separation in flash chromatography.
Issue: My fluorinated product is not stable on silica gel.
-
Symptoms: Streaking on the TLC plate, low or no recovery from the column, or the appearance of new, more polar spots after exposure to silica.
-
Causality: Standard silica gel is acidic (pH ~4-5) and can catalyze the decomposition of sensitive functional groups. The strong electron-withdrawing nature of fluorine can make adjacent groups more labile.
-
Solutions:
-
Test Stability: Before running a column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new baseline spot appears or the main spot diminishes, it indicates instability.[8]
-
Deactivate the Silica: Neutralize the acidic sites by preparing your eluent with a small amount (0.1-1%) of a basic additive like triethylamine or ammonium hydroxide.
-
Change Stationary Phase: If deactivation is insufficient, switch to a more inert support. Neutral alumina is a common alternative. For very sensitive compounds, florisil can be effective.[8]
-
Guide 2: Recrystallization
Issue: My compound "oils out" instead of forming crystals.
-
Symptoms: Upon cooling, the solution becomes cloudy and a liquid layer separates instead of a solid precipitate.
-
Causality: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. High impurity levels can also disrupt crystal lattice formation.[9]
-
Solutions:
-
Change Solvent: Select a solvent with a lower boiling point.[9]
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Rapid cooling favors precipitation over crystallization.[9]
-
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent. Then, add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise to the warm solution until it just becomes cloudy. Re-heat slightly to clarify and then cool slowly.[9][10]
-
Issue: I have very poor recovery after recrystallization.
-
Symptoms: Very few crystals are collected after filtration.
-
Causality: The most common causes are using too much solvent, not cooling the solution sufficiently, or washing the collected crystals with warm solvent.[9]
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid. Recrystallization from dilute solutions leads to poor yields.[10]
-
Maximize Cooling: Ensure the flask is thoroughly cooled in an ice bath for an extended period (15-30 minutes) before filtration to maximize precipitation.[9]
-
Wash with Cold Solvent: Wash the filtered crystals with a very small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[10]
-
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol outlines a standard procedure for purifying a fluorinated aromatic compound on silica gel.
-
Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. This Rf value generally ensures good separation without excessively long run times.
-
Column Packing (Slurry Method):
-
Add silica gel to your chosen eluent in a beaker to form a free-flowing slurry (consistency of a milkshake).
-
Clamp the column vertically. Add a small layer of sand to the bottom.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a thin protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: If your compound is soluble in the eluent, dissolve it in a minimal amount of the solvent and carefully pipette it onto the top layer of sand.
-
Dry Loading: If solubility is low, dissolve the compound in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with eluent.
-
Apply pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Remember to use efficient condensers and cold traps if your compound is volatile.[5]
Protocol 2: Recrystallization from a Two-Solvent System
This method is highly effective when finding a single ideal solvent is difficult.
-
Solvent Selection: Choose a pair of miscible solvents: a "good" solvent that readily dissolves your compound when hot, and a "poor" solvent (anti-solvent) in which your compound is insoluble even when hot. Common pairs include Ethanol/Water, Dichloromethane/Hexane, and Toluene/Heptane.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the flask and add the minimum amount of the hot "good" solvent needed to just dissolve the compound completely.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-homogenize: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture).
-
Drying: Dry the crystals in a vacuum oven at a temperature safely below their melting point.
References
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. PerkinElmer.
-
Technical Support Center: Purification of Volatile Fluorinated Compounds. Benchchem. 5
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate.
-
THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies. 15
-
Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. Benchchem. 9
-
Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange.
-
Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem. 3
-
Preparation Of Fluorinated Aromatic Compounds. Quick Company. 16
-
How To: Purify by Distillation. University of Rochester Department of Chemistry.
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. 17
-
Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem. 14
-
Recrystallization, filtration and melting point. University of Massachusetts Lowell. 10
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC International.
-
Aromatic Fluorination. Routledge.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI.
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
Sources
- 1. routledge.com [routledge.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How To [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selerity.com [selerity.com]
- 16. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: 1-(1,1-Difluoroethyl)-3-fluorobenzene
An in-depth technical guide from the desk of a Senior Application Scientist.
Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(1,1-Difluoroethyl)-3-fluorobenzene (CAS No. 1138445-15-4). This compound is a fluorinated aromatic hydrocarbon, a class of molecules prized in medicinal chemistry for their ability to enhance metabolic stability and modify electronic properties.[1] Due to the limited publicly available data specifically for this molecule, this guide synthesizes information from its structural analogs—notably 1,3-difluorobenzene and (1,1-difluoroethyl)benzene—to provide robust, field-proven advice on its stability, handling, and use in experimental settings.[2][3]
Section 1: Chemical & Physical Profile
The properties of this compound are primarily dictated by its trifluorinated structure. The difluoroethyl group and the aromatic fluorine atom create a unique electronic profile that influences its reactivity and stability.
| Property | Value / Description | Source(s) |
| CAS Number | 1138445-15-4 | [4][5] |
| Molecular Formula | C₈H₇F₃ | [4][6] |
| Molecular Weight | 160.14 g/mol | [4][6] |
| Appearance | Expected to be a clear, colorless liquid, based on similar compounds.[3] | N/A |
| Purity | Typically supplied at ≥97% | [4] |
| Storage Temperature | 2-8°C recommended for long-term storage. | [6][7] |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents (e.g., THF, DCM, ethyl acetate).[3] | N/A |
Section 2: Stability & Storage FAQs
Proper storage is critical to ensure the integrity of your starting material and the reproducibility of your experiments.
Q: What are the recommended long-term storage conditions? A: For long-term stability, store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][7] The primary reasons for these conditions are:
-
Temperature: Reduced temperature minimizes the vapor pressure of this likely volatile compound and slows down any potential minor degradation pathways.
-
Inert Atmosphere: While generally stable, organofluorine compounds can react with atmospheric moisture or oxygen over long periods, especially if trace impurities are present. An inert atmosphere prevents these potential reactions.
-
Tightly Sealed Container: Prevents the ingress of moisture and air and the escape of flammable vapors.[8]
Q: Is this compound sensitive to light? A: Some related fluoro-iodo-benzene compounds are noted to be light-sensitive.[9] While there is no specific data for this molecule, it is best practice in synthetic chemistry to store reagents in amber glass vials or in a dark location (e.g., a storage cabinet) to prevent potential photolytic degradation.
Q: What are the signs of decomposition? A: Visual inspection may reveal a change in color from colorless to yellow or brown. For a more definitive assessment, we recommend periodic purity checks using Gas Chromatography (GC) or ¹H/¹⁹F NMR spectroscopy. The appearance of new signals or a decrease in the area of the characteristic peaks of the parent compound would indicate degradation.
Q: What materials or chemical classes are incompatible with this compound? A: Based on the properties of analogous fluorinated aromatics, avoid contact with:
-
Strong Oxidizing Agents: These can react exothermically and potentially degrade the molecule.[8]
-
Strong Bases: While the C-F bonds are strong, strong bases could potentially promote elimination or other side reactions under certain conditions.
-
Heat, Sparks, and Open Flames: The compound is expected to be a flammable liquid, similar to 1,3-difluorobenzene.[2][8][10] Keep it away from all ignition sources.
Section 3: Safe Handling & PPE FAQs
Adherence to safety protocols is non-negotiable. The hazards are extrapolated from compounds like 1,3-difluorobenzene and fluorobenzene.[2]
Q: What are the primary hazards associated with this compound? A: The primary hazards are:
-
Flammability: Assumed to be a highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][10][11]
-
Inhalation Toxicity: Vapors are likely harmful if inhaled, potentially causing symptoms like dizziness, headache, and nausea.[2][8] All handling should be performed in a well-ventilated area or chemical fume hood.
-
Eye and Skin Irritation: Direct contact may cause skin and serious eye irritation.[12]
Q: What is the mandatory Personal Protective Equipment (PPE)? A: The following PPE must be worn at all times when handling the compound:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]
-
Body Protection: A flame-retardant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary.[2]
-
Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.[8]
Hazard Mitigation & Control Workflow
This diagram illustrates the hierarchy of controls to ensure laboratory safety when working with this and other hazardous chemicals.
Caption: Hierarchy of controls for chemical safety.
Section 4: Troubleshooting Experimental Issues
Q: My reaction yield is low, and I suspect the starting material. What should I do? A: If you suspect the integrity of your this compound, follow this diagnostic workflow:
-
Verify Purity: Do not rely solely on the label. Run a quick purity check via GC-MS or qNMR. Compare the result against the Certificate of Analysis (CoA).
-
Check for Water: Use Karl Fischer titration to determine the water content, especially if the vial has been opened multiple times. Moisture can quench sensitive reagents like organometallics or strong bases.
-
Review Storage History: Was the compound stored correctly at 2-8°C and under an inert atmosphere? Improper storage is a common cause of degradation.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental failures.
Q: I'm observing unexpected side products. Could the reactivity of the fluorinated ring be the cause? A: Yes. The electronic nature of the fluorobenzene moiety is complex.
-
Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[13] However, it also acts as a pi-donor through resonance (+M), directing incoming electrophiles to the ortho and para positions.[14]
-
Steric Hindrance: The 1,3-substitution pattern, combined with the difluoroethyl group, creates significant steric hindrance that can influence regioselectivity in unexpected ways. A reaction that typically favors the ortho position might be forced to the less-hindered C4 or C6 positions.
-
Benzylic Position: The protons on the methyl group of the difluoroethyl moiety are not acidic and are unlikely to participate in reactions, but the quaternary carbon is electron-deficient.
Section 5: Key Experimental Protocols
Protocol 1: Aliquoting and Preparing a Stock Solution
This protocol minimizes atmospheric exposure and ensures accurate concentration.
-
Preparation: Place the sealed vial of this compound, a new septa-sealed vial, dry solvent (e.g., anhydrous THF), and gas-tight syringes in a desiccator to reach room temperature. This prevents condensation.
-
Inert Atmosphere: Move all materials into a glovebox or ensure a robust inert gas flow over your workstation.
-
Transfer: Purge the septa-sealed vial with argon or nitrogen. Using a dry, gas-tight syringe, carefully draw the desired volume of the compound and dispense it into the prepared vial.
-
Dilution: Using a separate clean, dry syringe, add the calculated volume of anhydrous solvent to the vial to achieve the target molarity.
-
Sealing and Storage: Gently swirl the vial to mix. Seal the septum with parafilm and store the stock solution at 2-8°C in the dark.
Section 6: Spill & Disposal Management
Q: What is the procedure for a small spill? A: For a small spill inside a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing access.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or a chemical spill pillow. Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable waste container.[8]
-
Decontaminate: Clean the spill area with soap and water.[2]
Q: How should I dispose of waste containing this compound? A: All waste (unused compound, contaminated absorbents, empty containers) must be treated as hazardous chemical waste.[8]
-
Collect in a properly labeled, sealed container.
-
The container label should clearly state "Flammable Liquid" and list the chemical name.[10]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures and collection schedules. Do not pour down the drain.
References
-
1,3-DIFLUOROBENZENE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Fluorobenzene. Wikipedia. [Link]
-
HAZARD SUMMARY - Fluorobenzene. New Jersey Department of Health. [Link]
-
Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
-
This compound, 97% Purity. CP Lab Safety. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]
-
Is fluorobenzene more reactive than benzene? Quora. [Link]
-
Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. Pearson+. [Link]
-
Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene. U.S. EPA. [Link]
-
1,3-Difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University Chemistry. [Link]
-
(1,1-Difluoroethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
1-(1,1-Difluoroethyl)-3-prop-1-en-2-ylbenzene. PubChem, National Center for Biotechnology Information. [Link]
- Method for producing 1-bromo-3-fluorobenzene.
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
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- 3. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]
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- 8. fishersci.com [fishersci.com]
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- 10. lobachemie.com [lobachemie.com]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Aromatic Electrophilic Substitution [employees.csbsju.edu]
Technical Support Center: Troubleshooting Late-Stage Fluorination Reactions
Welcome to the technical support center for late-stage fluorination (LSF). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into advanced molecular architectures. Late-stage fluorination is a powerful tool in medicinal chemistry, capable of enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these reactions are notoriously sensitive and prone to failure.
This resource provides a structured, in-depth approach to troubleshooting common issues encountered during LSF experiments. Instead of a simple checklist, we will explore the causality behind common failures and provide scientifically grounded solutions.
Section 1: Foundational Troubleshooting—The First Principles of Fluorination
Before delving into reagent-specific issues, it is crucial to address the universal parameters that govern the success of virtually all late-stage fluorination reactions. Failure to control these foundational elements is the most common source of low yields and reaction failures.
Q1: My LSF reaction is yielding no product or a complex mixture. Where do I begin troubleshooting?
A1: Start with the most fundamental and often overlooked aspects of the experimental setup: the reaction environment and the integrity of your reagents and starting materials.
1. Rigorous Anhydrous & Inert Conditions:
-
The "Why": Many fluorinating reagents, both electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., Deoxo-Fluor®, anhydrous fluorides), are extremely sensitive to moisture.[4][5] Deoxo-Fluor, for instance, reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas, which can degrade your substrate and quench the reaction.[6][7] Similarly, the efficiency of electrophilic reagents like Selectfluor can be compromised by water, although it is notably more water-tolerant than many alternatives.[8][9]
-
Protocol:
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial purifier (e.g., a Grubbs system). Solvents packaged under inert gas are acceptable but should be tested for water content if issues persist.
-
Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas such as argon or nitrogen.[5]
-
2. Reagent & Substrate Purity and Stability:
-
The "Why": The success of LSF is highly dependent on the purity of all components. Impurities in your complex substrate can act as alternative nucleophiles or electrophiles, consuming your expensive fluorinating reagent or catalyst.[4] Fluorinating agents themselves can degrade over time, especially if not stored under strictly anhydrous and inert conditions.[4][5]
-
Verification Workflow:
-
Substrate Purity: Confirm the purity of your starting material using NMR and LC-MS. Even minor impurities can have a significant impact.
-
Reagent Quality: Whenever possible, use a fresh bottle of the fluorinating reagent. If using an older reagent, consider running a control reaction with a simple, reliable substrate to verify its activity. For example, when using Selectfluor, it can be beneficial to freeze-dry it before use in dry acetonitrile.[4]
-
Storage: Always store fluorinating reagents according to the manufacturer's specifications, typically in a desiccator under an inert atmosphere.
-
Logical Troubleshooting Flow for Initial Failures
Here is a decision-making workflow to diagnose foundational issues systematically.
Caption: Initial troubleshooting workflow for LSF reactions.
Section 2: Method-Specific Troubleshooting Guides
Once foundational issues have been ruled out, troubleshooting should focus on the specific class of fluorination reaction being employed.
Part 2.1: Electrophilic Fluorination (e.g., Selectfluor, NFSI)
Electrophilic fluorination introduces an "F+" equivalent to a nucleophilic carbon center.[10][11] These reactions are popular for their operational simplicity and the stability of reagents like Selectfluor.[9]
Q2: My α-fluorination of a ketone with Selectfluor is giving low yield and significant starting material remains, even after extended reaction times. What's wrong?
A2: This common issue often points to inefficient enolate formation or a reaction rate that is too slow.
-
The "Why": Electrophilic fluorination of carbonyl compounds requires the formation of a nucleophilic enol or enolate intermediate. The rate of enolization is often the rate-limiting step. If your substrate is sterically hindered or weakly acidic, enolization will be slow, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Catalyst/Promoter: The reaction can be accelerated by a catalyst. For asymmetric fluorination, chiral catalysts are used, but even for racemic products, a simple Lewis acid or Brønsted acid/base can promote enolization. For example, adding a catalytic amount of a non-nucleophilic base can sometimes help.
-
Solvent Effects: The choice of solvent can influence the equilibrium between the keto and enol forms. Experiment with different polar aprotic solvents. Acetonitrile is common, but DMF or DMSO could be alternatives.[9]
-
Temperature: While many reactions are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of both enolization and fluorination.[9] Monitor for decomposition, however.
-
Q3: I am attempting a C-H fluorination on an electron-rich aromatic ring and observing a complex mixture of isomers and dearomatized byproducts. How can I improve selectivity?
A3: This is a classic challenge in electrophilic aromatic fluorination. The high reactivity of the "F+" source can lead to poor regioselectivity and over-reaction.[11]
-
The "Why": Electron-rich arenes are highly activated and can be attacked at multiple positions. Furthermore, the intermediate formed after the initial electrophilic attack can sometimes undergo further reactions instead of productive dearomatization to the desired aryl fluoride.
-
Strategies for Control:
-
Directing Groups: The most robust solution is to use a substrate with a directing group. This positions the fluorinating agent for a selective attack at a specific C-H bond. Many metal-catalyzed C-H fluorination methods rely on this principle.[12]
-
Steric Hindrance: If a directing group is not an option, leveraging steric hindrance can improve selectivity. Bulky groups on the substrate can block attack at certain positions, favoring fluorination at the most accessible site.
-
Milder Reagents: Selectfluor is a potent fluorinating agent.[9] Consider screening less reactive N-F reagents. While potentially less efficient, they may offer superior selectivity.
-
Reaction Conditions: Lowering the temperature can sometimes improve selectivity by favoring the pathway with the lowest activation energy.
-
Part 2.2: Nucleophilic Deoxyfluorination (e.g., Deoxo-Fluor, DAST)
Deoxyfluorination reagents replace hydroxyl groups with fluorine.[7] They are invaluable for converting alcohols to alkyl fluorides but are prone to side reactions.
Q4: My deoxyfluorination of a secondary alcohol with Deoxo-Fluor is producing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?
A4: This is the most common side reaction in deoxyfluorination and arises from the competing E2 elimination pathway.
-
The "Why": The reaction proceeds through a fluorosulfite intermediate. A base (which can be the fluoride ion itself or another species in the reaction mixture) can then either displace the intermediate in an Sₙ2 reaction to give the desired alkyl fluoride or abstract a proton from an adjacent carbon, leading to elimination.
-
Minimizing Elimination:
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., starting at -78 °C and warming slowly) can significantly favor the desired Sₙ2 pathway.[5]
-
Solvent Choice: Non-polar solvents like dichloromethane or chloroform are generally preferred as they are less likely to promote the charged transition state of the elimination pathway.
-
Substrate Structure: If the alcohol is sterically hindered or if there are readily accessible acidic protons on an adjacent carbon, elimination will be more favorable. If possible, redesigning the substrate to minimize these factors can help.
-
Alternative Reagents: Reagents like PhenoFluor have been developed for the deoxyfluorination of phenols and have shown utility for complex alcohols, sometimes with different selectivity profiles than DAST or Deoxo-Fluor.[1][13]
-
Protocol: General Procedure for Deoxyfluorination of a Secondary Alcohol with Deoxo-Fluor
Safety Note: Deoxo-Fluor reacts violently with water and releases HF. This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor (1.2-1.5 eq.) dropwise to the stirred solution via syringe. The addition should be slow to maintain temperature control.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (HF) will occur.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM.
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 3: Advanced Topics & FAQs
Q5: I'm working with ¹⁸F for PET imaging. Why are my radiochemical yields so low, even when the ¹⁹F reaction works perfectly?
A5: This is a critical challenge in radiochemistry, stemming from the unique constraints of working with the short-lived ¹⁸F isotope (half-life ≈ 110 minutes).[14][15]
-
The "Why":
-
Scale & Kinetics: ¹⁸F reactions are performed on a nanomole scale.[16] At this concentration, surface effects in the reaction vessel can sequester the reagent, and reaction kinetics can differ significantly from the macroscale ¹⁹F reaction.
-
Water Content: [¹⁸F]Fluoride is typically produced in a cyclotron as an aqueous solution.[1] Rigorous azeotropic drying is required, but residual water can be detrimental. In some metal-mediated reactions, even a small percentage of water can degrade the catalyst or oxidant.[15]
-
Basicity: The common method for activating [¹⁸F]fluoride using potassium carbonate and a cryptand (e.g., Kryptofix 2.2.2) creates a highly basic environment. This can be incompatible with base-sensitive substrates, leading to decomposition or side reactions.[17]
-
Reaction Time: Every minute counts. Reactions must be extremely fast. A reaction that takes 12 hours with ¹⁹F is not viable for ¹⁸F.[18][19]
-
-
Optimization Strategies for ¹⁸F:
-
Precursor Design: Use precursors specifically designed for radiolabeling, such as diaryliodonium salts or boronic esters, which are often more reactive.[15]
-
Microfluidics: Consider using microfluidic reactors. They offer high surface-area-to-volume ratios, enhancing heat transfer and reaction rates, which is ideal for the small scales of ¹⁸F chemistry.
-
One-Pot Methods: Develop one-pot procedures to minimize transfer steps and save time. Nickel-mediated methods have shown promise for rapid, one-step fluorination using aqueous [¹⁸F]fluoride.[1][15]
-
Q6: My reaction requires a transition-metal catalyst (e.g., Pd, Ag, Cu), but the catalyst appears to be deactivating. What are potential causes?
A6: Catalyst deactivation in fluorination is often caused by interactions with the fluoride source, substrate, or byproducts.
-
The "Why":
-
Fluoride Inhibition: Fluoride is a good ligand for many transition metals. It can bind strongly to the catalytic center and inhibit substrate binding or reductive elimination, effectively poisoning the catalyst.
-
Substrate/Product Inhibition: Functional groups on your complex molecule (e.g., unprotected amines, thiols) can coordinate to the metal center and shut down catalysis.
-
Oxidant Incompatibility: In reactions requiring an external oxidant, the oxidant may degrade the catalyst or ligands.
-
-
Troubleshooting Catalyst Deactivation:
-
Ligand Screening: The choice of ligand is critical. A well-designed ligand can protect the metal center, promote the desired C-F bond-forming step, and prevent inhibition.
-
Additive Screening: Sometimes, the addition of a salt or a weak base can prevent catalyst deactivation. For example, in a silver-catalyzed reaction, adding a base like NaHCO₃ was found to overcome issues with protodestannylation.[20]
-
Slow Addition: Slowly adding the fluorinating agent or substrate can help maintain a low steady-state concentration of inhibiting species.
-
Comparative Summary of Common Fluorinating Reagents
| Reagent Family | Common Examples | Mechanism | Key Advantages | Common Issues & Troubleshooting |
| Electrophilic N-F | Selectfluor, NFSI | Electrophilic | Bench-stable, versatile, commercially available.[8][9] | Low reactivity with electron-poor substrates; Poor regioselectivity with activated arenes. Fix: Use catalyst, higher temp, or directing groups. |
| Deoxyfluorinating | Deoxo-Fluor, DAST | Nucleophilic (Sₙ2) | Efficient conversion of alcohols to fluorides.[7][21] | Elimination side reactions; Moisture sensitive; Thermal instability (DAST).[2][5] Fix: Low temperature, non-polar solvent. |
| Nucleophilic Fluorides | KF, CsF, TBAF | Nucleophilic (SₙAr, Sₙ2) | Cost-effective, high atom economy.[10] | Low solubility and nucleophilicity; Requires harsh conditions.[5] Fix: Use phase-transfer catalyst, crown ether, or polar aprotic solvent. |
| Metal-Mediated | Pd, Cu, Ag systems | Varies (e.g., Reductive Elimination) | High functional group tolerance; Access to novel transformations (e.g., C-H fluorination).[1][13] | Catalyst inhibition/deactivation; Requires careful optimization of ligands and conditions. Fix: Ligand screening, use of additives. |
Final Mechanistic Considerations
Understanding the plausible reaction mechanism is not just academic; it is your most powerful troubleshooting tool. The mechanism dictates which side reactions are likely and which parameters will have the greatest effect. For example, knowing that a palladium-catalyzed fluorination may proceed through a Pd(III) intermediate via a single-electron-transfer (SET) pathway, rather than a classic Pd(0)/Pd(II) cycle, completely changes how one would approach optimizing the reaction.[13][16]
Caption: Contrasting electrophilic and nucleophilic fluorination pathways.
This guide provides a framework for diagnosing and solving common problems in late-stage fluorination. Successful fluorination requires meticulous attention to detail, a systematic approach to troubleshooting, and a solid understanding of the underlying chemical principles.
References
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(4), 474-480. Available at: [Link]
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PMC - NIH. Available at: [Link]
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Available at: [Link]
- BenchChem Technical Support Team. (2025).
-
Kaur, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. PubMed. Available at: [Link]
-
Lee, E., et al. (2012). A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. NIH. Available at: [Link]
- Ritter, T. (2013). Late-Stage Fluorination. 15th Brazilian Meeting on Organic Synthesis.
-
Hooker, J. M., & Ritter, T. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC - NIH. Available at: [Link]
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
- ACS GCI Pharmaceutical Roundtable.
-
Jelier, B. J., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. PMC - NIH. Available at: [Link]
-
Ahmad, S., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]
- Wikipedia.
- Hooker, J. M., & Ritter, T. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems.
-
Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH. Available at: [Link]
- Nielsen, C. H., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
-
Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Organic Chemistry Portal. Available at: [Link]
- Zhang, W., & Ni, C. (2021). Recent progress on fluorination in aqueous media. Green Chemistry (RSC Publishing).
- Wang, M., et al. (2025).
- Apollo Scientific. (2026).
- BenchChem.
- The Britton Group.
- Kim, D. W., et al. (2021).
- Kim, D. W., & Jeong, J. M. (2015). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. PMC - NIH.
- Gouverneur, V., & Tredwell, M. (2015). Strategies Towards Challenging Fluorination Reactions.
- Okoromoba, O. E., et al. (2016). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH.
- Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society.
- Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
- Enamine. Deoxofluor.
- ResearchGate. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- Okoromoba, O. E., et al. (2016). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions.
- Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
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- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 17. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
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- 21. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene
Welcome to the technical support center for the scale-up synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
I. Synthetic Strategy Overview
The most direct and scalable route to this compound involves the deoxofluorination of the corresponding ketone precursor, 3'-fluoroacetophenone. This transformation is typically achieved using specialized fluorinating reagents such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
Caption: Proposed synthetic route to this compound.
II. Experimental Protocol: Deoxofluorination of 3'-Fluoroacetophenone
This protocol provides a general procedure for the synthesis of this compound using Deoxo-Fluor®, a safer alternative to DAST.[1][2]
Materials:
-
3'-Fluoroacetophenone
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Inert Gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere.
-
Cooling bath (e.g., dry ice/acetone).
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus, or flash chromatography system).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3'-fluoroacetophenone (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 equivalents) to the stirred solution via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction mixture by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as the quenching process can be exothermic and release HF.[3]
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless liquid.
III. Troubleshooting Guide
This section addresses common issues that may arise during the scale-up synthesis.
Sources
Technical Support Center: Managing Acidic Waste in Fluorobenzene Synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing acidic waste generated during fluorobenzene synthesis. The content is structured in a practical question-and-answer format to directly address specific issues encountered in the laboratory. Our focus is on ensuring scientific integrity, operational safety, and environmental responsibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the nature and management of acidic waste from fluorobenzene synthesis.
Q1: What are the primary sources and types of acidic waste in common fluorobenzene synthesis routes?
A1: The two most prevalent laboratory and industrial methods for synthesizing fluorobenzene, the Balz-Schiemann reaction and the Halex (Halide Exchange) reaction, are significant generators of hazardous acidic waste.
-
Balz-Schiemann Reaction: This process involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt ([ArN₂]BF₄).[1] The primary acidic waste streams originate from the preparation of the diazonium salt, which uses fluoroboric acid (HBF₄), and the decomposition step, which releases boron trifluoride (BF₃) gas.[2] When this gas is scrubbed or reacts with moisture, it can form hydrofluoric acid (HF) and boric acid. The overall reaction work-up often involves aqueous solutions that become highly acidic.[3]
-
Halex Reaction: This nucleophilic aromatic substitution (SNAr) reaction typically uses an alkali metal fluoride, like potassium fluoride (KF), to displace a chloride on an activated aromatic ring.[4][5] While the primary reaction does not generate acid, the work-up procedures to remove excess KF and other salts can involve acidic washes. More importantly, side reactions or the use of certain catalysts can lead to acidic byproducts. The main concern is unreacted fluoride sources that can hydrolyze to form HF.[6] Furthermore, many fluorinating agents are prepared from hydrogen fluoride, making HF a common impurity and a critical waste component to manage.[7]
Q2: Why is hydrofluoric acid (HF) waste considered uniquely hazardous compared to other acids?
A2: Hydrofluoric acid is one of the most hazardous chemicals used in a laboratory setting. Its danger is twofold: it is highly corrosive and systemically toxic.[8] Unlike other acids, the fluoride ion (F⁻) readily penetrates the skin, causing deep tissue damage that may not be immediately painful or visible, especially with dilute solutions.[9] Once absorbed, the fluoride ion binds avidly to calcium and magnesium in the body, leading to severe metabolic imbalances (hypocalcemia and hypomagnesemia).[9] This can result in tissue necrosis, bone decalcification, and, in cases of significant exposure, life-threatening cardiac arrhythmias and death.[10] The OSHA Permissible Exposure Limit (PEL) is a mere 3 ppm, highlighting its extreme toxicity.[11][12]
Q3: What are the recommended neutralizing agents for HF-containing waste streams?
A3: The preferred neutralizing agent for hydrofluoric acid is calcium hydroxide (Ca(OH)₂, slaked lime) .[13] The reaction between HF and calcium hydroxide forms calcium fluoride (CaF₂), a sparingly soluble and stable inorganic salt, effectively sequestering the hazardous fluoride ion.[14][15]
2 HF + Ca(OH)₂ → CaF₂ (s) + 2 H₂O
While other bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will neutralize the acid, they are not recommended for HF spills or bulk neutralization. These bases can form soluble bifluoride intermediates (like [HF₂]⁻), which can release hazardous gaseous HF upon heating or further reaction.[13]
Q4: What are the absolute, "must-do" safety precautions before starting any work that generates HF waste?
A4: Before any experiment involving HF or potential HF waste, the following are non-negotiable:
-
Work in a certified chemical fume hood. All manipulations, even with dilute solutions, must be performed in a functioning fume hood to prevent inhalation of toxic vapors.[16]
-
Have an HF-specific spill kit immediately accessible. This is different from a standard acid spill kit and must contain an appropriate neutralizer like calcium hydroxide or a commercial HF-specific product.[9]
-
Ensure a tube of 2.5% calcium gluconate gel is on hand and within its expiration date. This is the primary first aid treatment for skin exposure and must be applied immediately after flushing with water.[17][18]
-
Wear appropriate Personal Protective Equipment (PPE). This includes a lab coat, a chemical-resistant apron, chemical splash goggles, a full-face shield, and double-gloving with a thin inner nitrile glove and a thicker, HF-resistant outer glove (e.g., neoprene or butyl).[13][16]
-
Never work alone. A second person aware of the hazards and emergency procedures must be present.[19]
-
Use only HF-compatible materials. Store and handle HF and its waste in polyethylene or Teflon® containers. HF attacks silica-containing materials like glass, which must be strictly avoided.[10][18]
Section 2: Troubleshooting Guide
This section provides direct answers to specific problems that may arise during the management of acidic waste from fluorobenzene synthesis.
Q5: Problem - During neutralization with calcium hydroxide, the pH of the waste solution remains stubbornly acidic even after adding a significant excess of the base. What's happening?
A5: This issue, often called "passivation," is a common challenge.
-
Causality: When calcium hydroxide is added to a concentrated HF solution, a layer of insoluble calcium fluoride (CaF₂) can form on the surface of the calcium hydroxide particles.[20] This CaF₂ layer acts as a barrier, preventing the underlying base from reacting with the remaining acid in the solution.
-
Solution Workflow:
-
Dilute the Waste Stream: Before neutralization, carefully dilute the acidic waste stream by slowly adding it to a large volume of cold water or ice. This reduces the initial HF concentration and slows the formation of the passivating CaF₂ layer.
-
Use a Slurry: Instead of adding solid Ca(OH)₂, prepare a slurry by mixing the calcium hydroxide with water first. Adding the base as a slurry increases the surface area for reaction and improves mixing.[20]
-
Ensure Vigorous Agitation: Use robust mechanical stirring to physically break up the CaF₂ coating on the neutralizing agent particles, exposing fresh surfaces for reaction.
-
Monitor and Add Incrementally: Add the calcium hydroxide slurry in portions, monitoring the pH continuously. Allow time for the reaction to proceed after each addition.
-
Q6: Problem - A thick, unmanageable, gelatinous precipitate has formed during the neutralization process, making it impossible to stir or filter. How can I resolve this?
A6: The formation of a colloidal or gelatinous precipitate of calcium fluoride can occur, especially if the neutralization is performed too quickly or without adequate stirring.
-
Causality: Rapid pH changes can lead to the formation of very fine, poorly crystalline CaF₂ particles that trap large amounts of water, resulting in a gel-like consistency.[21]
-
Solutions:
-
Controlled Addition: The primary solution is preventative. Add the neutralizing agent slowly and with vigorous stirring to maintain a more homogeneous pH throughout the solution, promoting the growth of larger, more easily filterable crystals.
-
Temperature Control: Perform the neutralization in an ice bath. The exothermic nature of the neutralization can raise the temperature, which can affect precipitate morphology.[14] Lower temperatures often favor more orderly crystal growth.
-
Flocculating Agents: If you already have a gel, the addition of a flocculant can help. In some industrial settings, agents like sodium dodecyl sulfate have been used to help coagulate and settle the fine particles, though this adds complexity to the waste stream.[20] For lab-scale work, the best approach is often to dilute the entire mixture with water, stir vigorously for an extended period, and allow it to settle over time before attempting filtration.
-
Q7: Problem - I've neutralized my acidic waste, and the pH is now 7-8. Can I dispose of the liquid down the drain?
A7: Absolutely not. Even after neutralization, the waste contains dissolved fluoride salts and is considered hazardous.[18]
-
Causality & Regulations: While the immediate corrosive hazard of HF is gone, fluoride salts themselves are toxic. Environmental regulations strictly limit the concentration of fluoride ions in wastewater. Elementary neutralization does not permit drain disposal.[18]
-
Proper Procedure:
-
Precipitation & Filtration: After neutralization, allow the calcium fluoride precipitate to settle completely. Separate the solid CaF₂ from the supernatant liquid by filtration or decantation.
-
Waste Collection: Both the solid CaF₂ and the remaining liquid must be collected as hazardous waste.[9]
-
Labeling: Label the waste containers clearly, for instance, "Hazardous Waste: Calcium Fluoride solid (from HF neutralization)" and "Hazardous Waste: Aqueous solution containing fluoride salts."
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[22]
-
Q8: Problem - During the aqueous work-up of my reaction, a persistent emulsion has formed between the organic (fluorobenzene) and aqueous layers. How can I break it?
A8: Emulsions are common in work-ups involving basic washes or fine precipitates.
-
Causality: Fine particulate matter (like CaF₂) can stabilize emulsions by collecting at the interface of the two liquid phases. Changes in pH can also affect the solubility of organic byproducts, leading them to act as surfactants.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and decreasing the solubility of the organic components, which can help break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently rock or swirl the funnel to mix the layers.
-
Filtration: Filter the entire emulsion through a pad of Celite® (diatomaceous earth). The fine particles causing the emulsion are often trapped by the Celite®, allowing the layers to separate.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.
-
Section 3: Protocols and Data
Protocol 1: Step-by-Step Lab-Scale Neutralization of HF-Containing Waste
This protocol outlines the safe procedure for neutralizing an aqueous waste stream containing hydrofluoric acid.
Materials:
-
Acidic aqueous waste containing HF
-
Calcium hydroxide (Ca(OH)₂)
-
Large polyethylene container (at least 4x the volume of the waste)
-
Ice bath
-
Mechanical stirrer with a Teflon-coated stir bar or paddle
-
pH meter or pH test strips
-
Appropriate PPE (as described in Q4)
Procedure:
-
Preparation: Don all required PPE. Place the large polyethylene container in an ice bath inside a chemical fume hood. Add a volume of cold water to the container that is approximately equal to the volume of the acidic waste to be neutralized.
-
Dilution: Begin stirring the water in the container. Very slowly and carefully, add the acidic waste to the water. This dilution step is critical for controlling the exotherm and preventing passivation.[14]
-
Prepare Neutralizer Slurry: In a separate beaker, prepare a slurry of calcium hydroxide by adding Ca(OH)₂ to water (e.g., a 10-20% w/v mixture).
-
Controlled Neutralization: While vigorously stirring the diluted acidic waste, slowly add the calcium hydroxide slurry in small increments.
-
Monitor pH: After each addition, allow the mixture to stir for several minutes and then check the pH. The target pH is between 6.0 and 8.0. Be patient, as the reaction may be slow.
-
Completion: Once the pH is stable in the target range for at least 15-20 minutes of continuous stirring, the neutralization is complete.
-
Settling & Separation: Turn off the stirrer and allow the white calcium fluoride precipitate to settle. This may take several hours or overnight.
-
Waste Collection: Carefully decant or filter the supernatant liquid into a designated hazardous waste container. Transfer the solid CaF₂ sludge into a separate, clearly labeled hazardous waste container.[9]
Data Presentation: Comparison of Neutralizing Agents for HF
| Neutralizing Agent | Chemical Formula | Reaction Product (with HF) | Solubility of Product | Key Considerations |
| Calcium Hydroxide | Ca(OH)₂ | Calcium Fluoride (CaF₂) | Very low (0.016 g/L at 20°C)[23] | Recommended. Forms a stable, insoluble salt. Can cause passivation if not managed correctly.[20] |
| Calcium Carbonate | CaCO₃ | Calcium Fluoride (CaF₂) | Very low (0.016 g/L at 20°C)[23] | Slower reaction rate than Ca(OH)₂. Generates CO₂ gas, which can cause foaming and splashing. |
| Magnesium Hydroxide | Mg(OH)₂ | Magnesium Fluoride (MgF₂) | Low (0.09 g/L) | An effective alternative to calcium hydroxide.[13] |
| Sodium Hydroxide | NaOH | Sodium Fluoride (NaF) | High (40.4 g/L at 20°C) | Not Recommended. Forms soluble fluoride salts and hazardous bifluoride intermediates. Highly exothermic.[13] |
| Sodium Carbonate | Na₂CO₃ | Sodium Fluoride (NaF) | High (40.4 g/L at 20°C) | Not Recommended. Forms soluble salts and bifluoride intermediates. Generates large volumes of CO₂ gas.[13] |
Table 1: Comparison of common bases for neutralizing hydrofluoric acid waste.
Data Presentation: Solubility of Calcium Fluoride
The solubility of calcium fluoride (CaF₂) is highly dependent on pH. Understanding this relationship is key to effective waste management.
| pH | Predominant Fluoride Species | Solubility of CaF₂ | Implication for Waste Management |
| > 4.2 | F⁻ | Low and relatively constant | In neutral to basic conditions, fluoride is effectively sequestered as solid CaF₂. |
| ~ 3.2 | F⁻ ≈ HF | Increasing | As pH drops, more F⁻ reacts to form HF, shifting the equilibrium and dissolving more CaF₂. |
| < 2.5 | HF | Dramatically Increases | In strongly acidic conditions, CaF₂ becomes significantly more soluble, releasing fluoride ions back into solution.[24] |
Table 2: The effect of pH on the solubility of Calcium Fluoride (CaF₂). Data synthesized from established chemical principles.[24]
Section 4: Visualized Workflows
Diagram 1: Decision Workflow for HF Waste Neutralization
This diagram outlines the logical steps and decision points for safely neutralizing acidic waste from fluorobenzene synthesis.
Caption: Decision workflow for HF waste neutralization.
Diagram 2: Relationship of Hazards in Fluorobenzene Synthesis
This diagram illustrates the connection between the synthesis methods and the resulting hazardous waste products.
Caption: Relationship between synthesis routes and waste.
References
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University of Alabama at Birmingham. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. Retrieved from [Link]
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Solubility of Things. (n.d.). Calcium fluoride. Retrieved from [Link]
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University of British Columbia. (n.d.). Working Safely with Hydrofluoric Acid. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Standard Operating Procedure for Hydrofluoric Acid. Retrieved from [Link]
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University of Rochester Environmental Health & Safety. (2022). Hydrofluoric Acid Safe Handling Guidelines. Retrieved from [Link]
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Southern Utah University. (n.d.). Hydrofluoric Acid - Chemical Protocols. Retrieved from [Link]
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Foshan Nanhai Shuangfu Chemical Co., Ltd. (2022). Introduction of Calcium fluoride. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Use of Hydrofluoric Acid in the Petroleum Refining Alkylation Process. Retrieved from [Link]
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PubChem. (n.d.). Calcium Fluoride. Retrieved from [Link]
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Analytical Sciences Digital Library. (2013). Solubility of Calcium Fluoride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Calcium fluoride. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]
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Wayne State University Office of Environmental Health and Safety. (n.d.). Hydrofluoric acid neutralizer use for small spills. Retrieved from [Link]
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SLAC National Accelerator Laboratory. (2013). Hydrofluoric Acid Safe Handling Guideline. Retrieved from [Link]
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Digital Analysis Corp. (n.d.). Hydrofluoric (HF) Acid Neutralization. Retrieved from [Link]
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University of Victoria. (2022). SWP - 010: Hydrofluoric Acid. Retrieved from [Link]
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University of New Mexico. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. Retrieved from [Link]
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Missouri S&T Environmental Health and Safety. (n.d.). Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Retrieved from [Link]
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IADR Abstract Archives. (n.d.). Evaluation of Various Neutralizing Agents for Hydrofluoric Acid. Retrieved from [Link]
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YouTube. (2018). How to Balance HF + Ca(OH)2 = CaF2 + H2O (Hydrofluoric Acid plus Calcium Hydroxide). Retrieved from [Link]
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Scientific Update. (n.d.). An Accident Waiting to Happen? The Shell Halex Reaction. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). HYDROGEN FLUORIDE. Retrieved from [Link]
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PubMed. (2021). Hydrofluoric Acid in Dentistry: An Investigation of Isolation and Neutralizing Agents and Precipitates on IPS e.max CAD. Retrieved from [Link]
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OSTI.GOV. (1976). NEUTRALIZATION METHOD FOR A HYDROFLUORIC ACID RELEASE. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]
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Wikipedia. (n.d.). Halex process. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
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Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Halex Reaction. Retrieved from [Link]
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Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
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ResearchGate. (2015). How can I verify that my molecule is quenching the fluorophore and its not shielding the fluorophore?. Retrieved from [Link]
-
The International Journal of Engineering and Science (THE IJES). (2013). Liquid Waste Minimization in the Production of 4-Amino Di Phenylamine 2-Sulfonic Acid. Retrieved from [Link]
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avoiding over-fluorination in benzene ring synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Achieving Selective Monofluorination and Avoiding Over-fluorination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges and questions encountered during the synthesis of monofluorinated benzene derivatives.
Q1: My electrophilic fluorination of an activated benzene ring yields a mixture of mono-, di-, and even tri-fluorinated products. How can I improve selectivity for monofluorination?
A1: This is a classic challenge in aromatic fluorination, primarily driven by the fact that the introduction of a fluorine atom can, counterintuitively, activate the ring towards further electrophilic attack at other positions. While fluorine is an inductively withdrawing group (-I effect), it is also a pi-donating group (+M effect) through its lone pairs, which can stabilize the intermediate arenium ion.[1][2] Over-fluorination occurs when the rate of fluorination of the monofluorinated product is competitive with that of the starting material.
Troubleshooting Steps:
-
Reagent Reactivity: The choice of fluorinating reagent is critical. Highly reactive reagents are more likely to lead to over-fluorination. Consider switching to a less reactive N-F reagent. A quantitative reactivity scale for common electrophilic fluorinating reagents has been established, which can guide your selection.[3][4][5][6] For instance, if you are using a highly reactive N-fluoropyridinium salt, switching to N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ under milder conditions might improve selectivity.[7]
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use of a large excess of the fluorinating reagent will invariably lead to polyfluorination. Start with a 1:1 molar ratio of your substrate to the fluorinating agent and incrementally adjust as needed based on reaction monitoring.
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. The activation energy for the second fluorination is often lower than the first, and reducing the thermal energy of the system can favor the desired monofluorination.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the fluorinating agent. Experiment with a range of solvents to find the optimal balance between solubility and reactivity.
-
Steric Hindrance: If your substrate allows, introducing a bulky protecting group ortho to the desired fluorination site can sterically hinder further fluorination at adjacent positions.[8]
Q2: I am observing poor regioselectivity in the fluorination of my substituted benzene. How can I direct the fluorination to the desired ortho, meta, or para position?
A2: Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring.[9] Electron-donating groups (EDGs) are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing (with the exception of halogens, which are deactivating ortho, para-directors).[2]
Troubleshooting and Control Strategies:
-
Understanding Substituent Effects:
-
Activating Groups (-OH, -OR, -NH2, -Alkyl): These groups strongly direct ortho and para. To favor the para product and minimize the ortho isomer, which can be sterically hindered, consider using a bulkier fluorinating reagent or introducing a temporary bulky group on the directing substituent.
-
Deactivating Groups (-NO2, -CN, -SO3H, -C=O): These groups will direct the incoming electrophile to the meta position.
-
Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing. The inductive effect (-I) deactivates the ring, but the resonance effect (+M) directs substitution to the ortho and para positions.
-
-
Directed C-H Fluorination: For complex molecules where innate substituent effects are insufficient, consider modern directed C-H fluorination strategies. These methods use a directing group to position a metal catalyst (e.g., Palladium) in proximity to a specific C-H bond, enabling highly selective fluorination.[10][11]
Q3: My fluorination reaction is very slow or does not proceed to completion, even with an activated substrate. What factors could be inhibiting the reaction?
A3: While over-fluorination is a common issue, insufficient reactivity can also be a hurdle. Several factors can contribute to a sluggish reaction.
Potential Causes and Solutions:
-
Insufficiently Electrophilic Reagent: The chosen N-F reagent may not be reactive enough for your specific substrate. Consult a reactivity scale to select a more potent fluorinating agent.[3][4][5] For less nucleophilic arenes, stronger electrophiles like N-fluoropyridinium triflates may be necessary.
-
Mechanism Considerations: The fluorination of aromatic compounds with reagents like Selectfluor is proposed to proceed via a single-electron transfer (SET) mechanism.[9][12][13][14] This process is favored for electron-rich substrates. If your substrate is only moderately activated, the energy barrier for the initial electron transfer may be too high.
-
Catalyst or Additive Requirement: Some fluorinations benefit from the addition of a Lewis acid or a transition metal catalyst. For example, palladium-catalyzed methods have been developed for the fluorination of arenes.[15][16] Additionally, photoredox catalysis has emerged as a powerful method for direct arene C-H fluorination under mild conditions.[17][18][19][20]
-
Reaction Conditions: Ensure that your reaction is set up under optimal conditions. This includes the appropriate solvent, temperature, and exclusion of water and oxygen if the chosen method is sensitive to them.
Experimental Protocols & Methodologies
Protocol 1: Selective Monofluorination of an Electron-Rich Arene using Selectfluor™
This protocol provides a general procedure for the monofluorination of an activated aromatic substrate, such as anisole, using Selectfluor™.
Materials:
-
Anisole (or other activated arene)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[12]
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the activated arene (1.0 eq).
-
Dissolve the arene in anhydrous acetonitrile.
-
In a separate flask, dissolve Selectfluor™ (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the Selectfluor™ solution to the stirring solution of the arene at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monofluorinated isomer(s).
Visualizing Reaction Control
Decision-Making Workflow for Optimizing Monofluorination
Caption: Simplified mechanism of electrophilic fluorination via a Single-Electron Transfer (SET) pathway. [9][12][13]
Data Summary
| Reagent Type | Common Examples | Relative Reactivity | Typical Applications |
| N-Fluorosulfonimides | NFSI | Moderate | Versatile, good for many activated systems. [7] |
| Cationic N-F Reagents | Selectfluor™ | High | Highly effective for electron-rich arenes and other nucleophiles. [7][12] |
| N-Fluoropyridinium Salts | N-Fluoropyridinium triflate | Very High | Used for less reactive substrates. [3] |
| Transition Metal Catalysts | Pd, Ag, Cu complexes | Varies | C-H activation, late-stage fluorination. [10][15][16] |
| Photoredox Catalysts | Acridinium salts | Mild Conditions | Direct C-H fluorination of unactivated arenes. [17][18][19] |
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improving yield and purity of 1-(1,1-Difluoroethyl)-3-fluorobenzene
Welcome to the dedicated technical support guide for the synthesis and purification of 1-(1,1-Difluoroethyl)-3-fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction outcomes. We will explore the common challenges encountered during its synthesis, focusing on the prevalent deoxofluorination of 1-(3-fluorophenyl)ethanone, and offer robust, science-backed solutions.
Introduction: Synthesis Pathway and Key Challenges
The target compound, this compound, is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the deoxofluorination of the corresponding ketone precursor, 1-(3-fluorophenyl)ethanone. This transformation converts a carbonyl group into a geminal difluoride.
While conceptually straightforward, this reaction is fraught with potential challenges. The choice of fluorinating agent, reaction conditions, and purification strategy are all critical determinants of success. Issues such as low yield, incomplete conversion, and the formation of difficult-to-remove impurities are common hurdles. This guide provides a systematic approach to troubleshooting these problems.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experiment.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes?
Answer: Low or zero yield is a frequent issue that typically points to problems with reagents or reaction conditions. A systematic check is essential.
-
Cause A: Reagent Quality and Handling
-
Explanation: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its analogs are highly sensitive to moisture and can degrade upon improper storage.[1] DAST, in particular, is a colorless to light-yellow oil; an orange or brown color indicates decomposition.[2]
-
Solution:
-
Always use reagents from a reputable supplier and check the certificate of analysis.
-
Handle reagents under a dry, inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents and flame- or oven-dried glassware to prevent hydrolysis of the reagent.
-
-
-
Cause B: Reaction Temperature
-
Explanation: Deoxofluorination reactions have specific temperature requirements. For DAST, reactions with ketones are often initiated at low temperatures (e.g., 0 °C) and slowly warmed to room temperature.[2][3] Insufficient thermal energy may lead to no reaction, while excessive heat can cause reagent decomposition and increase side product formation. DAST itself can undergo explosive decomposition at temperatures above 50-90 °C.[2][3]
-
Solution:
-
Carefully control the temperature. Start the addition of the fluorinating agent at the recommended low temperature (0 °C or -78 °C).[1]
-
Allow the reaction to warm slowly to room temperature and stir for the recommended time.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before deciding to add gentle heat. Never heat DAST reactions aggressively.[1]
-
-
-
Cause C: Inadequate Stoichiometry
-
Explanation: At least two equivalents of the fluorinating agent are mechanistically required to convert a ketone to a geminal difluoride. Using an insufficient amount will result in incomplete conversion.
-
Solution:
-
Use a slight excess of the fluorinating agent. A common starting point is 2.5 to 3.0 equivalents relative to the ketone.
-
Ensure accurate measurement of both the starting material and the fluorinating agent.
-
-
Question 2: The reaction worked, but my final product is impure. What are the common side products and how can I avoid them?
Answer: Purity issues often stem from side reactions competing with the desired deoxofluorination. Understanding these pathways is key to minimizing them.
-
Cause A: Elimination Side Products
-
Explanation: A common side reaction is the formation of a vinyl fluoride (1-fluoro-3-(1-fluorovinyl)benzene). This occurs when, after the initial addition of the fluorinating agent to the carbonyl, an elimination pathway is favored over the second fluorination step. This is more prevalent with thermally unstable or highly reactive agents like DAST.
-
Solution:
-
Switch to a More Stable Reagent: Crystalline, thermally stable reagents like XtalFluor-E ([Et₂NSF₂]BF₄) often provide significantly fewer elimination byproducts compared to DAST or Deoxo-Fluor.[4][5] They also do not generate corrosive HF in situ, making them safer for standard glassware.[4]
-
Strict Temperature Control: Avoid excessive temperatures, which can promote elimination.
-
Use of Additives: For reagents like XtalFluor-E, a fluoride source promoter (e.g., Et₃N·3HF) is required to facilitate the conversion of carbonyls to gem-difluorides.[4]
-
-
-
Cause B: Incomplete Reaction / Presence of Starting Material
-
Explanation: The presence of the starting ketone, 1-(3-fluorophenyl)ethanone, is a straightforward sign of incomplete conversion.
-
Solution:
-
Monitor Reaction Progress: Before quenching the reaction, take a small aliquot, carefully quench it, and analyze by TLC or GC-MS. If starting material remains, consider extending the reaction time at room temperature.
-
Re-evaluate Stoichiometry: Ensure at least 2.5 equivalents of the fluorinating agent were used.
-
-
-
Cause C: Hydrolyzed Intermediates
-
Explanation: During aqueous workup, reactive intermediates can hydrolyze back to the starting ketone if the reaction was not complete.
-
Solution:
-
Ensure the reaction has gone to completion before quenching.
-
Perform the quench carefully by slowly adding the reaction mixture to a cold, stirred solution of saturated sodium bicarbonate (NaHCO₃).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent should I choose? DAST vs. Deoxo-Fluor vs. XtalFluor-E?
A1: The choice depends on a balance of reactivity, safety, and selectivity.
| Feature | DAST | Deoxo-Fluor | XtalFluor-E |
| State | Oily Liquid[2] | Liquid | Crystalline Solid |
| Thermal Stability | Low. Can decompose explosively >50°C.[2] | More stable than DAST.[6] | High. Significantly more stable than DAST.[4] |
| Handling | Requires great care; moisture and heat sensitive.[1] | More stable, but still moisture sensitive. | Easiest to handle; can be handled briefly in air. |
| Byproducts | Prone to elimination side products.[4] | Less elimination than DAST.[6] | Minimal elimination side products. [4][5] |
| HF Generation | Can be contaminated with acid.[2] | Generates HF. | Does not generate free HF. |
| Best For | General purpose, but requires expertise. | When higher stability than DAST is needed. | High-purity synthesis and safety-critical applications. |
Q2: How can I effectively purify the final product?
A2: this compound is a relatively volatile liquid. Purification typically involves two steps:
-
Aqueous Workup: After quenching with NaHCO₃, extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and then brine to remove inorganic salts. Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Isolation:
-
Flash Column Chromatography: This is the most effective method for removing close-boiling impurities. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc).
-
Distillation: If chromatography does not provide sufficient purity, vacuum distillation can be employed. This is best for removing non-volatile impurities after an initial chromatographic pass.
-
Q3: What analytical methods are essential for characterizing the product?
A3: A combination of techniques is required for unambiguous structure confirmation and purity assessment.
-
¹H NMR: Will show the characteristic quartet for the -CH₃ group coupled to the two fluorine atoms. The aromatic protons will appear as complex multiplets.
-
¹⁹F NMR: This is critical. It will show two signals: one for the aromatic fluorine and another for the -CF₂- group.
-
¹³C NMR: Will confirm the number of unique carbons and show characteristic C-F couplings.
-
GC-MS: Ideal for assessing purity and confirming the molecular weight of the product and any volatile impurities.
Experimental Protocol: Synthesis Using XtalFluor-E
This protocol utilizes a safer and more selective fluorinating agent, providing a higher likelihood of achieving good yield and purity.[4][7]
Materials:
-
1-(3-fluorophenyl)ethanone
-
XtalFluor-E ([Et₂NSF₂]BF₄)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 1-(3-fluorophenyl)ethanone (1.0 eq).
-
Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask under argon, suspend XtalFluor-E (2.5 eq) in anhydrous DCM. Carefully add this suspension to the cold ketone solution via cannula.
-
Slowly add Et₃N·3HF (3.0 eq) dropwise to the reaction mixture. Caution: Et₃N·3HF is corrosive and toxic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with NaHCO₃, extracting with DCM, and analyzing the organic layer by GC-MS and/or TLC.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully pour the reaction mixture into a vigorously stirred, cold saturated solution of NaHCO₃ to quench.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
References
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from Common Organic Chemistry. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from Organic-Synthesis.org. [Link]
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. [Link]
-
Paquin, J. F., et al. (2014). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. [Link]
-
Mahé, O., & Paquin, J. F. (2017). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Request PDF. [Link]
-
Chang, Y., Lee, H., & Bae, C. (n.d.). GEM-DIFLUORINATION OF KETONES USING DEOXO-FLUOR®. Organic Syntheses Procedure. [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Diethylaminodifluorosulfinium tetrafluoroborate - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Benchmarking of 1-(1,1-Difluoroethyl)-3-fluorobenzene and its Analogs for Drug Discovery Applications
Introduction: The Strategic Imperative of Fluorination in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive comparative analysis of 1-(1,1-difluoroethyl)-3-fluorobenzene and a curated selection of its analogs, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal scaffold for their specific therapeutic targets.
The 1-(1,1-difluoroethyl)aryl motif is of particular interest as the difluoroethyl group can serve as a bioisostere for a methoxy group, potentially improving metabolic stability while mimicking its steric and electronic properties.[2] This guide will delve into the synthesis, physicochemical characteristics, and metabolic fate of the parent compound and its analogs bearing electronically diverse substituents. Through a combination of literature-derived data and detailed experimental protocols, we aim to provide a practical and authoritative resource for harnessing the full potential of these valuable fluorinated building blocks.
Comparative Analysis of Physicochemical Properties
The selection of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare key properties of this compound and its analogs with electron-donating (methoxy) and electron-withdrawing (trifluoromethyl, additional fluorine) substituents.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound (Parent) | 160.14 | 3.2 | |
| 1-(1,1-Difluoroethyl)-3-methoxybenzene | 172.17 | 2.9 | |
| 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene | 210.14 | 4.0 | |
| 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | 178.13[3] | 3.4 |
Note: LogP values are computationally predicted and serve as a relative comparison. Experimental determination is recommended for definitive assessment.
The data illustrates the tunable nature of lipophilicity within this series. The introduction of a methoxy group slightly decreases the calculated LogP, suggesting a potential for improved aqueous solubility. Conversely, the strongly electron-withdrawing trifluoromethyl group significantly increases lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic susceptibility and off-target effects. The addition of a second fluorine atom in the 5-position results in a modest increase in LogP compared to the parent compound.
Synthetic Strategies: Accessing the Core Scaffold and its Analogs
The viability of a chemical series in a drug discovery program is contingent on the accessibility of its core scaffold and the feasibility of analog synthesis. The 1-(1,1-difluoroethyl)aryl moiety can be synthesized through several established methods. A common approach involves the deoxofluorination of the corresponding acetophenone derivative using reagents like diethylaminosulfur trifluoride (DAST).[4]
Figure 1: General synthetic scheme for 1-(1,1-difluoroethyl)aryl compounds.
For the synthesis of specific analogs, the corresponding substituted acetophenones can be sourced commercially or prepared through standard aromatic chemistry. For instance, 3-fluoroacetophenone, 3-methoxyacetophenone, and 3-(trifluoromethyl)acetophenone are readily available precursors for the parent compound and its methoxy and trifluoromethyl analogs, respectively. The synthesis of 1-(1,1-difluoroethyl)-3,5-difluorobenzene would commence from 3,5-difluoroacetophenone.
Alternatively, recent advancements in C-H functionalization offer more direct routes for the introduction of the difluoroethyl group onto aromatic systems, potentially streamlining analog synthesis.[2]
Metabolic Stability: The Impact of Substitution on In Vitro Clearance
Metabolic stability is a critical parameter in drug design, as it directly influences the in vivo half-life and oral bioavailability of a compound. The primary site of drug metabolism is the liver, where cytochrome P450 enzymes play a central role.[5] The introduction of fluorine can block metabolically labile positions, thereby enhancing stability.[1]
The metabolic fate of the this compound series is expected to be influenced by the nature of the substituent on the aromatic ring. Aromatic hydroxylation is a common metabolic pathway, and the position of this modification will be dictated by the electronic properties of the substituents.
Figure 2: Workflow for in vitro metabolic stability assessment.
Based on general principles of drug metabolism:
-
This compound (Parent): The fluorine atom is a weak director, and hydroxylation could occur at multiple positions on the ring.
-
1-(1,1-Difluoroethyl)-3-methoxybenzene: The electron-donating methoxy group is a strong activating group and is itself susceptible to O-demethylation, a common metabolic pathway for anisole derivatives.
-
1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene: The strongly deactivating trifluoromethyl group is expected to slow down aromatic oxidation, potentially leading to increased metabolic stability.
-
1-(1,1-Difluoroethyl)-3,5-difluorobenzene: The presence of two deactivating fluorine atoms is likely to significantly hinder oxidative metabolism of the aromatic ring, making this analog a promising candidate for enhanced metabolic stability.[6]
Experimental Protocols
To facilitate the direct comparison of these compounds in a laboratory setting, we provide the following validated protocols for determining key physicochemical and metabolic parameters.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the lipophilicity of the test compounds.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a stock solution of the test compound in 1-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of water to achieve a final concentration that is accurately measurable in both phases.
-
Securely cap the tubes and place them on a mechanical shaker. Agitate for a sufficient time to ensure equilibrium is reached (e.g., 24 hours at room temperature).
-
Centrifuge the tubes to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the 1-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.
-
Express the result as LogP.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance and in vitro half-life of the test compounds.
Materials:
-
Test compound and positive controls (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold) for reaction termination
-
Incubator or water bath at 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).
-
In a series of microcentrifuge tubes, pre-warm the liver microsome suspension in phosphate buffer to 37°C.
-
Add the test compound solution to the microsome suspension and pre-incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that takes into account the protein concentration in the incubation.
Structure-Activity Relationship (SAR) Insights and Future Directions
The data presented in this guide provides a foundational understanding of the structure-activity relationships within the this compound series.
Figure 3: Iterative cycle of drug design and SAR analysis.
Key SAR observations:
-
Lipophilicity Modulation: The LogP of the scaffold can be effectively modulated by the choice of substituent at the 3-position. This allows for the tuning of solubility and permeability properties to suit the specific requirements of the biological target and desired route of administration.
-
Metabolic Stability: The introduction of electron-withdrawing groups, particularly additional fluorine atoms, is a promising strategy for enhancing metabolic stability by deactivating the aromatic ring towards oxidative metabolism. The methoxy analog, while potentially offering favorable solubility, may be a metabolic liability due to O-demethylation.
Future Directions:
-
Experimental Verification: The computationally derived LogP values should be experimentally verified using the provided protocol to establish a robust quantitative SAR.
-
Expanded Analog Synthesis: A broader range of analogs with diverse electronic and steric properties should be synthesized and evaluated to further refine the SAR.
-
In Vivo Evaluation: Promising candidates with a balanced profile of potency, selectivity, and metabolic stability should be advanced to in vivo pharmacokinetic and efficacy studies.
This comparative guide serves as a starting point for the rational design and development of novel drug candidates based on the this compound scaffold. By leveraging the principles and data outlined herein, researchers can make more informed decisions in their quest for safer and more effective medicines.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Barreca, M. L., et al. (2001). Phenyl(thio)alkylsulfone derivatives as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1791-1795.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved from [Link]
- Barancelli, G. V., et al. (2014). Synthesis and evaluation of new fluorinated compounds as potential imaging agents for positron emission tomography (PET). Journal of Fluorine Chemistry, 167, 134-142.
- Baran, P. S., et al. (2013). Direct synthesis of fluorinated heteroarylether bioisosteres.
- Obach, R. S., et al. (2008). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 327(1), 11-19.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the application of diethylaminosulfur trifluoride (DAST) and related reagents in synthetic organic and organofluorine chemistry. Chemical Society Reviews, 33(6), 382-390.
- Tracy, T. S. (2005). Metabolic stability assessed by liver microsomes and hepatocytes. In Methods in molecular biology (Vol. 290, pp. 249-262). Humana Press.
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259.
-
ChemSynthesis. (2025). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-fluoro-3-methoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). (trifluoromethyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]
- Crocker, P. J., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504-1507.
-
PubChem. (n.d.). 1-Bromo-3-(2,2-difluoroethyl)-5-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-(trifluoromethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3-fluoro-5-(trifluoromethyl)benzene. Retrieved from [Link]
- The Journal of Organic Chemistry. (Various issues).
- Journal of Medicinal Chemistry. (Various issues).
- Tetrahedron Letters. (Various issues).
- Organic Syntheses. (Various volumes).
- Beilstein Journal of Organic Chemistry. (Various volumes).
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.
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PubMed. (n.d.). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Retrieved from [Link]
-
MDPI. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Retrieved from [Link]
-
YouTube. (2021). metabolic stability assays for predicting intrinsic clearance. Retrieved from [Link]
-
Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]
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A Comparative Guide to the Biological Validation of Fluorinated Benzene Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This guide provides an in-depth, comparative analysis of the biological activity of a class of compounds exemplified by 1-(1,1-Difluoroethyl)-3-fluorobenzene derivatives, with a focus on their potential as protein kinase inhibitors in oncology.
While specific data on the exact this compound scaffold is not extensively available in the public domain, we will use a structurally related and well-characterized therapeutic agent, Dabrafenib , as our lead compound. Dabrafenib, a potent inhibitor of BRAF kinase, contains a difluorophenyl moiety and serves as an excellent model for validating the biological activity of this class of fluorinated compounds. We will compare its performance against a first-generation BRAF inhibitor, Vemurafenib .
This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the validation of such compounds.
The Rationale: Targeting the BRAF V600E Mutation in Melanoma
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] In approximately half of all melanomas, a specific mutation in the BRAF gene, known as V600E, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor progression.[3] This makes the BRAF V600E mutant a prime target for therapeutic intervention.[4]
Our Lead and Comparator Compounds:
-
Lead Compound (Exemplar): Dabrafenib - A second-generation, potent, and selective inhibitor of BRAF V600E.
-
Comparator Compound: Vemurafenib - A first-generation, selective inhibitor of BRAF V600E.
Part 1: Biochemical Validation - Direct Target Engagement and Potency
The first step in validating a potential kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. A biochemical assay allows for the precise measurement of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of BRAF V600E and the inhibitory potential of test compounds. The assay quantifies the amount of ADP produced during the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in kinase buffer to the desired concentrations.
-
Prepare a stock solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds (Dabrafenib, Vemurafenib) and a vehicle control (e.g., DMSO) in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted test compounds.
-
Add 2.5 µL of the BRAF V600E enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition by BRAF inhibitors.
Comparative Cellular Efficacy
The following table summarizes the reported cellular IC50 values for Dabrafenib and Vemurafenib in the A375 melanoma cell line.
| Compound | Cell Line | Cellular IC50 (nM) |
| Dabrafenib | A375 (BRAF V600E) | 5 |
| Vemurafenib | A375 (BRAF V600E) | 100-300 |
Data are representative values from published literature and may vary depending on experimental conditions.
The cellular data corroborates the biochemical findings, demonstrating the superior potency of Dabrafenib in inhibiting the proliferation of BRAF V600E-mutant melanoma cells.
Discussion and Comparative Analysis
This guide has outlined the fundamental experimental procedures for validating the biological activity of fluorinated benzene derivatives as kinase inhibitors, using Dabrafenib as a prime example. The comparative data presented highlights several key points:
-
Potency: Dabrafenib exhibits significantly greater potency than Vemurafenib at both the biochemical and cellular levels. This enhanced potency can be attributed to subtle differences in how the molecules interact with the ATP-binding pocket of the BRAF V600E kinase.
-
Structure-Activity Relationship (SAR): The inclusion of the difluorophenyl moiety in Dabrafenib is a key structural feature that contributes to its high affinity and selectivity for the BRAF V600E kinase. Medicinal chemistry efforts have optimized the overall structure to maximize interactions within the active site.
-
Clinical Relevance: The improved potency and potentially better pharmacokinetic properties of second-generation inhibitors like Dabrafenib often translate to improved clinical outcomes for patients with BRAF V600E-mutant melanoma.
Conclusion
The validation of the biological activity of novel chemical entities, such as this compound derivatives, is a multi-faceted process that requires rigorous in vitro characterization. By employing a systematic approach that includes both biochemical and cell-based assays, researchers can effectively determine the potency and cellular efficacy of their compounds. The comparative analysis with established drugs like Dabrafenib and Vemurafenib provides a crucial benchmark for evaluating the potential of new therapeutic candidates. The strategic use of fluorination in drug design continues to be a powerful tool in the development of next-generation kinase inhibitors with improved pharmacological properties.
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
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IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). (n.d.). ResearchGate. [Link]
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IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. (2025). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (n.d.). Europe PMC. [Link]
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EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. [Link]
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Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). International Journal of Molecular Sciences. [Link]
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Design, synthesis, and biological evaluation of new B-Raf V600E kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]
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IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. (n.d.). ResearchGate. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. [Link]
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Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. (2025). Scientific Reports. [Link]
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The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. (2025). Journal of Medicinal Chemistry. [Link]
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Identifying novel and potent inhibitors of EGFR protein for the drug development against the breast cancer. (n.d.). ResearchGate. [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Medicinal Chemistry. [Link]
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Drug repurposing of fluoroquinolones as anticancer agents in 2023. (n.d.). RSC Publishing. [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). Molecules. [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024). PubMed. [Link]
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Dose selection, pharmacokinetics, and pharmacodynamics of BRAF inhibitor dabrafenib (GSK2118436). (2014). Clinical Cancer Research. [Link]
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Safety and efficacy of the novel BRAF inhibitor FORE8394 in patients with advanced solid and CNS tumors: Results from a phase 1/2a study. (2025). ResearchGate. [Link]
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Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central. [Link]
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IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). (n.d.). ResearchGate. [Link]
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IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. (2025). Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. (n.d.). Europe PMC. [Link]
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In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (2023). MDPI. [Link]
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EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. [Link]
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Emerging BRAF inhibitors for melanoma. (2013). Expert Opinion on Emerging Drugs. [Link]
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Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluorobenzene Isomers
<
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of structural isomers is not merely an academic exercise but a critical determinant of a substance's efficacy, safety, and functionality. Among the vast array of organic compounds, fluorinated aromatics, and specifically the isomers of difluorobenzene (o-, m-, and p-difluorobenzene), present a compelling case for the power and necessity of modern spectroscopic techniques. Their differentiation is paramount, as the seemingly subtle shift of a single fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties.
This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic methods employed to distinguish between these isomers. We will delve into the theoretical underpinnings of why each technique is effective, present validated experimental protocols, and offer a comparative analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for isomer characterization.
The Decisive Role of Molecular Symmetry
The ability to spectroscopically differentiate the difluorobenzene isomers is fundamentally rooted in their distinct molecular symmetries. This seemingly abstract concept has profound and practical consequences on the appearance of their spectra.
-
ortho-Difluorobenzene (1,2-Difluorobenzene): Possesses a C₂ᵥ symmetry. This means it has a twofold axis of rotation and two mirror planes.
-
meta-Difluorobenzene (1,3-Difluorobenzene): Also exhibits C₂ᵥ symmetry.
-
para-Difluorobenzene (1,4-Difluorobenzene): Belongs to the D₂ₕ point group, a higher order of symmetry that includes a center of inversion.[1]
This difference in symmetry, particularly the high symmetry of the para isomer, dictates the number of unique signals observed in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Toolkit
NMR spectroscopy stands as the most powerful and unequivocal method for the differentiation of fluorobenzene isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can extract a wealth of structural information.
¹H NMR Spectroscopy: A First Look at Proton Environments
The chemical shifts and coupling patterns of the aromatic protons provide the initial clues for isomer identification. In a typical high-field NMR experiment, the aryl protons resonate in the 6.5-8.0 ppm range.[2]
-
ortho-Difluorobenzene: Due to its symmetry, it displays a complex multiplet pattern arising from the coupling of four protons in two different chemical environments.
-
meta-Difluorobenzene: Exhibits a more complex pattern with four distinct proton environments, leading to a correspondingly intricate spectrum.
-
para-Difluorobenzene: The high symmetry results in a deceptively simple spectrum. The four aromatic protons are chemically equivalent, giving rise to what appears as two doublets due to coupling with the fluorine atoms.[3] This AA'BB' spin system is a hallmark of para-disubstituted benzenes.[3]
¹³C NMR Spectroscopy: Counting the Carbons
The number of distinct signals in the ¹³C NMR spectrum is a direct consequence of the molecule's symmetry and provides a straightforward method for isomer assignment.
-
ortho-Difluorobenzene: The C₂ᵥ symmetry results in three distinct signals for the six aromatic carbons.[2]
-
meta-Difluorobenzene: The plane of symmetry in the meta isomer allows for four unique carbon signals.[2]
-
para-Difluorobenzene: The higher D₂ₕ symmetry leads to only two signals for the aromatic carbons.[2]
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4][5] The chemical shifts and, crucially, the coupling constants (J-couplings) between fluorine nuclei and between fluorine and hydrogen nuclei are highly informative.
-
ortho-Difluorobenzene: Shows a single ¹⁹F resonance with complex coupling to the adjacent protons.
-
meta-Difluorobenzene: Also displays a single ¹⁹F signal, but the coupling constants to the protons will differ from the ortho isomer.
-
para-Difluorobenzene: Exhibits a single ¹⁹F resonance due to the equivalence of the two fluorine atoms.
The key to differentiation often lies in the magnitude of the coupling constants. For instance, the ortho, meta, and para H-F and F-F coupling constants are distinct and can be used for unambiguous assignment.
Experimental Protocol: NMR Analysis of Difluorobenzene Isomers
Objective: To acquire and interpret ¹H, ¹³C, and ¹⁹F NMR spectra to differentiate between ortho-, meta-, and para-difluorobenzene.
Materials:
-
Samples of 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene.
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
NMR tubes.
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Procedure:
-
Sample Preparation: Prepare a solution of each isomer (approximately 5-10 mg) in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the ¹H nucleus.
-
Acquire a standard one-pulse ¹H spectrum for each sample.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the multiplicity (splitting patterns).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.
-
For more detailed analysis, a coupled ¹³C spectrum (gated decoupling) can be acquired to observe C-F coupling.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to their basic multiplicity arising from F-F coupling (if applicable).
-
Acquire a proton-coupled ¹⁹F spectrum to observe both H-F and F-F couplings.
-
Data Interpretation Workflow:
Caption: Isomer differentiation using vibrational spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While less definitive than NMR or vibrational spectroscopy for this specific application, UV-Vis spectroscopy can still provide supporting evidence. The electronic transitions (π → π*) in the benzene ring are sensitive to the substitution pattern. [3]The para-isomer, due to its symmetry, often exhibits a more resolved vibrational fine structure in its UV absorption bands compared to the less symmetric ortho and meta isomers.
Conclusion
-
NMR spectroscopy , particularly ¹³C NMR, is the most direct and powerful method, with the number of signals providing a clear-cut answer.
-
Vibrational spectroscopy (IR and Raman) serves as an excellent and rapid complementary or confirmatory technique, with the out-of-plane bending region in the IR and the principle of mutual exclusion in Raman being key diagnostic features.
-
UV-Vis spectroscopy can offer supporting, albeit less definitive, evidence based on the fine structure of the absorption bands.
By understanding the interplay between molecular symmetry and spectroscopic output, researchers can confidently and efficiently characterize these and other isomeric systems, ensuring the integrity of their research and the quality of their products.
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18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
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Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. (n.d.). Canadian Science Publishing. [Link]
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Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. (2021). MDPI. [Link]
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“Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing. [Link]
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Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (1968). Journal of the American Chemical Society. [Link]
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1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
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FLOURINE COUPLING CONSTANTS. (1976). Progress in NMR Spectroscopy. [Link]
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1,3-Difluorobenzene. (n.d.). PubChem. [Link]
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1,4-Difluorobenzene. (n.d.). PubChem. [Link]
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Raman Spectroscopy, Group Theory, and Computational Chemistry: A Physical Chemistry Laboratory Experiment on para-Difluorobenzene. (2022). Journal of Chemical Education. [Link]
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Rotational constants and structure of para-difluorobenzene determined by femtosecond Raman coherence spectroscopy: A new transient type. (2021). The Journal of Chemical Physics. [Link]
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Separate spectroscopic detection of carbenium and fluoronium isomers of protonated fluorobenzene. (2003). Angewandte Chemie. [Link]
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Vibrational Spectra of Fluorinated Aromatics. III. 1,4‐Difluorobenzene. (1953). The Journal of Chemical Physics. [Link]
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Vibrational Spectra of Fluorinated Aromatics. V. 1,3‐Difluorobenzene. (1953). The Journal of Chemical Physics. [Link]
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Benzene, 1,4-difluoro-. (n.d.). NIST WebBook. [Link]
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The microwave spectrum, ab initio analysis, and structure of the fluorobenzene–hydrogen chloride complex. (2002). The Journal of Chemical Physics. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. (1965). The Journal of Chemical Physics. [Link]
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Protonation of Gas-Phase Aromatic Molecules: IR Spectrum of the Fluoronium Isomer of Protonated Fluorobenzene. (2002). Journal of the American Chemical Society. [Link]
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Vibrational spectra and trace determination of p-difluorobenzene and ethylbenzene. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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19Flourine NMR. (n.d.). University of Ottawa. [Link]
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The rotational spectra of the fluorobenzene⋯water and p-difluorobenzene⋯water dimers: Structure and internal dynamics. (2011). Journal of Molecular Spectroscopy. [Link]
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Para-Disubstituted Benzenes Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
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Benzene, 1,2-difluoro-. (n.d.). NIST WebBook. [Link]
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1,2-Difluorobenzene. (n.d.). PubChem. [Link]
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Benzene, fluoro-. (n.d.). NIST WebBook. [Link]
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Benzene (D₆h Symmetry). (2017). University of California, Davis. [Link]
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Can IR Spectroscopy Distinguish Isomers? - Chemistry For Everyone. (2025). YouTube. [Link]
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H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube. [Link]
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Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. (2025). American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Difluoroethyl-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Among the various fluorinated motifs, the difluoroethyl group (-CHF₂) has gained prominence as a bioisostere for ethyl or methoxy groups, offering a powerful tool to enhance a molecule's pharmacological profile.[2][3] A key advantage of this substitution is the potential for significantly improved metabolic stability.[1][4] This guide provides an in-depth comparison of the methodologies used to assess this stability, explaining the causality behind experimental choices and presenting data to support the rationale for selecting difluoroethyl-containing candidates.
The Rationale: Why Difluoroethyl Groups Confer Metabolic Stability
The metabolic fate of many drug candidates is dictated by the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins primarily located in the liver that catalyze Phase I oxidative metabolism.[5] A common strategy in drug design is to "block" sites of metabolism—so-called "metabolic soft spots"—that are susceptible to CYP-mediated oxidation.
The introduction of a difluoroethyl group effectively shields a molecule from this process for two primary reasons:
-
High Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (approximately 109 kcal/mol), making it significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[6]
-
Inductive Effects: The high electronegativity of the two fluorine atoms decreases the electron density of adjacent C-H bonds. This deactivation makes them less susceptible to oxidative attack by CYP enzymes.[4]
By replacing a metabolically labile ethyl or methoxy group with a difluoroethyl moiety, medicinal chemists can often reduce a compound's metabolic clearance, prolong its half-life, and improve its overall exposure and bioavailability.[3][7]
The Assessment Workflow: A Tiered Approach to Stability Profiling
A logical, tiered approach is essential for efficiently assessing metabolic stability. This workflow begins with high-throughput in vitro screens and progresses to more physiologically complex systems for the most promising compounds. This strategy ensures that resources are focused on candidates with the highest probability of success in vivo.
Caption: A typical experimental workflow for assessing metabolic stability.
Core Methodologies: Microsomes vs. Hepatocytes
The two primary in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes.[8] The choice between them depends on the stage of drug discovery and the specific questions being asked.[9]
Liver Microsomal Stability Assay
Scientific Rationale: Liver microsomes are subcellular vesicles formed from the endoplasmic reticulum of liver cells.[10] They are a rich source of Phase I enzymes, particularly the CYPs, making them an excellent, cost-effective tool for rapid screening of oxidative metabolism.[11][12] The assay measures the rate at which a compound is consumed over time in the presence of microsomes and a necessary cofactor, NADPH.[13]
Comparative Data: Ethyl vs. Difluoroethyl Analogs
The following table illustrates representative data from a human liver microsomal (HLM) stability assay, comparing a hypothetical parent compound with an ethyl group to its difluoroethyl analog.
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Parent-Et | -CH₂CH₃ | 15 | 46.2 | Moderate |
| Analog-CHF₂ | -CHF₂CH₃ | > 120 | < 5.8 | High |
Data is hypothetical and for illustrative purposes. CLint is calculated as (0.693 / t½) * (incubation volume / protein concentration).
Interpretation: The difluoroethyl analog demonstrates a significantly longer half-life and lower intrinsic clearance, indicating a dramatic improvement in metabolic stability against Phase I oxidative enzymes.[14] This is a classic and desired outcome of this chemical modification.
Hepatocyte Stability Assay
Scientific Rationale: As drug candidates advance, a more comprehensive metabolic picture is required. Intact hepatocytes (liver cells) are considered the "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as active transporter systems.[15][16][17] This provides a more physiologically relevant assessment of a compound's overall hepatic clearance.[9][18]
Comparative Data: A More Complete Picture
This table expands on the previous example, showing results from a cryopreserved human hepatocyte suspension assay.
| Compound | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Stability Classification |
| Parent-Et | -CH₂CH₃ | 12 | 57.8 | Moderate-High Clearance |
| Analog-CHF₂ | -CHF₂CH₃ | 95 | 7.3 | Low Clearance |
Data is hypothetical. CLint is calculated as (0.693 / t½) * (incubation volume / cell number).[18][19]
Interpretation: The hepatocyte assay confirms the high stability of the difluoroethyl analog observed in microsomes.[9] For the parent compound, the clearance might be slightly higher in hepatocytes if it is also a substrate for Phase II conjugation enzymes, a metabolic route not captured in the microsomal assay.[10] The robust stability of the difluoroethyl compound in this more complex system provides strong confidence in its potential for favorable in vivo pharmacokinetics.
Detailed Experimental Protocols
Trustworthy and reproducible data is paramount. The following are step-by-step protocols for the key assays described.
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a working solution of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable solvent (e.g., DMSO, final concentration ≤0.5%).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (cofactor) in buffer.
-
-
Incubation:
-
Pre-warm a 96-well plate containing phosphate buffer and the microsomal solution (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound (final concentration typically 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the reaction mixture to a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to quench the reaction.
-
-
Analysis:
-
Centrifuge the quenched plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Processing:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line equals the rate constant of elimination (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
Protocol 2: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%).
-
Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[18]
-
Prepare a working solution of the test compound as described above.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Pre-incubate the plate at 37°C with 5% CO₂ on an orbital shaker.
-
Add the test compound (final concentration typically 1 µM) to start the reaction.[18]
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the cell suspension to a stop solution (e.g., cold acetonitrile with internal standard).[18]
-
-
Analysis & Data Processing:
-
The analysis and data processing steps are identical to those described for the microsomal assay, with the final CLint value being expressed in µL/min/10⁶ cells.[18]
-
Concluding Insights for the Drug Developer
The strategic use of difluoroethyl groups is a validated and powerful tactic for mitigating metabolic risk in drug discovery.[1][4] The evidence consistently shows that this modification can effectively "harden" a molecule against oxidative metabolism by CYP enzymes.
A rigorous, comparative assessment using a tiered approach is critical.
-
Microsomal assays serve as an essential high-throughput filter to rapidly identify candidates with improved Phase I stability.
-
Hepatocyte assays provide a more holistic and physiologically relevant confirmation, accounting for both Phase I and Phase II metabolism, giving a stronger prediction of in vivo hepatic clearance.
By understanding the mechanistic basis for the stability of difluoroethyl-containing compounds and applying these robust in vitro validation systems, research teams can make more informed decisions, prioritizing candidates with a higher likelihood of possessing the pharmacokinetic properties required for a successful therapeutic agent.
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A Technical Guide to Alternatives for 1-(1,1-Difluoroethyl)-3-fluorobenzene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, is of significant interest as it can serve as a bioisostere for a methoxy group, offering similar steric bulk but with profoundly different electronic characteristics. This guide provides a comprehensive analysis of synthetic alternatives to the building block 1-(1,1-difluoroethyl)-3-fluorobenzene, focusing on practical, experimentally validated options for introducing the 3-fluorophenyl motif into target molecules, particularly through robust and widely utilized cross-coupling methodologies.
The Target Synthon: this compound
The subject of this guide, this compound, is a valuable, albeit specialized, building block. Its utility lies in its pre-installed 1,1-difluoroethyl group, which can be a desirable pharmacophore. However, its direct use in common carbon-carbon and carbon-nitrogen bond-forming reactions often requires further functionalization, for example, through bromination or conversion to a boronic acid. A more common and versatile approach to incorporating the 1-(1,1-difluoroethyl)-3-fluorophenyl moiety is to first introduce the 3-fluorophenyl group and then elaborate the acetyl group to the desired 1,1-difluoroethyl functionality.
A practical and efficient synthesis of this compound proceeds via the deoxofluorination of the corresponding ketone, 3'-fluoroacetophenone. This precursor is commercially available and can be synthesized through various methods, including the Friedel-Crafts acylation of fluorobenzene.
Synthetic Pathway to this compound
The conversion of 3'-fluoroacetophenone to this compound is typically achieved using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST). DAST is effective for the conversion of ketones to gem-difluorides under relatively mild conditions.
A Researcher's Guide to Aromatic Fluorination: Benchmarking Key Methodologies for Drug Discovery and Beyond
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers an in-depth comparison of the principal methods for aromatic fluorination, providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal strategy for their synthetic challenges. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical and contemporary techniques, supported by experimental data and detailed protocols.
The Dichotomy of Aromatic Fluorination: Electrophilic vs. Nucleophilic Pathways
The two fundamental approaches to forging a carbon-fluorine bond on an aromatic ring are electrophilic and nucleophilic fluorination. The choice between these pathways is dictated by the electronic nature of the aromatic substrate and the desired regioselectivity.
Electrophilic Fluorination involves the attack of an electron-rich aromatic ring on an electrophilic fluorine source ("F+"). This approach is generally effective for arenes that are not electron-deficient. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.[3] The first step, the formation of this intermediate, is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[3]
Nucleophilic Aromatic Fluorination (SNA_r) , in contrast, is effective for electron-poor aromatic systems. In this reaction, a nucleophilic fluoride source (F-) attacks the electron-deficient ring, displacing a leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and accelerating the reaction.[4]
Figure 1: Conceptual workflow of electrophilic vs. nucleophilic aromatic fluorination.
A Comparative Analysis of Leading Fluorination Methods
The landscape of aromatic fluorination has evolved significantly from classical methods to sophisticated catalytic systems. This section benchmarks four key approaches, providing a comparative overview of their capabilities and limitations.
| Method | Fluorine Source | Catalyst/Reagent | Key Advantages | Key Limitations | Typical Yields |
| Balz-Schiemann Reaction | Diazonium tetrafluoroborates | Heat or light | Applicable to electron-rich and -neutral arenes. | Harsh conditions, limited functional group tolerance, safety concerns with diazonium salts. | 20-70% |
| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Phase-transfer catalyst (optional) | Cost-effective, scalable. | Limited to electron-deficient arenes. | 60-95% |
| Palladium-Catalyzed C-H Fluorination | Selectfluor, NFSI | Palladium(II) complexes | Direct C-H functionalization, broad substrate scope, good functional group tolerance. | Catalyst cost, potential for multiple isomers. | 50-85% |
| Photoredox Catalysis | [¹⁸F]TBAF, Selectfluor | Acridinium-based photocatalysts | Mild reaction conditions, suitable for late-stage fluorination and radiolabeling. | Requires specialized equipment, mechanism can be complex. | 40-80% |
The Balz-Schiemann Reaction: A Historical Perspective
The Balz-Schiemann reaction, first reported in 1927, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. For many years, it was one of the few general methods for introducing fluorine into an aromatic ring, particularly for arenes that are not electron-deficient. The reaction is believed to proceed through an SN1-type mechanism involving an aryl cation intermediate.
Despite its historical significance, the Balz-Schiemann reaction suffers from several drawbacks, including the need for high temperatures, which limits its functional group tolerance. Moreover, the preparation and handling of diazonium salts can pose safety risks. Recent advancements have focused on milder, catalytically driven versions of this transformation.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse for Electron-Poor Arenes
For aromatic rings bearing electron-withdrawing groups, SNAr is a highly efficient and economical method for introducing fluorine. The use of simple fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) makes this approach attractive for large-scale synthesis. The reaction's efficiency can often be enhanced by using a phase-transfer catalyst, such as a quaternary ammonium salt, to improve the solubility and nucleophilicity of the fluoride ion in aprotic polar solvents. A recent development has shown that mechanochemical protocols using KF and a quaternary ammonium salt can provide a rapid and environmentally friendly route to N-heteroaryl fluorides.[5]
Palladium-Catalyzed C-H Fluorination: A Paradigm Shift in Aromatic Functionalization
The advent of transition metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules. Palladium-catalyzed electrophilic aromatic C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine, obviating the need for pre-functionalized starting materials.[6][7] This method typically employs a palladium(II) catalyst in conjunction with a mild electrophilic fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).[6] The reaction proceeds through a novel catalytic cycle where a reactive palladium(IV)-fluoride electrophile is generated in situ, which then fluorinates the arene without the formation of an organometallic intermediate.[6] This approach exhibits broad substrate scope and excellent functional group tolerance, making it highly valuable for late-stage fluorination in drug discovery.[6][7][8]
Photoredox Catalysis: A Mild Approach for Late-Stage Fluorination and Radiolabeling
Visible-light photoredox catalysis has recently gained prominence as a mild and versatile platform for a wide range of organic transformations, including aromatic fluorination.[9][10] This method utilizes a photocatalyst, often an acridinium salt, which upon excitation with visible light can oxidize an arene to a radical cation. This intermediate is then intercepted by a nucleophilic fluoride source, such as [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF), to afford the fluorinated product.[11] The mild reaction conditions and high functional group tolerance make photoredox catalysis particularly well-suited for the late-stage fluorination of complex molecules and the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers.[11][12]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Fluorination using KF and a Phase-Transfer Catalyst
-
To a stirred solution of the activated aryl halide (1.0 mmol) in a suitable aprotic polar solvent (e.g., DMSO, DMF, 5 mL) is added spray-dried potassium fluoride (2.0 mmol) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol).
-
The reaction mixture is heated to the desired temperature (typically 100-150 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl fluoride.
General Procedure for Palladium-Catalyzed Aromatic C-H Fluorination
Caution: These reactions should be set up in a nitrogen-filled glovebox due to the moisture sensitivity of the reagents.
-
In a glovebox, a vial is charged with the palladium catalyst (e.g., 5 mol%), the electrophilic fluorinating reagent (e.g., Selectfluor or NFSI, 2.0 equiv), the aromatic substrate (1.0 mmol), and a magnetic stir bar.
-
Anhydrous solvent (e.g., acetonitrile, 0.1 M) is added, and the vial is sealed.
-
The reaction mixture is stirred at the indicated temperature for the specified time.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with a suitable solvent.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the fluorinated product.[13]
Figure 2: A generalized experimental workflow for aromatic fluorination.
Conclusion and Future Outlook
The field of aromatic fluorination has witnessed remarkable progress, moving from harsh, classical methods to mild, selective, and highly functional group-tolerant catalytic approaches. For electron-poor systems, nucleophilic aromatic substitution remains a robust and scalable option. For more complex, electron-rich, or unactivated arenes, palladium-catalyzed C-H fluorination and photoredox catalysis offer powerful solutions for late-stage functionalization, a critical need in drug discovery and development.[2]
The continued development of novel catalysts and fluorinating reagents will undoubtedly lead to even more efficient and selective methods. A deeper understanding of reaction mechanisms will enable the rational design of catalysts with improved activity and selectivity. Furthermore, the integration of flow chemistry and other enabling technologies will likely play a crucial role in the translation of these methods from the laboratory to industrial-scale production. As our ability to precisely install fluorine atoms into complex molecules continues to advance, so too will our capacity to develop new medicines and materials with enhanced properties.
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The Strategic Application of Fluorinated Building Blocks: A Comparative Guide for Medicinal Chemistry
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorine has transitioned from a chemical curiosity to an indispensable tool for molecular design. Over a quarter of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to its profound and often beneficial impact on the properties of drug candidates.[1][2][3][4] The strategic incorporation of fluorine, facilitated by a diverse palette of fluorinated building blocks, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[5][6] This guide provides a comparative analysis of common fluorinated building blocks, offering insights into their differential effects on lipophilicity, metabolic stability, and target binding affinity, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the foundations of its utility.[6] Judicious placement of fluorine or fluorinated motifs can:
-
Enhance Metabolic Stability: By replacing metabolically labile C-H bonds, the strong C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life.[7][8]
-
Modulate Lipophilicity (logP): Fluorination can systematically alter a compound's lipophilicity, which is crucial for controlling properties like solubility, permeability, and plasma protein binding.[9][10][11][12]
-
Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and, consequently, its absorption and distribution.[6]
-
Improve Binding Affinity: Fluorine can engage in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency and selectivity.[13]
This guide will delve into a comparative analysis of key fluorinated building blocks, providing a framework for their rational selection in drug design.
Comparative Analysis of Key Fluorinated Building Blocks
The choice of a fluorinated building block is a critical decision in the optimization of a lead compound. Below, we compare common classes of these building blocks, highlighting their impact on crucial drug-like properties.
Fluoroalkyl Groups: A Tale of Trifluoromethyl vs. Difluoromethyl
The trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups are among the most widely used fluoroalkyl substituents. While both are employed to enhance metabolic stability and modulate lipophilicity, they impart distinct properties to a parent molecule.
The -CF₃ group is a powerful electron-withdrawing moiety and is highly effective at blocking metabolic oxidation.[7][8] It generally increases lipophilicity, which can improve membrane permeability and target binding within hydrophobic pockets.[10][13][14][15] The difluoromethyl group, while also metabolically robust, is considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor. This subtle difference can be pivotal for target engagement.
| Property | Trifluoromethyl (-CF₃) | Difluoromethyl (-CHF₂) | Rationale for Difference |
| Metabolic Stability | Excellent; highly resistant to CYP-mediated oxidation.[7] | Very good; the C-F bonds are strong, but the C-H bond can be a potential site for metabolism, albeit slow. | The C-F bond is stronger than the C-H bond, making the -CF₃ group generally more resistant to metabolic attack. |
| Lipophilicity (logP) | Significant increase (Hansch π ≈ +0.88).[13] | Moderate increase; generally less lipophilic than -CF₃. | The greater number of highly electronegative fluorine atoms in the -CF₃ group leads to a larger increase in lipophilicity. |
| pKa Modulation | Strong electron-withdrawing effect, significantly lowers pKa of nearby amines. | Moderate electron-withdrawing effect, has a less pronounced impact on pKa compared to -CF₃. | The inductive effect of three fluorine atoms is stronger than that of two. |
| Hydrogen Bonding | Hydrogen bond acceptor. | Can act as a weak hydrogen bond donor. | The presence of the C-H bond in the -CHF₂ group allows it to participate in hydrogen bonding as a donor. |
Experimental Evidence:
A study on non-nucleoside reverse transcriptase inhibitors demonstrated that the introduction of fluorine atoms can significantly improve metabolic stability. While a direct comparison between -CF₃ and -CHF₂ was not the primary focus, the study highlighted that a di-fluorinated phenyl ring in compound 5t resulted in a 5-fold increase in metabolic half-life in human liver microsomes compared to the non-fluorinated analog JK-4b (t₁/₂ = 74.52 min vs. 14.6 min).[16]
Fluoroaromatic Groups: The Impact of Number and Position
Incorporating fluorine onto an aromatic ring is a common strategy to block sites of metabolic hydroxylation and to modulate electronic properties that can influence binding affinity. The choice between a monofluorophenyl, a difluorophenyl, or even a trifluoromethylphenyl group can have a graded effect on a molecule's profile.
Generally, as the number of fluorine atoms on an aromatic ring increases, so does the lipophilicity and the resistance to metabolic oxidation. However, the position of the fluorine atom is also critical. For instance, a fluorine atom at the para-position of a phenyl ring is often used to block P450-mediated hydroxylation.
| Building Block | Impact on Lipophilicity (logP) | Impact on Metabolic Stability | Key Considerations |
| Monofluorophenyl | Slight increase. | Can effectively block a specific site of metabolism if positioned correctly. | The position of the fluorine atom is crucial for blocking metabolic "hot spots." |
| Difluorophenyl | Moderate increase. | Offers broader protection against metabolism compared to a single fluorine atom. | The relative positions of the fluorine atoms (e.g., 2,4-difluoro vs. 3,5-difluoro) can influence conformation and electronic properties. |
| Trifluoromethylphenyl | Significant increase. | The -CF₃ group provides excellent metabolic stability and deactivates the aromatic ring towards oxidation.[13] | Can significantly alter the electronic nature of the aromatic ring, which may impact target interactions. |
Experimental Evidence:
In a study of fluorinated analogs of celecoxib, replacement of a hydrogen with fluorine at the 4'-position of the phenyl ring resulted in a 4-fold increase in metabolic stability.[17] This demonstrates the effectiveness of a single fluorine atom in blocking a known site of metabolism.
Fluorinated Heterocycles: Expanding Chemical Space
Fluorinated heterocycles are prevalent in approved drugs and offer a way to combine the benefits of fluorination with the diverse structural and electronic properties of heterocyclic scaffolds.[1][3][4] The introduction of fluorine can modulate the pKa of the heterocycle, influence its metabolic stability, and provide new vectors for target interaction.
For example, in a series of pyrazole derivatives, the presence of a trifluoromethyl group was found to be crucial for antimalarial activity.[1] Similarly, for the PI3K inhibitor Alpelisib, a trifluoro-t-butyl group on the pyridine ring enhances metabolic stability and promotes a high binding affinity through hydrogen bonding.[3]
The vast number of possible fluorinated heterocyclic building blocks precludes a simple comparative table, but a key principle is that the fluorine substitution can be used to fine-tune the electronic properties of the heterocyclic ring system, which in turn affects its interactions with biological targets and metabolizing enzymes.[2]
Experimental Protocols for Property Evaluation
To ensure the scientific integrity of a drug discovery program, it is essential to employ robust and validated experimental protocols. Below are methodologies for assessing the key parameters discussed in this guide.
Determination of Lipophilicity (logP)
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (P) is a measure of a compound's distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase (water). The logarithm of this value is logP.
Caption: Workflow for microsomal stability assay.
-
Reagent Preparation: Thaw pooled human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.
-
Incubation: Add the test compound (typically at a final concentration of 1 µM) to the microsomal suspension in a 96-well plate. Pre-incubate the plate at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693/k.
Ligand-Receptor Binding Assay
Binding assays are used to determine the affinity of a compound for its biological target. A common method is a competitive radioligand binding assay, where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Caption: Workflow for competitive binding assay.
-
Reagent Preparation: Prepare a buffer solution, a source of the receptor (e.g., a membrane preparation from cells expressing the target receptor), a radiolabeled ligand, and a series of dilutions of the unlabeled test compound.
-
Incubation: In assay tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the mixture for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the membranes but allows the free ligand to pass through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound's concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Conclusion
The strategic incorporation of fluorinated building blocks is a powerful and well-established approach in modern drug discovery. A thorough understanding of the distinct properties imparted by different fluorinated motifs is crucial for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. By leveraging the comparative data and robust experimental methodologies outlined in this guide, researchers can make more informed decisions in the selection and application of these versatile chemical tools, ultimately accelerating the development of novel and effective therapeutics.
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Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. [Link]
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Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
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Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. National Institutes of Health. [Link]
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A Comprehensive Guide to the Structural Confirmation of 1-(1,1-Difluoroethyl)-3-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and emphasizing self-validating protocols to ensure the highest degree of scientific integrity.
The Synthetic Challenge and the Analytical Imperative
The synthesis of (1,1-difluoroethyl)arenes can be approached through various methods, including nucleophilic, electrophilic, and free-radical fluorination, or by the direct introduction of the 1,1-difluoroethyl group.[1] For instance, a plausible route to 1-(1,1-difluoroethyl)-3-fluorobenzene (CAS 1138445-15-4) could involve the nickel-catalyzed cross-coupling of a suitable arylboronic acid with a 1,1-difluoroethylating reagent like 1,1-difluoroethyl chloride.[2]
Regardless of the synthetic route, the final product is a complex fluorinated aromatic system. The presence of multiple fluorine atoms introduces unique challenges and opportunities for structural elucidation. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources. Therefore, a multi-pronged analytical approach is not just recommended, but essential.
A Comparative Analysis of Key Analytical Techniques
The definitive confirmation of the structure of this compound derivatives relies on a synergistic combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.
Table 1: Comparison of Primary Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹H NMR | Proton environment, multiplicity, and coupling constants. | Ubiquitous, provides detailed information on proton connectivity. | Can be complex to interpret due to H-F coupling. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon. | Directly probes the carbon backbone. | Lower sensitivity, C-F coupling complicates spectra.[3] |
| ¹⁹F NMR | Number and chemical environment of fluorine atoms, F-F and H-F coupling. | Highly sensitive, large chemical shift dispersion, low background signal.[4][5] | Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula confirmation. | Fragmentation of fluorinated compounds can be complex.[6] |
| X-Ray Crystallography | Absolute 3D molecular structure in the solid state. | Unambiguous determination of atomic connectivity and stereochemistry. | Requires a single, high-quality crystal, which can be difficult to obtain.[7] |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an invaluable, direct window into the molecule's fluorine framework.
Caption: Logical workflow for comprehensive NMR analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire a standard ¹H-decoupled ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion.[4]
-
Acquire a ¹H-coupled ¹⁹F NMR spectrum to observe H-F coupling patterns, which are crucial for assigning signals to specific fluorine atoms.
-
-
Data Processing and Referencing:
-
Process the FID using an appropriate window function and Fourier transform.
-
Reference the spectrum. While external references can be used, an internal reference is often preferred for accuracy. However, care must be taken as internal references can be sample-dependent.[8] For ¹⁹F NMR, CFCl₃ is the standard reference (0 ppm).[9]
-
-
Interpretation:
-
Chemical Shifts: The chemical shifts of the fluorine atoms provide information about their electronic environment. For this compound, we expect two distinct signals in the ¹⁹F NMR spectrum: one for the aromatic fluorine and one for the two equivalent aliphatic fluorines.
-
Coupling Constants: The multiplicity of the signals will reveal coupling to nearby protons and other fluorine atoms. The -CF₂- group's fluorine signal should appear as a triplet due to coupling with the -CH₃ protons. The aromatic fluorine's signal will be a more complex multiplet due to coupling with the aromatic protons.
-
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J) in Hz |
| ¹H | ~7.0-7.5 | Multiplets | J(H-H), J(H-F) |
| ~2.0 | Triplet | J(H-F) | |
| ¹³C | ~160-165 | Doublet | ¹J(C-F) |
| ~110-135 | Multiplets | J(C-F) | |
| ~120-125 | Triplet | ¹J(C-F) | |
| ~25 | Triplet of quartets | ²J(C-F), ¹J(C-H) | |
| ¹⁹F | ~ -110 | Multiplet | J(F-H) |
| ~ -90 | Quartet | ³J(F-H) |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms).
-
Use a temperature program that allows for the separation of the target compound from any impurities.
-
-
MS Analysis:
-
The eluent from the GC is introduced into the mass spectrometer.
-
Electron ionization (EI) is a common ionization method for this type of molecule. However, for fluorinated compounds, molecular ions may not always be readily observed with EI.[6] Field ionization (FI) is a softer technique that is more likely to produce a visible molecular ion peak.[6]
-
-
Data Interpretation:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₇F₃, MW = 176.14 g/mol ).
-
The fragmentation pattern can provide additional structural information. Characteristic losses for this molecule would include the loss of a methyl group (-15) or a fluorine atom (-19).
-
Caption: Step-by-step workflow for GC-MS analysis.
X-Ray Crystallography: The Gold Standard for Unambiguous Structure Determination
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[10] This technique is particularly valuable for confirming the regiochemistry of the fluorine substituents on the aromatic ring and the geometry of the difluoroethyl group.
-
Crystallization: This is often the most challenging step.
-
Slow evaporation of a solution of the compound is a common method.[11] A variety of solvents should be screened.
-
Vapor diffusion (liquid-liquid or liquid-vapor) is another effective technique.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer.
-
Data Collection:
-
The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is used to calculate an electron density map of the unit cell.
-
The positions of the atoms are determined from the electron density map.
-
The structural model is refined to best fit the experimental data.
-
-
Data Interpretation: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This provides irrefutable evidence of the compound's structure.
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural confirmation of this compound derivatives requires a meticulous and multi-faceted analytical strategy. While each technique provides valuable information, it is the convergence of data from NMR, MS, and, ideally, X-ray crystallography that provides the highest level of confidence. The proton and carbon NMR spectra, with their complex splitting patterns due to fluorine coupling, are corroborated by the direct observation of fluorine signals in the ¹⁹F NMR spectrum. Mass spectrometry confirms the molecular weight and elemental composition suggested by NMR. Finally, X-ray crystallography, when possible, offers the ultimate, unambiguous structural proof. By employing this self-validating system of cross-verification, researchers can proceed with confidence in their structure-activity relationship studies and the overall advancement of their drug discovery programs.
References
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Prakash, G. K. S., et al. (2005). Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Journal of Fluorine Chemistry, 126(4), 527-532. [Link]
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Li, X., et al. (2018). Recent advance in the synthesis of (1,1-difluoroethyl)arenes. Journal of Fluorine Chemistry, 216, 102-106. [Link]
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Hargreaves, M. K., & Sexton, B. (1970). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
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Dalvit, C., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(28), 7435-7442. [Link]
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Wang, F., et al. (2019). 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Organic Letters, 21(20), 8279-8283. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Proksch, P., & Wray, V. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PLoS ONE, 9(6), e98253. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem Compound Database. [Link]
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SpectraBase. (n.d.). 1,3-Difluoro-benzene. [Link]
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RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
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American Chemical Society. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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National Institutes of Health. (2008). X-Ray Crystallography of Chemical Compounds. PMC. [Link]
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JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
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ResearchGate. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. [Link]
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ResearchGate. (2007). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in... [Link]
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Canadian Science Publishing. (2017). A beginner's guide to 19F NMR and its role in drug screening. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]
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National Institutes of Health. (2013). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]
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University of Washington. (n.d.). Fluorine NMR. [Link]
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Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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University of California, Santa Barbara. (n.d.). F19 detection. [Link]
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University of Ottawa. (2007). 13C NMR of Fluorinated Organics. NMR Facility Blog. [Link]
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-
National Center for Biotechnology Information. (n.d.). 1-Fluoroethylbenzene. PubChem Compound Database. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1,1-Difluoroethyl)-3-fluorobenzene
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The introduction of fluorine into organic molecules, a common strategy in modern drug discovery, imparts unique physicochemical properties that can enhance biological activity. However, these same properties necessitate a rigorous and informed approach to chemical handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1,1-Difluoroethyl)-3-fluorobenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on analogous fluorinated compounds, the primary risks are associated with its flammability and potential toxicity.
Key Potential Hazards:
-
Flammability: Fluorinated benzenes are often flammable liquids and vapors.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]
-
Inhalation Toxicity: Inhalation of vapors may cause respiratory irritation, dizziness, headache, and nausea.[4][5]
-
Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[4][5] Prolonged skin contact may lead to dermatitis.[5]
-
Environmental Hazards: Improper disposal can lead to environmental contamination. Some fluorinated compounds are toxic to aquatic life with long-lasting effects.[1]
-
Hazardous Decomposition Products: Combustion or thermal decomposition can release toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[4][6]
| Hazard Classification | Anticipated Risk based on Analogous Compounds | Mitigation Strategy |
| Physical Hazard | Flammable Liquid and Vapor[1][2] | Handle away from heat, sparks, and open flames. Use explosion-proof equipment.[2][5] |
| Health Hazard | Acute Toxicity (Inhalation), Skin/Eye Irritation[4][5] | Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Potentially toxic to aquatic life[1] | Prevent release to the environment. Do not dispose of down the drain.[7][8][9] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and consistent use of PPE are non-negotiable when handling and preparing this compound for disposal.
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[10]
-
Hand Protection: Select gloves based on the specific solvent used and consult the manufacturer's compatibility chart. For many organic solvents, nitrile or butyl rubber gloves are suitable. Double-gloving is recommended for enhanced protection.[10]
-
Body Protection: A flame-resistant lab coat is essential.[10] For larger quantities or in case of a spill, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling and disposal preparations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
III. Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety and compliance.
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with this compound and any solvents used in the process. Borosilicate glass or a suitable chemically resistant polymer is recommended.
-
Never mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[10]
-
Step 2: Container Management
-
Rationale: Proper container management minimizes the risk of spills, leaks, and vapor exposure.
-
Procedure:
Step 3: Labeling and Documentation
-
Rationale: Accurate labeling is a critical component of the "cradle-to-grave" management of hazardous waste, as mandated by the Resource Conservation and Recovery Act (RCRA).[12]
-
Procedure:
-
Label the waste container with "Hazardous Waste," the full chemical name: "this compound," and a clear indication of its hazards (e.g., "Flammable," "Irritant").
-
Maintain a log sheet that tracks the accumulation of waste in the container, including the date and quantity added.
-
Step 4: Final Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved waste disposal facility to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Coordinate with your institution's Environmental Health & Safety (EH&S) department for the pickup and disposal of the hazardous waste.
-
The primary method of disposal for flammable organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[2][5][9] This process ensures the complete destruction of the compound.
-
IV. Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[7]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.[5]
-
Ventilate: Ventilate the affected area.[7]
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[5] In case of suspected exposure to decomposition products like HF, immediate and specialized medical attention is crucial.[13][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[5]
V. Regulatory Framework
The disposal of this compound is governed by stringent regulations to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for the "cradle-to-grave" management of hazardous wastes.[12] This includes regulations on the identification, generation, transportation, treatment, storage, and disposal of hazardous materials.[15]
-
Occupational Safety and Health Administration (OSHA): OSHA sets the standards for workplace safety, including guidelines for handling hazardous materials, emergency planning, and employee training requirements.[16][17][18]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Handling 1-(1,1-Difluoroethyl)-3-fluorobenzene
Executive Summary: A Proactive Approach to Safety
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities for which comprehensive toxicological data is not yet available. 1-(1,1-Difluoroethyl)-3-fluorobenzene is one such compound. This guide provides a robust operational framework for its safe handling, grounded in the principle of As Low As Reasonably Achievable (ALARA) exposure.
The absence of a specific Safety Data Sheet (SDS) for this molecule necessitates a conservative approach. We will therefore extrapolate potential hazards from structurally analogous compounds—specifically, other fluorinated benzenes. This methodology allows us to establish a baseline of stringent safety protocols that protect laboratory personnel while enabling critical research to proceed. This document outlines the essential personal protective equipment (PPE), safe handling procedures, and emergency response plans required for working with this compound.
Inferred Hazard Assessment from Structural Analogs
Given the structure of this compound, which combines an aromatic ring with geminal difluoro and fluoro-substituents, we must anticipate several potential hazards based on similar molecules. The primary reference for this assessment is the safety data for 1,3-Difluorobenzene and other halogenated aromatic solvents.
Anticipated Hazards Include:
-
Skin and Eye Irritation/Corrosion: Fluorinated organic compounds can be irritating upon contact with skin and eyes. Prolonged contact may lead to defatting of the skin or more severe irritation.
-
Inhalation Toxicity: As a volatile organic compound, there is a significant risk of respiratory tract irritation if vapors are inhaled. Systemic effects following inhalation cannot be ruled out without specific toxicological data.
-
Flammability: While the flashpoint is unknown, many fluorinated benzenes are flammable. Assume the compound is flammable and can form explosive mixtures with air.
-
Organ Toxicity: The metabolic pathways are unknown. Assume potential for target organ effects, particularly to the liver and kidneys, as is common with some halogenated hydrocarbons.
This assessment mandates the use of a comprehensive PPE strategy and strict engineering controls.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier between you and the potential hazard. The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required PPE | Material/Standard Specification | Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 certified, chemical splash goggles. Full-face shield required when handling >50 mL. | Protects against splashes of liquid and potential reactions. A face shield provides a secondary layer of protection for the entire face. |
| Hand | Double-Gloving System | Inner Glove: Nitrile. Outer Glove: Laminate film (e.g., SilverShield®/4H®) or Viton™. | Fluorinated solvents can degrade standard nitrile or latex gloves. The outer, more resistant glove provides the primary chemical barrier, while the inner glove offers protection during doffing. |
| Body | Flame-Resistant (FR) Lab Coat | Nomex® or equivalent FR material. | Provides protection against accidental splashes and, crucially, will not ignite and continue to burn in the event of a flash fire. |
| Respiratory | NIOSH-approved Respirator | For <1% solutions or weighing <1g: Use within a certified chemical fume hood is sufficient. For neat liquid or reactions: Half-mask or full-face respirator with an organic vapor (OV) cartridge. | Due to the unknown inhalation toxicity and volatility, respiratory protection is critical to prevent exposure to vapors. All work with this compound must be performed in a fume hood. |
Operational Plan: From Preparation to Disposal
A safe experiment begins long before the reagents are mixed. This section provides a step-by-step workflow for handling this compound.
PPE Selection and Donning Workflow
The following workflow ensures that the correct level of PPE is selected and worn correctly for every task.
Caption: PPE selection workflow based on the scale and nature of the handling task.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
PPE Donning: Don PPE in the following order: inner nitrile gloves, FR lab coat, safety goggles, face shield (if required), and finally, the outer chemical-resistant gloves. Perform a seal check if using a respirator.
-
Chemical Handling:
-
Perform all manipulations of the compound deep within the fume hood sash.
-
Use compatible materials for handling (e.g., glass, stainless steel, PTFE). Avoid strong oxidizing agents unless part of a planned, risk-assessed reaction.
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol), collecting the waste as hazardous.
-
Decontaminate any equipment that has come into contact with the compound.
-
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield/goggles and lab coat. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response during an emergency is critical.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed container compatible with halogenated organic waste.
-
Solid Waste: This includes contaminated gloves, sorbent pads, and pipette tips. Collect in a separate, sealed, and clearly labeled container for solid hazardous waste.
-
Disposal Vendor: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
By adhering to these rigorous protocols, we can ensure a safe laboratory environment while advancing our critical research goals. This proactive and informed approach to safety is the cornerstone of scientific excellence and responsibility.
References
-
Hazardous Waste Management. Environmental Protection Agency (EPA). [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
